molecular formula C10H12O2 B029531 4'-Methoxypropiophenone CAS No. 121-97-1

4'-Methoxypropiophenone

Cat. No.: B029531
CAS No.: 121-97-1
M. Wt: 164.2 g/mol
InChI Key: ZJVAWPKTWVFKHG-UHFFFAOYSA-N
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Description

4'-Methoxypropiophenone is a significant aromatic ketone intermediate prized for its utility in organic synthesis and pharmaceutical research. Its core structure, featuring a propiophenone backbone substituted with a methoxy group at the para position of the phenyl ring, makes it a versatile building block for the construction of more complex molecules. In research settings, it is frequently employed as a key precursor in the synthesis of various pharmaceutical compounds, including potential therapeutic agents and metabolites for analytical studies. Its mechanism of action as an intermediate is defined by the reactivity of its carbonyl group, which is susceptible to nucleophilic addition and reduction reactions, and the electron-donating methoxy group, which directs subsequent electrophilic aromatic substitution. Researchers value this compound for exploring structure-activity relationships (SAR) and for developing novel synthetic methodologies. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methoxyphenyl)propan-1-one
Source PubChem
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InChI

InChI=1S/C10H12O2/c1-3-10(11)8-4-6-9(12-2)7-5-8/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJVAWPKTWVFKHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059536
Record name 1-Propanone, 1-(4-methoxyphenyl)-
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Molecular Weight

164.20 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

121-97-1
Record name 4′-Methoxypropiophenone
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Record name 4-Propanoylanisole
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Record name 4'-Methoxypropiophenone
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Record name 1-Propanone, 1-(4-methoxyphenyl)-
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Record name 1-Propanone, 1-(4-methoxyphenyl)-
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Record name p-methoxypropiophenone
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Record name 4-PROPANOYLANISOLE
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Foundational & Exploratory

4'-Methoxypropiophenone CAS 121-97-1 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4'-Methoxypropiophenone (CAS 121-97-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (CAS 121-97-1), a key organic compound utilized in various scientific and industrial applications. This document details its physicochemical properties, synthesis protocols, known applications, and safety information, presenting data in a clear and accessible format for technical professionals.

Core Properties and Identifiers

This compound is an aromatic ketone characterized by a propiophenone (B1677668) structure with a methoxy (B1213986) group substituted at the para position of the phenyl ring.[1][2] This substitution influences its chemical reactivity and physical properties.[1] It typically appears as a white to off-white crystalline solid or a clear, colorless to pale yellow liquid, depending on purity and ambient temperature.[1][3]

Identifier Value
CAS Number 121-97-1[1][4]
Molecular Formula C₁₀H₁₂O₂[2]
Molecular Weight 164.20 g/mol [5][6]
IUPAC Name 1-(4-methoxyphenyl)propan-1-one[7][8]
Synonyms p-Methoxypropiophenone, Ethyl 4-methoxyphenyl (B3050149) ketone, 4-Propanoylanisole
InChI Key ZJVAWPKTWVFKHG-UHFFFAOYSA-N[5][9]
Canonical SMILES CCC(=O)C1=CC=C(C=C1)OC[1][10][8]

Quantitative Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound, compiled from various chemical data sources.

Property Value
Appearance White crystal / Clear colorless to amber liquid[1][4]
Melting Point 27-29 °C[4][5]
Boiling Point 273-275 °C[4][5][11]
Density 0.937 g/mL at 25 °C[4][5]
Refractive Index (n20/D) 1.5465[4][5]
Flash Point 61 °C (142 °F) - closed cup[4][5]
Solubility Soluble in organic solvents like ethanol, ether, chloroform, and ethyl acetate.[2][11] Sparingly soluble in water.[1][2]
Storage Temperature Room Temperature; Sealed in dry conditions[1][11]

Spectroscopic Data Summary

Spectroscopic data is crucial for the identification and characterization of this compound.

Technique Description
¹H NMR Spectrum data is available, confirming the proton environments in the molecule's structure.[9][12]
Mass Spectrometry (MS) Electron Ionization (EI) mass spectra are available, with a molecular ion peak at m/z 164.[7][9][13]
Infrared (IR) Spectroscopy IR spectrum data is available for identifying functional groups.[9]
Raman Spectroscopy Raman spectrum data is available.[9][13]

Synthesis of this compound

The most common method for synthesizing this compound is through the Friedel-Crafts acylation of anisole (B1667542) with propionyl chloride, using a Lewis acid catalyst like anhydrous aluminum chloride.[1] An alternative method involves the reaction of ethylmagnesium bromide with p-methoxybenzonitrile.[4]

Experimental Protocol: Friedel-Crafts Acylation

This protocol is based on established chemical synthesis methodologies.[3]

Materials:

Procedure:

  • Catalyst Suspension: Suspend anhydrous aluminum chloride in 1,2-dichloroethane in a reaction vessel equipped with a stirrer and cooling system.

  • Acyl Chloride Addition: Cool the suspension and slowly add propionyl chloride while maintaining a low temperature.

  • Anisole Addition: Once the acyl chloride addition is complete, allow the mixture to warm to approximately 18-20 °C. Then, add anisole over a period of about 2 hours, ensuring the temperature remains constant at 20 °C.[3]

  • Reaction: Let the mixture stand for 12 hours to ensure the reaction proceeds to completion.[3]

  • Work-up: Decompose the aluminum chloride complex by carefully pouring the reaction product into a mixture of ice, water, and concentrated hydrochloric acid.[3]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with 1,2-dichloroethane.[3]

  • Washing: Combine the organic extracts and wash them sequentially with a 2% sodium hydroxide solution (three times) and then with water.[3]

  • Purification: Remove the 1,2-dichloroethane solvent via vacuum evaporation. The crude product is then purified by distillation to yield pure this compound.[3]

G cluster_reactants Reactants & Catalyst cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product Anisole Anisole Reaction Friedel-Crafts Acylation (1,2-Dichloroethane, 20°C, 12h) Anisole->Reaction PropionylChloride Propionyl Chloride PropionylChloride->Reaction AlCl3 Anhydrous AlCl₃ AlCl3->Reaction Workup Quench with HCl/Ice Reaction->Workup Reaction Mixture Extraction Extract with Solvent Workup->Extraction Wash Wash (NaOH, H₂O) Extraction->Wash Purification Evaporation & Distillation Wash->Purification Product Pure this compound Purification->Product

Workflow for the synthesis of this compound.

Applications in Research and Development

This compound is primarily valued as a versatile chemical intermediate.[1][2][4] Its applications span several fields, most notably in the synthesis of more complex molecules.

  • Pharmaceutical Synthesis: It serves as a crucial building block in the production of various pharmaceutical compounds.[1] It is particularly noted as an intermediate in the synthesis of some beta-blockers and other cardiovascular drugs.[1]

  • Organic Synthesis: In a broader context, it is a useful precursor in various organic reactions for research and development purposes.[4][11]

  • Fragrance and Flavoring: The compound is a precursor in the synthesis of agents used in the cosmetic and food industries.[1]

G Core This compound (CAS 121-97-1) Pharma Pharmaceuticals (e.g., Beta-blockers) Core->Pharma Intermediate For Fragrance Fragrances & Flavors Core->Fragrance Precursor To Research Chemical Research (Organic Synthesis) Core->Research Starting Material

Key application areas for this compound.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of documented studies detailing the specific mechanism of action or the effects of this compound on biological signaling pathways.[3] While some sources suggest potential anticancer activity, these claims are not substantiated with detailed experimental data in the available scientific literature.[3][10] Therefore, its pharmacological profile remains an area requiring further investigation.

Safety and Handling

This compound is considered a hazardous chemical and requires appropriate safety precautions during handling.[14]

  • Hazards: It is a combustible liquid that can cause skin and eye irritation.[14][15] It is also harmful if swallowed or inhaled.[10][15]

  • Precautionary Measures: Standard laboratory personal protective equipment, including gloves and safety glasses, should be worn.[15] Handling should occur in a well-ventilated area, and inhalation of dust, mists, or vapors must be avoided.[14][15] Keep the compound away from open flames and hot surfaces.[14]

  • Storage: Store in tightly sealed containers in a dry, well-ventilated place at ambient temperature.[1][11]

References

physical and chemical properties of 4'-Methoxypropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of 4'-Methoxypropiophenone, tailored for researchers, scientists, and professionals in drug development. This document collates critical data, experimental protocols, and visual representations of key processes to facilitate its application in research and synthesis.

Core Properties and Data

This compound is an organic aromatic ketone that presents as a white to off-white crystalline solid or a colorless to pale yellow liquid at room temperature. It possesses a mild, slightly sweet, or fruity odor. Structurally, it consists of a propiophenone (B1677668) backbone with a methoxy (B1213986) (-OCH3) group at the para-position of the benzene (B151609) ring relative to the ketone group. This substitution pattern is crucial to its chemical reactivity and physical characteristics.

Physical and Chemical Properties

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

PropertyValueSource(s)
CAS Number 121-97-1[1][2][3][4]
Molecular Formula C₁₀H₁₂O₂[1][2][4]
Molecular Weight 164.20 g/mol [4][5]
Appearance White to off-white crystalline solid; Colorless to pale yellow liquid[2]
Melting Point 23 - 29 °C[1][2][3][6]
Boiling Point 271 - 275 °C at 760 mmHg[1][3][6]
Density Approximately 0.937 - 1.06 g/cm³ at 25 °C[7][3][6]
Refractive Index n20/D 1.5465[3][6]
Flash Point 61 °C (141.8 - 142 °F) - closed cup[2][3][6]
Vapor Pressure 0.006 mmHg at 25 °C (estimated)[6]

Table 2: Solubility and Stability

PropertyDescriptionSource(s)
Solubility in Water Sparingly soluble to insoluble[6]
Solubility in Organic Solvents Readily soluble in ethanol, ether, acetone, methanol, and chloroform[2][3]
Stability Stable under normal temperatures and pressures
Storage Store in a cool, dry, well-ventilated place away from strong oxidizing agents and direct sunlight. Keep in a tightly sealed container.[2][3]

Table 3: Spectroscopic Data Identifiers

Spectroscopic DataAvailability/IdentifierSource(s)
¹H NMR Spectrum available[8]
¹³C NMR Spectrum available[9]
Mass Spectrometry (GC-MS) Spectrum available[10]
InChI 1S/C10H12O2/c1-3-10(11)8-4-6-9(12-2)7-5-8/h4-7H,3H2,1-2H3
InChIKey ZJVAWPKTWVFKHG-UHFFFAOYSA-N[3]
Canonical SMILES CCC(=O)C1=CC=C(C=C1)OC[3]

Synthesis and Experimental Protocols

This compound is commonly synthesized via the Friedel-Crafts acylation of anisole (B1667542) with propionyl chloride, using a Lewis acid catalyst such as aluminum chloride.[7]

Detailed Experimental Protocol: Friedel-Crafts Acylation

This protocol outlines the synthesis of a propiophenone derivative and is analogous to the synthesis of this compound.

Materials and Reagents:

  • Anisole

  • Propionyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (B109758) (DCM)

  • Crushed ice

  • Concentrated Hydrochloric Acid (HCl)

  • 2M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Condenser with a gas outlet

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, suspend anhydrous aluminum chloride in anhydrous dichloromethane.

  • Cooling: Cool the suspension to 0-5 °C using an ice bath.

  • Acyl Chloride Addition: Dissolve propionyl chloride in anhydrous dichloromethane and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension while maintaining the temperature between 0-5 °C.

  • Anisole Addition: After the acyl chloride addition is complete, add a solution of anisole in anhydrous dichloromethane dropwise from the dropping funnel, keeping the temperature at 0-5 °C.

  • Reaction Progression: Once the anisole addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Stir vigorously until the ice has melted.

  • Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and brine.[11]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.[11]

  • Purification: The crude this compound can be purified by recrystallization or vacuum distillation.

Experimental and Synthetic Workflows

The synthesis of this compound via Friedel-Crafts acylation follows a well-defined workflow. The diagram below illustrates the key stages of this process.

G cluster_0 Step 1: Reagent Preparation and Reaction Setup cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Work-up and Extraction cluster_3 Step 4: Isolation and Purification A Suspend Anhydrous AlCl3 in Anhydrous DCM D Cool AlCl3 suspension to 0-5°C A->D B Prepare Propionyl Chloride in Anhydrous DCM E Dropwise addition of Propionyl Chloride solution B->E C Prepare Anisole in Anhydrous DCM F Dropwise addition of Anisole solution C->F D->E E->F G Stir at room temperature (2-4 hours) F->G H Quench reaction with ice and concentrated HCl G->H I Separate organic layer H->I J Wash with 2M HCl, H2O, NaHCO3, and Brine I->J K Dry organic layer over anhydrous MgSO4 J->K L Concentrate under reduced pressure K->L M Purify by recrystallization or vacuum distillation L->M N This compound (Final Product) M->N

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.[7] Its primary applications include:

  • Pharmaceutical Synthesis: It is a building block for the production of various drugs, including beta-blockers and other cardiovascular medications.[7]

  • Fragrance and Flavoring Agents: It acts as a precursor in the synthesis of flavoring agents and fragrances for the cosmetic and food industries.[7]

  • Organic Synthesis: In a broader chemical research context, it is utilized as a reagent or starting material for the synthesis of novel organic compounds.[7]

Safety and Handling

This compound is considered an irritant and may pose moderate health risks upon inhalation, ingestion, or skin contact. It can cause irritation to the eyes, skin, and respiratory system.[12] Prolonged exposure may lead to sensitization or allergic reactions in susceptible individuals.

Precautionary Measures:

  • Handle in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Avoid contact with skin and eyes.[7]

  • Keep away from heat, sparks, open flames, and hot surfaces.[2]

  • Store in a cool, dry place in a tightly sealed container.[7]

In case of exposure, it is crucial to seek fresh air if inhaled, wash the skin with plenty of soap and water, and rinse eyes cautiously with water for several minutes.[12] If swallowed, seek medical attention.[12]

References

An In-depth Technical Guide to 4'-Methoxypropiophenone: Structure, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4'-Methoxypropiophenone, a key chemical intermediate in the pharmaceutical and fine chemical industries. This document outlines its fundamental chemical and physical properties, detailed experimental protocols for its synthesis and purity analysis, and visual representations of these processes to support research and development activities.

Core Chemical and Physical Properties

This compound, also known as p-methoxypropiophenone, is an aromatic ketone characterized by a propiophenone (B1677668) backbone with a methoxy (B1213986) group substituted at the para position of the phenyl ring.[1] This structure contributes to its utility as a precursor in the synthesis of various pharmaceutical compounds and fragrances.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, compiled from various sources for easy reference and comparison.

PropertyValue
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
CAS Number 121-97-1
Appearance White to off-white crystalline solid or colorless to pale yellow liquid
Melting Point 27-29 °C
Boiling Point 273-275 °C
Density ~1.06 g/cm³
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol (B145695) and ether

Experimental Protocols

Detailed methodologies for the synthesis and analytical characterization of this compound are crucial for reproducible and reliable scientific outcomes. The following sections provide established protocols for these procedures.

Synthesis of this compound via Friedel-Crafts Acylation

A common and effective method for the industrial and laboratory synthesis of this compound is the Friedel-Crafts acylation of anisole (B1667542) with propionyl chloride, using a Lewis acid catalyst such as aluminum chloride.[1][3]

Materials and Reagents:

Procedure:

  • To a round-bottom flask equipped with a stirrer, thermometer, condenser, and dropping funnel, add 525 ml of 1,2-dichloroethane and 209 g of anhydrous aluminum chloride.[3]

  • Cool the resulting suspension to 0°C using an ice bath.[3]

  • Slowly add 127 g of propionyl chloride dropwise to the stirred suspension over 75 minutes, ensuring the temperature is maintained between 0-5°C.[3]

  • After the addition is complete, allow the reaction mixture to warm to approximately 18-20°C.[3]

  • Add 141.6 g of anisole dropwise over a period of 2 hours, maintaining the temperature at 20°C.[3]

  • Allow the reaction to proceed for 12 hours at room temperature.[3]

  • Quench the reaction by carefully pouring the mixture into a beaker containing 800 g of ice, 130 ml of water, and 130 ml of concentrated hydrochloric acid.[3]

  • Separate the organic layer and extract the aqueous layer twice with 250 ml portions of 1,2-dichloroethane.[3]

  • Combine the organic extracts and wash sequentially with three 200 ml portions of 2% sodium hydroxide solution and one 250 ml portion of water.[3]

  • Remove the solvent from the organic layer via vacuum evaporation.[3]

  • Purify the crude residue by vacuum distillation to yield pure this compound.[3]

Purity Analysis of this compound

Ensuring the purity of synthesized this compound is critical for its application in drug development and other sensitive areas. A multi-faceted approach employing chromatographic and spectroscopic techniques is recommended.

1. High-Performance Liquid Chromatography (HPLC) [4]

  • Instrumentation: Standard HPLC system with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid), starting at 50% acetonitrile and increasing to 95% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in acetonitrile (1 mg/mL) and filter through a 0.45 µm syringe filter.

2. Gas Chromatography-Mass Spectrometry (GC-MS) [4]

  • Instrumentation: GC system coupled with a mass spectrometer (electron ionization source).

  • Column: Non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Hold at 100°C for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Sample Preparation: Dissolve the sample in dichloromethane (B109758) (1 mg/mL).

3. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy [4]

  • Instrumentation: High-resolution NMR spectrometer (400 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) containing a known amount of an internal standard (e.g., maleic anhydride).

  • Analysis: The purity is determined by comparing the integral of a specific resonance of this compound (e.g., the methoxy protons) to the integral of the internal standard.

Visualized Workflows and Pathways

To further clarify the experimental processes, the following diagrams illustrate the synthesis and analytical workflows for this compound.

Synthesis_Workflow cluster_synthesis Synthesis of this compound anisole Anisole reaction Friedel-Crafts Acylation (AlCl3, 1,2-dichloroethane) anisole->reaction propionyl_chloride Propionyl Chloride propionyl_chloride->reaction workup Aqueous Workup (HCl, NaOH) reaction->workup purification Vacuum Distillation workup->purification product Pure this compound purification->product

Caption: Workflow for the synthesis of this compound.

Purity_Analysis_Workflow cluster_analysis Purity Analysis Workflow start Synthesized This compound hplc HPLC Analysis start->hplc gcms GC-MS Analysis start->gcms qnmr qNMR Analysis start->qnmr results Purity Assessment & Impurity Profile hplc->results gcms->results qnmr->results

Caption: Workflow for the purity analysis of synthetic compounds.

References

An In-depth Technical Guide to the Solubility of 4'-Methoxypropiophenone in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4'-Methoxypropiophenone

This compound (CAS 121-97-1) is an aromatic ketone that presents as a white to off-white crystalline solid at room temperature.[1] Its chemical structure, featuring a methoxy (B1213986) group on the phenyl ring, influences its physical and chemical properties, including its solubility.[1] It is widely utilized as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1]

Chemical and Physical Properties:

PropertyValueReference
Molecular FormulaC₁₀H₁₂O₂[3][4]
Molecular Weight164.20 g/mol [3][4]
Melting Point27-29 °C (lit.)[5]
Boiling Point273-275 °C (lit.)[5]
Density0.937 g/mL at 25 °C (lit.)[5]

Solubility Profile

Qualitative Solubility Summary:

Based on available chemical data, this compound exhibits the following solubility characteristics:

  • Water: Sparingly soluble to insoluble.[1][2]

  • Organic Solvents: Readily soluble in common organic solvents.[1] This includes:

    • Ethanol[1][2]

    • Acetone[1]

    • Ether[1][2]

    • Chloroform (Slightly)[5]

    • Ethyl Acetate (Slightly)[5]

The principle of "like dissolves like" governs its solubility. The aromatic ketone structure with a polar carbonyl group and a relatively non-polar phenyl ring allows for favorable interactions with a range of organic solvents.

Quantitative Solubility Data:

As of the date of this guide, specific quantitative solubility data (e.g., in g/100 mL or mole fraction at various temperatures) for this compound in a range of organic solvents is not extensively reported in publicly available literature. To facilitate research and development, the following sections provide detailed experimental protocols for determining this critical data.

Table for Experimental Data:

The following table is provided as a template for researchers to record their experimentally determined solubility data for this compound in various solvents at different temperatures.

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Mole Fraction

Experimental Protocols for Solubility Determination

The following protocols describe the equilibrium shake-flask method, a widely accepted technique for determining the solubility of a solid in a solvent, followed by gravimetric analysis for quantification.

3.1. Equilibrium Shake-Flask Method

This method is used to create a saturated solution of this compound in the solvent of interest.

Materials:

  • This compound (solid)

  • Selected organic solvent(s)

  • Glass vials or flasks with airtight screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Syringe filters (chemically compatible with the solvent)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

  • Equilibration: Seal the vial tightly to prevent solvent evaporation. Place the vial in an orbital shaker or on a magnetic stirrer with controlled temperature. Agitate the mixture at a constant speed (e.g., 300 RPM) for a sufficient duration to reach equilibrium.[6] This typically takes 24 to 72 hours.[6] It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.

  • Phase Separation: Once equilibrium is reached, cease agitation and allow the undissolved solid to settle. To ensure the separation of the saturated solution from the excess solid, the sample can be centrifuged.

  • Sample Collection: Carefully withdraw a sample of the clear, saturated supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any remaining solid particles. This step is critical to prevent the undissolved solid from being included in the subsequent analysis.

3.2. Gravimetric Analysis of the Saturated Solution

This method determines the concentration of the solute in the saturated solution by evaporating the solvent.

Materials:

  • Saturated solution of this compound

  • Pre-weighed evaporating dish or watch glass

  • Analytical balance

  • Oven or vacuum oven

Procedure:

  • Weighing the Saturated Solution: Accurately weigh a clean, dry evaporating dish. Transfer a known volume or mass of the filtered saturated solution into the pre-weighed dish and record the total weight.

  • Solvent Evaporation: Place the evaporating dish in an oven at a temperature below the boiling point of the solvent and the melting point of this compound to evaporate the solvent. A vacuum oven can be used to expedite this process at a lower temperature.

  • Drying to a Constant Weight: Continue to heat the dish until all the solvent has evaporated and a constant weight of the dried this compound is achieved. This is confirmed by repeated weighing until two consecutive measurements are within an acceptable tolerance.

  • Calculation of Solubility:

    • Mass of dissolved this compound = (Mass of dish + dried solid) - (Mass of empty dish)

    • Mass of solvent = (Mass of dish + solution) - (Mass of dish + dried solid)

    • Solubility ( g/100 g solvent) = (Mass of dissolved solid / Mass of solvent) x 100

    • If the volume of the solution was used, the density of the solution would be needed for precise calculations.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

experimental_workflow cluster_prep 1. Preparation cluster_equilibration 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Gravimetric Analysis cluster_calculation 5. Calculation prep Preparation add_solid Add excess this compound to a vial add_solvent Add a known amount of organic solvent add_solid->add_solvent equilibration Equilibration shake Agitate at constant temperature (24-72 hours) add_solvent->shake separation Phase Separation settle Allow solid to settle or centrifuge shake->settle filter Filter supernatant to get clear saturated solution settle->filter analysis Gravimetric Analysis weigh_solution Weigh a known amount of the saturated solution filter->weigh_solution evaporate Evaporate the solvent weigh_solution->evaporate weigh_solid Weigh the remaining solid to a constant weight evaporate->weigh_solid calculation Calculation calc_solubility Calculate solubility (e.g., g/100 mL) weigh_solid->calc_solubility

Workflow for Determining the Solubility of this compound.

Conclusion

Understanding the solubility of this compound is fundamental for its effective use in research and drug development. While quantitative data is sparse in existing literature, this guide provides the necessary qualitative background and detailed, actionable experimental protocols for researchers to determine these values in their laboratories. The provided workflow and data table template are intended to support the systematic generation and recording of solubility data for this compound in a variety of organic solvents, thereby aiding in process optimization, formulation development, and other critical research activities.

References

4'-Methoxypropiophenone: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety and handling precautions for 4'-Methoxypropiophenone (CAS No. 121-97-1). The information is intended for researchers, scientists, and drug development professionals who may handle this compound. This document outlines the physical and chemical properties, toxicological data, personal protective equipment (PPE) recommendations, first-aid measures, and emergency procedures. All quantitative data is summarized in structured tables for ease of reference, and a logical workflow for safe handling is presented in a visual diagram.

Chemical and Physical Properties

This compound is an organic aromatic ketone that appears as a white to off-white crystalline solid or a colorless to pale yellow liquid.[1] It has a mild, slightly sweet, or fruity odor.[1] It is sparingly soluble in water but readily dissolves in organic solvents like ethanol (B145695) and ether.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 121-97-1[2]
Molecular Formula C₁₀H₁₂O₂[3]
Molecular Weight 164.20 g/mol [3]
Appearance White to off-white crystalline solid or colorless to pale yellow liquid[1]
Melting Point 27-29 °C (80.6-84.2 °F)
Boiling Point 273-275 °C (523.4-527 °F) @ 760 mmHg
Flash Point 61 °C (141.8 °F)[2]
Density 0.937 g/mL at 25 °C
Solubility Sparingly soluble in water; soluble in ethanol and ether[1]

Toxicological Information

Exposure to this compound can pose moderate health risks. It is classified as harmful if swallowed or inhaled and can cause skin, eye, and respiratory irritation.[2]

Table 2: Acute Toxicity Data for this compound

Hazard ClassificationCategoryGHS Hazard StatementReference
Acute Oral Toxicity Category 4H302: Harmful if swallowed[2]
Acute Inhalation Toxicity Category 4H332: Harmful if inhaled[1]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[2]
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritation[2]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation[2]

There is limited evidence regarding the long-term toxicity or carcinogenicity of this compound.[1] It is not currently classified as a carcinogen by the International Agency for Research on Cancer (IARC) or the U.S. Environmental Protection Agency (EPA).[1]

Safe Handling and Storage

3.1. Handling

  • Handle in a well-ventilated area.[4]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]

  • Avoid contact with skin and eyes.[2]

  • Do not eat, drink, or smoke when using this product.[2]

  • Wash hands thoroughly after handling.[2]

  • Keep away from open flames, hot surfaces, and sources of ignition.[2]

  • Take precautionary measures against static discharges.[2]

3.2. Storage

  • Store in a cool, dry, and well-ventilated place.[1]

  • Keep containers tightly sealed.[5]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

  • Store locked up.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure.

Table 3: Recommended Personal Protective Equipment

Protection TypeRecommended EquipmentPurpose and Specifications
Eye/Face Protection Chemical safety goggles or a face shield.To protect against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact. Inspect gloves before use and change if contaminated.
Body Protection Chemical-resistant laboratory coat.To protect skin from accidental spills.
Respiratory Protection Use a NIOSH-approved respirator if dust or aerosols are generated.To prevent inhalation of harmful vapors or dust.

First-Aid Measures

Table 4: First-Aid Procedures

Exposure RouteFirst-Aid ProtocolReference
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
Skin Contact Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Fire-Fighting Measures

This compound is a combustible liquid.[2]

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[2]

  • Specific Hazards: In a fire, hazardous combustion products such as carbon monoxide and carbon dioxide may be formed.[2]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release Measures

  • Personal Precautions: Remove all sources of ignition. Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 4).[2]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2]

  • Methods for Cleaning Up: For small spills, absorb with an inert material (e.g., sand, silica (B1680970) gel) and place in a suitable container for disposal. For large spills, dike the area to contain the spill and collect the material for disposal.[2]

Experimental Protocols

The safety and handling procedures outlined in this guide are based on standard protocols for handling hazardous chemicals. Specific experimental use of this compound should be conducted under a detailed, risk-assessed protocol specific to the planned procedure.

Visual Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound.

SafeHandlingWorkflow RiskAssessment Risk Assessment EngineeringControls Engineering Controls (Fume Hood) RiskAssessment->EngineeringControls PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) RiskAssessment->PPE Handling Handling Procedures (Weighing, Transferring) EngineeringControls->Handling PPE->Handling Storage Proper Storage (Cool, Dry, Ventilated) Handling->Storage Spill Spill Response Handling->Spill If spill occurs Waste Waste Disposal (Approved Container) Handling->Waste FirstAid First Aid Handling->FirstAid If exposure occurs

References

4'-Methoxypropiophenone: A Comprehensive Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Methoxypropiophenone is a key aromatic ketone that serves as a versatile and crucial building block in the landscape of organic synthesis. Its chemical structure, featuring a methoxy-substituted phenyl ring attached to a propanone moiety, provides a reactive scaffold for the construction of a diverse array of more complex molecules. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and its application in the preparation of valuable downstream products. Particular emphasis is placed on its role as a precursor in the synthesis of pharmaceuticals, including beta-blockers and Selective Estrogen Receptor Modulators (SERMs) like Raloxifene analogs, as well as other classes of compounds such as synthetic cathinones. This document is intended to be a comprehensive resource for researchers and professionals in organic chemistry and drug development, offering both foundational knowledge and practical methodologies.

Introduction

This compound, also known as p-methoxypropiophenone, is an organic compound with the chemical formula C₁₀H₁₂O₂.[1] It typically appears as a white to off-white crystalline solid or a clear, colorless to amber liquid, possessing a mild, slightly sweet, or fruity odor.[1] Its utility in organic synthesis stems from the reactivity of both its ketone functional group and the electron-rich aromatic ring. The methoxy (B1213986) group at the para position directs electrophilic substitution and influences the electronic properties of the molecule, making it a strategic starting material for various transformations.[1]

This guide will systematically explore the properties, synthesis, and synthetic applications of this compound, providing detailed experimental procedures and quantitative data to facilitate its use in a laboratory setting.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a starting material is paramount for its effective use in synthesis. The key data for this compound are summarized in the tables below.

Physical and Chemical Properties
PropertyValueReference(s)
CAS Number 121-97-1[1]
Molecular Formula C₁₀H₁₂O₂[1]
Molecular Weight 164.20 g/mol [2]
Appearance White to off-white crystalline solid or clear colorless to amber liquid[1]
Melting Point 27-29 °C[2]
Boiling Point 273-275 °C[2]
Density 0.937 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.5465[2]
Solubility Sparingly soluble in water; soluble in ethanol, ether, acetone, chloroform, and ethyl acetate.[1]
Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of organic compounds. The following tables provide key spectroscopic data for this compound.

Table 2.2.1: ¹H NMR Spectroscopic Data (90 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.92d2HAromatic (ortho to C=O)
6.91d2HAromatic (ortho to -OCH₃)
3.83s3H-OCH₃
2.92q2H-CH₂-
1.20t3H-CH₃

Source: ChemicalBook[3]

Table 2.2.2: ¹³C NMR Spectroscopic Data (CDCl₃)

Chemical Shift (ppm)Assignment
199.5C=O
163.3Aromatic C-OCH₃
130.5Aromatic C-H (ortho to C=O)
130.2Aromatic C-C=O
113.6Aromatic C-H (ortho to -OCH₃)
55.4-OCH₃
31.2-CH₂-
8.4-CH₃

Note: Specific peak assignments can vary slightly based on the solvent and instrument frequency. Data compiled from various sources.[4][5]

Table 2.2.3: Infrared (IR) Spectroscopy Data (Liquid Film)

Wavenumber (cm⁻¹)IntensityAssignment
~3000-2850MediumC-H stretch (aliphatic)
~1675StrongC=O stretch (aryl ketone)
~1600, 1575, 1510Medium-StrongC=C stretch (aromatic)
~1250StrongC-O stretch (aryl ether)
~1170StrongC-O stretch
~840StrongC-H bend (p-disubstituted benzene)

Note: IR peak positions are approximate. Data compiled from various sources.[6][7]

Table 2.2.4: Mass Spectrometry (MS) Data

m/zRelative IntensityAssignment
164Moderate[M]⁺ (Molecular Ion)
135High[M - C₂H₅]⁺
107Moderate[M - C₂H₅CO]⁺
77Moderate[C₆H₅]⁺

Note: Fragmentation patterns can vary based on the ionization method.[8]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of anisole (B1667542).[9] This electrophilic aromatic substitution reaction involves the reaction of anisole with an acylating agent, typically propionyl chloride or propionic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[3][9]

Friedel-Crafts Acylation Workflow

G Anisole Anisole Product This compound Anisole->Product + Acylium Ion PropionylChloride Propionyl Chloride Intermediate Acylium Ion Intermediate PropionylChloride->Intermediate + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Intermediate->Product Workup Aqueous Workup Product->Workup

Caption: Friedel-Crafts acylation of anisole.

Detailed Experimental Protocol: Friedel-Crafts Acylation

This protocol describes the synthesis of this compound from anisole and propionyl chloride.

Materials and Reagents:

Equipment:

  • Round-bottom flask with a stirrer, thermometer, condenser, and dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask fitted with the necessary apparatus, add 1,2-dichloroethane and anhydrous aluminum chloride (209 g). Cool the mixture to 0°C using an ice bath.[3]

  • Addition of Propionyl Chloride: Slowly add propionyl chloride (127 g) dropwise to the stirred suspension over 75 minutes, maintaining the temperature between 0-5°C.[3]

  • Addition of Anisole: After the addition of propionyl chloride is complete, allow the temperature to rise to 18°C. Then, add anisole (141.6 g) dropwise over 2 hours, maintaining the temperature at 20°C.[3]

  • Reaction: Allow the reaction mixture to stand for 12 hours at room temperature.[3]

  • Work-up: Pour the reaction mixture into a beaker containing a mixture of ice (800 g), water (130 ml), and concentrated hydrochloric acid (130 ml).[3]

  • Extraction: Transfer the mixture to a separatory funnel and separate the aqueous phase. Extract the aqueous phase twice with 1,2-dichloroethane (250 ml portions).[3]

  • Washing: Combine the organic phases and wash with three 200 ml portions of 2% sodium hydroxide solution, followed by one 250 ml portion of water.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.[3]

  • Purification: Distill the residue under vacuum to obtain pure this compound.[3]

Expected Yield: 66.4%[3] Physical Properties of Product: B.p. = 90°C/0.4 mmHg; m.p. = 26°C[3]

Applications of this compound in Organic Synthesis

This compound is a valuable precursor for a variety of more complex molecules, particularly in the pharmaceutical industry. Its ketone functionality allows for reactions such as reduction, α-halogenation, and condensation, while the aromatic ring can undergo further electrophilic substitution.

Synthesis of Pharmaceutical Intermediates

This compound is a key starting material for the synthesis of various active pharmaceutical ingredients (APIs).

  • Beta-Blockers and Cardiovascular Drugs: The propiophenone (B1677668) core is a common structural motif in several cardiovascular drugs. Modifications at the α-position and reduction of the ketone are common strategies to build the necessary pharmacophores.[1]

  • Selective Estrogen Receptor Modulators (SERMs): Propiophenone derivatives are critical intermediates in the synthesis of SERMs like Raloxifene. The methoxy group can influence the metabolic stability and electronic properties of the final drug molecule.[10]

Synthesis of Anethole

This compound can be converted to anethole, a widely used fragrance and flavoring agent, through a cascade of Meerwein–Pondorf–Verley (MPV) reduction and dehydration reactions.[8]

Reaction Workflow:

G MOPP This compound Reduction Meerwein–Pondorf–Verley Reduction MOPP->Reduction Alcohol Alcohol (e.g., 2-pentanol) Alcohol->Reduction Catalyst Bifunctional Catalyst (e.g., PhP-Hf) Catalyst->Reduction Dehydration Dehydration Catalyst->Dehydration Intermediate 1-(4-Methoxyphenyl)propan-1-ol Reduction->Intermediate Intermediate->Dehydration Anethole trans-Anethole Dehydration->Anethole

Caption: Synthesis of trans-Anethole from this compound.

Synthesis of Cathinone (B1664624) Analogs

This compound is a known precursor for the synthesis of substituted cathinones, a class of compounds with stimulant properties. A common synthetic route involves α-bromination of the ketone followed by reaction with an amine.

4.3.1. Experimental Protocol: Synthesis of 2-Ethylamino-1-(4-methoxyphenyl)propan-1-one (A Cathinone Analog)

This two-step protocol outlines a representative synthesis of a cathinone analog starting from this compound.

Step 1: α-Bromination of this compound

Materials and Reagents:

  • This compound

  • Bromine

  • Glacial acetic acid

Procedure:

  • Dissolve this compound in glacial acetic acid.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture until the red-brown color of bromine disappears.

  • Pour the reaction mixture into ice water to precipitate the α-bromo-4'-methoxypropiophenone.

  • Filter the solid, wash with water, and dry. The product can be purified by recrystallization from ethanol.

Step 2: Reaction with Ethylamine (B1201723)

Materials and Reagents:

  • α-Bromo-4'-methoxypropiophenone

  • Ethylamine (aqueous solution or gas)

  • A suitable solvent (e.g., ethanol, acetonitrile)

  • A base (e.g., triethylamine, potassium carbonate)

Procedure:

  • Dissolve α-bromo-4'-methoxypropiophenone in the chosen solvent.

  • Add the base to the solution.

  • Slowly add the ethylamine solution or bubble ethylamine gas through the mixture while stirring.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and filter off any inorganic salts.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or by forming a salt (e.g., hydrochloride) and recrystallizing.

Expected Yields: Yields for these types of reactions can vary significantly based on the specific conditions and substrates used, but are typically in the range of 50-80% for each step.

Other Reactions
  • Mannich Reaction: The α-protons of the ketone are acidic enough to participate in the Mannich reaction, a three-component condensation with an aldehyde (like formaldehyde) and a primary or secondary amine, to form β-amino ketones known as Mannich bases. These are versatile intermediates for the synthesis of various nitrogen-containing compounds.[11]

  • Willgerodt-Kindler Reaction: This reaction allows for the conversion of aryl ketones, such as this compound, to the corresponding thioamide by reacting it with sulfur and an amine (e.g., morpholine). The thioamide can then be hydrolyzed to the corresponding carboxylic acid or amide with the carbonyl group at the terminal position of the alkyl chain.[12][13]

  • Reduction to Alcohol: The ketone can be readily reduced to the corresponding secondary alcohol, 1-(4-methoxyphenyl)propan-1-ol, using various reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).[8][14] This alcohol is also a useful synthetic intermediate.

Signaling Pathway Modulation by Downstream Products: The Case of Raloxifene

As previously mentioned, this compound is a precursor to SERMs like Raloxifene. Raloxifene exerts its therapeutic effects by modulating the estrogen receptor (ER) signaling pathway in a tissue-specific manner.[10][15]

Estrogen Receptor Signaling Pathway and Raloxifene's Mechanism of Action:

Estrogen (E2) normally binds to estrogen receptors (ERα or ERβ) in the cell nucleus. This binding causes a conformational change in the receptor, leading to its dimerization and interaction with coactivators. The receptor-coactivator complex then binds to Estrogen Response Elements (EREs) on the DNA, initiating the transcription of target genes that can promote cell proliferation in tissues like the breast and uterus.[5][16]

Raloxifene also binds to the estrogen receptor. However, the conformational change it induces is different from that caused by estrogen. In tissues like the breast and uterus, the Raloxifene-ER complex preferentially binds to corepressors instead of coactivators. This Raloxifene-ER-corepressor complex can still bind to EREs, but it blocks gene transcription, thus acting as an ER antagonist.[9][10]

Conversely, in bone tissue, the Raloxifene-ER complex appears to recruit coactivators, mimicking the effect of estrogen and promoting gene transcription that leads to a decrease in bone resorption. This makes Raloxifene an ER agonist in bone.[6][15]

G E2 Estrogen (E2) ER Estrogen Receptor (ERα / ERβ) E2->ER Binds Raloxifene Raloxifene Raloxifene->ER Binds Coactivator Coactivator ER->Coactivator Recruits (with E2 or Raloxifene in bone) Corepressor Corepressor ER->Corepressor Recruits (with Raloxifene in breast/uterus) ERE Estrogen Response Element (ERE) on DNA Coactivator->ERE Binds to Corepressor->ERE Binds to GeneTranscription Gene Transcription ERE->GeneTranscription Initiates BlockedTranscription Transcription Blocked ERE->BlockedTranscription Inhibits CellProliferation Cell Proliferation (Breast, Uterus) GeneTranscription->CellProliferation BoneResorption ↓ Bone Resorption (Bone) GeneTranscription->BoneResorption

Caption: Raloxifene's modulation of the Estrogen Receptor signaling pathway.

Conclusion

This compound is a commercially available and synthetically accessible compound that holds a significant position as a versatile building block in organic synthesis. Its utility is demonstrated in the preparation of a wide range of valuable compounds, from fragrances and flavorings to complex pharmaceutical agents. This guide has provided a comprehensive overview of its properties, detailed a reliable synthetic protocol, and explored its diverse applications. The ability to readily undergo transformations at both the ketone functional group and the aromatic ring makes this compound a valuable tool in the arsenal (B13267) of synthetic chemists in both academic and industrial settings. A thorough understanding of its reactivity and handling, as outlined in this document, will continue to facilitate the development of novel molecules and more efficient synthetic routes.

References

The Discovery and Enduring Utility of 4'-Methoxypropiophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Methoxypropiophenone, a seemingly unassuming aromatic ketone, holds a significant position in the landscape of organic synthesis and pharmaceutical development. Its discovery, rooted in the foundational principles of electrophilic aromatic substitution, has paved the way for its use as a versatile intermediate in the production of a wide array of commercially important compounds. This technical guide provides a comprehensive overview of the history, synthesis, properties, and applications of this compound, with a particular focus on its role as a precursor to biologically active molecules.

Discovery and Historical Context

While a singular "discovery" of this compound is not attributed to a specific individual, its synthesis became feasible with the advent of the Friedel-Crafts reactions in 1877.[1][2] The ability to acylate aromatic rings using acyl chlorides in the presence of a Lewis acid catalyst, such as aluminum chloride, laid the groundwork for the preparation of a vast number of substituted aromatic ketones. It is within this context of burgeoning synthetic organic chemistry in the early 20th century that this compound was first synthesized and characterized.[3] Early investigations into the reactions of anisole (B1667542) and the broader class of aromatic ketones likely led to its initial preparation.

The primary historical and ongoing significance of this compound lies in its utility as a building block. Its bifunctional nature, possessing both a reactive ketone group and an activated aromatic ring, makes it an ideal starting material for the synthesis of more complex molecules, particularly in the pharmaceutical and fragrance industries.[3]

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature with a mild, slightly sweet or fruity odor.[3] It is sparingly soluble in water but readily dissolves in common organic solvents like ethanol, acetone, and ether.[3] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₂O₂[3][4]
Molecular Weight 164.20 g/mol [4]
CAS Number 121-97-1[3]
Appearance White to off-white crystalline solid[3]
Melting Point 27-29 °C
Boiling Point 273-275 °C
Density ~1.06 g/cm³[3]
Solubility Sparingly soluble in water; soluble in ethanol, acetone, ether[3]

Experimental Protocols for Synthesis

The two most common and historically significant methods for the synthesis of this compound are Friedel-Crafts acylation and the Grignard reaction.

Friedel-Crafts Acylation of Anisole

This is the most traditional and widely used method for the industrial production of this compound. The reaction involves the electrophilic acylation of anisole with propionyl chloride using a Lewis acid catalyst, typically aluminum chloride.

Reaction:

Anisole + Propionyl Chloride --(AlCl₃)--> this compound + HCl

Detailed Experimental Protocol:

  • Materials:

    • Anisole

    • Propionyl chloride

    • Anhydrous aluminum chloride (AlCl₃)

    • Dichloromethane (B109758) (anhydrous)

    • Ice

    • Concentrated hydrochloric acid

    • 5% Sodium hydroxide (B78521) solution

    • Saturated sodium chloride solution (brine)

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add propionyl chloride (1.0 equivalent) to the stirred suspension.

    • To this mixture, add a solution of anisole (1.0 equivalent) in anhydrous dichloromethane dropwise from the dropping funnel, maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

    • Quench the reaction by carefully pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer using a separatory funnel.

    • Wash the organic layer sequentially with water, 5% sodium hydroxide solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or distillation.

Workflow Diagram:

Friedel_Crafts_Acylation reagents Anisole + Propionyl Chloride + Anhydrous AlCl₃ reaction Reaction at 0°C to RT reagents->reaction solvent Anhydrous Dichloromethane solvent->reaction quench Quenching with Ice/HCl reaction->quench extraction Separatory Funnel Extraction quench->extraction wash Washing with H₂O, NaOH, Brine extraction->wash dry Drying over MgSO₄ wash->dry evaporation Solvent Evaporation dry->evaporation product This compound evaporation->product

Friedel-Crafts Acylation Workflow
Grignard Reaction

An alternative synthetic route involves the reaction of a Grignard reagent, ethylmagnesium bromide, with 4-methoxybenzonitrile (B7767037).

Reaction:

4-Methoxybenzonitrile + Ethylmagnesium Bromide --> Intermediate --(H₃O⁺)--> this compound

Detailed Experimental Protocol:

  • Materials:

  • Procedure:

    • Prepare ethylmagnesium bromide by reacting magnesium turnings with ethyl bromide in anhydrous diethyl ether or THF in a flame-dried, three-necked flask under an inert atmosphere.

    • To the freshly prepared Grignard reagent, add a solution of 4-methoxybenzonitrile in the same anhydrous solvent dropwise at a controlled temperature (e.g., 0°C).

    • After the addition is complete, stir the reaction mixture at room temperature for several hours.

    • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether.

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting crude product by distillation or column chromatography.

Workflow Diagram:

Grignard_Reaction grignard_prep Preparation of Ethylmagnesium Bromide reaction Reaction in Anhydrous Ether/THF grignard_prep->reaction nitrile 4-Methoxybenzonitrile nitrile->reaction hydrolysis Hydrolysis with NH₄Cl solution reaction->hydrolysis extraction Ether Extraction hydrolysis->extraction wash_dry Washing and Drying extraction->wash_dry purification Purification wash_dry->purification product This compound purification->product

Grignard Reaction Workflow

Applications as a Synthetic Intermediate

The primary value of this compound lies in its role as a versatile precursor for a range of valuable compounds.

Precursor to Anethole (B165797)

This compound is a key intermediate in the synthesis of anethole, a widely used fragrance and flavoring agent with a characteristic anise or licorice scent. The synthesis typically involves the reduction of the ketone to an alcohol, followed by dehydration.

Intermediate in Pharmaceutical Synthesis

This compound serves as a crucial starting material or intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[3] Its structure is incorporated into drugs spanning several therapeutic classes, including:

  • Beta-blockers and Cardiovascular Drugs: The propiophenone (B1677668) moiety can be elaborated to form the side chains characteristic of many beta-blocker medications.[3]

  • Analgesics: For example, 3-methoxypropiophenone, an isomer of this compound, is a key intermediate in the synthesis of the opioid analgesic tapentadol (B1681240).[5][6][7][8][9]

Biological Activity and Signaling Pathways of a Key Derivative: Anethole

While this compound itself is not known to have significant direct biological activity or to modulate specific signaling pathways, its primary derivative, anethole , exhibits a range of pharmacological effects. Understanding the biological profile of anethole provides crucial context for the importance of its precursor, this compound.

Anethole has been shown to possess anti-inflammatory, antimicrobial, and neuroprotective properties.[10][11] Its biological activities are mediated through the modulation of several key cellular signaling pathways.

Signaling Pathways Modulated by Anethole:

Anethole_Signaling cluster_inflammatory Inflammatory Response cluster_cancer Cancer Cell Processes cluster_neuro Neurological Effects Anethole Anethole NFkB NF-κB Pathway Anethole->NFkB Inhibits TNFa TNF-α Signaling Anethole->TNFa Inhibits IL1b IL-1β Production Anethole->IL1b Inhibits Apoptosis Apoptosis Anethole->Apoptosis Induces Autophagy Autophagy Anethole->Autophagy Induces ROS Reactive Oxygen Species Anethole->ROS Decreases GABAergic GABAergic Signaling Anethole->GABAergic Modulates Monoaminergic Monoaminergic Pathways Anethole->Monoaminergic Modulates

Signaling Pathways Modulated by Anethole
  • Anti-inflammatory Effects: Anethole has been demonstrated to suppress inflammatory responses by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[10][12] This pathway is a central regulator of inflammation, and its inhibition by anethole leads to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α (Tumor Necrosis Factor-alpha) and IL-1β (Interleukin-1 beta) .[12][13]

  • Anticancer Activity: In the context of oral cancer, anethole has been shown to induce apoptosis (programmed cell death) and autophagy , while also decreasing the levels of reactive oxygen species (ROS).[14]

  • Neuroprotective Effects: Anethole exhibits neuroprotective properties by modulating various neurotransmitter systems, including the GABAergic and monoaminergic pathways .[11]

Conclusion

From its origins in the early days of modern organic synthesis to its current role as a vital industrial intermediate, this compound exemplifies the enduring importance of fundamental chemical building blocks. While it may not possess direct biological activity, its significance is underscored by the valuable properties of the compounds derived from it, most notably the fragrance and pharmacologically active molecule, anethole. The straightforward and scalable synthetic routes to this compound ensure its continued relevance in the pharmaceutical, fragrance, and broader chemical industries. For researchers and drug development professionals, a thorough understanding of the history, synthesis, and applications of this key intermediate provides a valuable foundation for the development of new and innovative molecules.

References

A Technical Guide to the Natural Occurrence of Methoxyphenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the natural occurrence of methoxyphenone (B1676418) derivatives, a diverse class of phenolic compounds. It covers their biosynthesis, distribution in nature, and the experimental protocols for their isolation and analysis. This guide is intended to serve as a technical resource for professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction to Methoxyphenone Derivatives

Methoxyphenone derivatives are characterized by a ketone functional group attached to a methoxy-substituted aromatic ring. This structural motif is found in various classes of naturally occurring compounds, including acetophenones, benzophenones, and more complex molecules like methoxyflavones. These compounds are synthesized by a wide range of organisms, from plants and fungi to bacteria, and play significant roles in defense mechanisms, signaling, and ecological interactions[1][2][3]. Their diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties, make them promising candidates for pharmaceutical research and development[3][4][5].

This guide will explore the primary biosynthetic routes, summarize key quantitative data on their occurrence and bioactivity, and detail the methodologies used for their study.

Biosynthesis of Methoxyphenone Derivatives

The biosynthesis of these compounds primarily originates from the shikimate and phenylpropanoid pathways, which are central to secondary metabolism in plants.

2.1. Acetophenone (B1666503) Biosynthesis via the Shikimate Pathway

The formation of acetophenone derivatives begins with the shikimate pathway, which produces the aromatic amino acid L-phenylalanine. This precursor is then channeled into the phenylpropanoid pathway, where Phenylalanine Ammonia-Lyase (PAL) converts it to trans-cinnamic acid. A subsequent β-oxidative chain-shortening process, analogous to fatty acid degradation, shortens the three-carbon side chain of cinnamic acid by two carbons to yield the acetophenone scaffold[2].

acetophenone_biosynthesis PEP Phosphoenolpyruvate + Erythrose 4-phosphate Shikimate Shikimate Pathway PEP->Shikimate Chorismate Chorismate Shikimate->Chorismate Phe L-Phenylalanine Chorismate->Phe Cinnamic trans-Cinnamic Acid Phe->Cinnamic PAL BetaOx β-Oxidative Pathway Cinnamic->BetaOx Acetophenone Acetophenone Derivatives BetaOx->Acetophenone

Figure 1: Biosynthesis of Acetophenone Derivatives.

2.2. Eugenol (B1671780) Biosynthesis from Tyrosine

Eugenol (4-allyl-2-methoxyphenol), a prominent methoxyphenol derivative, is synthesized from the amino acid L-tyrosine. The pathway involves a series of enzymatic steps including hydroxylation, methylation, and reduction to produce coniferyl alcohol, a key intermediate. The final step is the conversion of coniferyl acetate (B1210297) to eugenol by the enzyme eugenol synthase[6].

eugenol_biosynthesis Tyr L-Tyrosine pCoumaric p-Coumaric Acid Tyr->pCoumaric TAL Caffeic Caffeic Acid pCoumaric->Caffeic p-coumarate 3-hydroxylase Ferulic Ferulic Acid Caffeic->Ferulic SAM (Methylation) FeruloylCoA Feruloyl-CoA Ferulic->FeruloylCoA 4CL Coniferaldehyde Coniferaldehyde FeruloylCoA->Coniferaldehyde CCR (Reduction) ConiferylAlcohol Coniferyl Alcohol Coniferaldehyde->ConiferylAlcohol CAD/SAD (Reduction) ConiferylAcetate Coniferyl Acetate ConiferylAlcohol->ConiferylAcetate Esterification Eugenol Eugenol ConiferylAcetate->Eugenol Eugenol Synthase 1

Figure 2: Biosynthesis of Eugenol from L-Tyrosine.

Natural Sources and Quantitative Data

Methoxyphenone derivatives are widespread in nature. Methoxyphenols like guaiacol (B22219) and syringol are common environmental contaminants resulting from the microbial degradation of lignin (B12514952) and the combustion of biomass[1]. More complex derivatives are found in various plant families. For example, acetophenones are found in over 24 plant families, including Rutaceae and Asteraceae[2][3].

Table 1: Occurrence of Selected Methoxyphenone Derivatives in Nature

Compound ClassSpecific Compound(s)Natural Source(s)Typical Concentration / YieldReference(s)
Methoxyphenols Guaiacol, SyringolEnvironmental (wood degradation)0.0011 to 1.300 µg/L (in river water)[1]
EugenolClove buds (Syzygium aromaticum)80-90% of essential oil[6]
4-MethoxyphenolAnise, Sweet MarjoramNot specified[7]
Methoxy-acetophenones Knepachycarpanones A & BKnema pachycarpa stemsNot specified[8]
Methoxy-benzophenones 4',6-dihydroxy,4-methoxybenzophenone-2-O-β-D-gentiobiosidePhaleria macrocarpa leavesNot specified[9]
Methoxyflavones 5,7,4'-trimethoxyflavone, etc.Kaempferia parviflora rhizomes31.10 mg/g of crude extract[10]

The biological activities of these compounds are often evaluated by their half-maximal inhibitory concentration (IC₅₀).

Table 2: Bioactivity of Selected Naturally Occurring Methoxyphenone Derivatives

CompoundBiological ActivityAssay SystemIC₅₀ ValueReference(s)
Knepachycarpanone A CytotoxicityHela cancer cell line26.92 ± 1.46 µM[8]
Knepachycarpanone B CytotoxicityHela cancer cell line30.20 ± 1.97 µM[8]
5,3'-dihydroxy-3,7,4'-trimethoxyflavone Melanogenesis InhibitionB16 melanoma 4A5 cells2.9 µM[10][11]
5-hydroxy-3,7,3',4'-tetramethoxyflavone Melanogenesis InhibitionB16 melanoma 4A5 cells3.5 µM[10][11]
5,7,3',4'-tetramethoxyflavone Melanogenesis InhibitionB16 melanoma 4A5 cells8.6 µM[10][11]

Experimental Protocols

The study of naturally occurring methoxyphenone derivatives involves a multi-step process from extraction to structural elucidation and quantification.

experimental_workflow Start Plant Material Collection (e.g., leaves, stems, roots) Prep Sample Preparation (Drying, Grinding) Start->Prep Extract Extraction (Maceration, Soxhlet, etc.) with appropriate solvents Prep->Extract Concentrate Filtration & Concentration (Rotary Evaporation) Extract->Concentrate Crude Crude Extract Concentrate->Crude Fractionate Initial Fractionation (e.g., Column Chromatography on Silica (B1680970) Gel or Sephadex) Crude->Fractionate Fractions Collected Fractions Fractionate->Fractions Purify Further Purification (e.g., Preparative TLC, HPLC) Fractions->Purify Pure Pure Compound(s) Purify->Pure Analyze Structural Elucidation & Analysis Pure->Analyze Methods Spectroscopic Methods: - NMR (1H, 13C, 2D) - Mass Spectrometry (MS) - Infrared (IR) Spectroscopy Analyze->Methods

Figure 3: General Experimental Workflow.

4.1. General Extraction and Isolation Protocol

This protocol is a generalized procedure based on common practices in natural product chemistry[12][13][14].

  • Sample Preparation : Plant material is collected, botanically identified, and dried (e.g., in a hot room at 42°C or freeze-dried) to prevent enzymatic degradation. The dried material is then milled into a fine powder to increase the surface area for extraction[13].

  • Extraction : The powdered material is extracted with a suitable solvent or series of solvents of increasing polarity (e.g., n-hexane, ethyl acetate, methanol). Methods can range from simple maceration (soaking at room temperature for several days) to continuous extraction using a Soxhlet apparatus[13][14].

  • Concentration : The resulting extract is filtered to remove solid plant material, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation and Purification : The crude extract is subjected to chromatographic techniques to separate its components.

    • Column Chromatography : A common first step involves passing the extract through a column packed with a stationary phase like silica gel or Sephadex LH-20. The components are eluted with a solvent gradient, and fractions are collected[13].

    • Preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) : Fractions showing promising activity or purity are further purified using preparative TLC or HPLC to isolate individual compounds[12][14].

4.2. Characterization and Identification

The structure of isolated pure compounds is determined using a combination of spectroscopic techniques[14][15].

  • Mass Spectrometry (MS) : Provides the molecular weight and fragmentation pattern of the compound, offering clues about its structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D NMR (¹H and ¹³C) provides information about the number and types of protons and carbons. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish the connectivity between atoms and elucidate the complete chemical structure.

  • Infrared (IR) Spectroscopy : Identifies the functional groups present in the molecule (e.g., hydroxyl, carbonyl, aromatic rings).

  • UV-Visible Spectroscopy : Used to observe electronic transitions, which is particularly useful for compounds with conjugated systems[15].

4.3. Quantitative Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying the amount of a specific compound in an extract[10][11].

  • Standard Preparation : A calibration curve is generated by preparing stock solutions of the pure target compound at known concentrations.

  • Sample Preparation : The plant extract is dissolved in a suitable solvent, filtered through a membrane filter (e.g., 0.45 µm), and diluted to a concentration within the range of the calibration curve.

  • HPLC Analysis :

    • Column : A reversed-phase column (e.g., ODS, C18) is typically used.

    • Mobile Phase : A gradient or isocratic mixture of solvents, such as methanol (B129727) and acidified water (e.g., with 0.1% acetic acid), is employed to separate the components[10][11].

    • Detection : A detector (e.g., UV-Vis or Photodiode Array) is used to detect the compounds as they elute from the column.

  • Quantification : The compound is identified by its retention time compared to the standard. The peak area from the sample's chromatogram is used to calculate its concentration based on the standard calibration curve[2].

Conclusion

Methoxyphenone derivatives are a structurally diverse and biologically significant class of natural products. Their widespread occurrence, particularly in the plant kingdom, and their potent pharmacological activities underscore their importance as leads for drug discovery. The biosynthetic pathways, rooted in primary metabolism, provide a foundation for understanding their production and for potential bioengineering efforts. The standardized protocols for extraction, isolation, and analysis outlined in this guide provide a framework for researchers to explore the rich chemical diversity of these compounds and unlock their therapeutic potential.

References

Spectroscopic Profile of 4'-Methoxypropiophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 4'-Methoxypropiophenone, a key intermediate in various synthetic pathways. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with comprehensive experimental protocols for acquiring these spectra.

Chemical Structure and Properties

  • IUPAC Name: 1-(4-methoxyphenyl)propan-1-one

  • CAS Number: 121-97-1

  • Molecular Formula: C₁₀H₁₂O₂

  • Molecular Weight: 164.20 g/mol

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 27-29 °C

  • Boiling Point: 273-275 °C

Spectroscopic Data

The structural elucidation of this compound is definitively achieved through a combination of spectroscopic techniques. The data presented below has been compiled from various spectral databases and is presented in a clear, tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.94Doublet2HAr-H (ortho to C=O)
6.93Doublet2HAr-H (meta to C=O)
3.87Singlet3H-OCH₃
2.96Quartet2H-CH₂-
1.20Triplet3H-CH₃

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppmAssignment
199.5C=O
163.5Ar-C (para to C=O)
130.5Ar-C (ortho to C=O)
129.8Ar-C (ipso to C=O)
113.7Ar-C (meta to C=O)
55.4-OCH₃
31.2-CH₂-
8.4-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3000-2850MediumC-H stretch (aliphatic)
1670StrongC=O stretch (aryl ketone)
1600, 1575, 1510Medium-StrongC=C stretch (aromatic)
1260StrongC-O stretch (aryl ether)
840StrongC-H bend (p-disubstituted benzene)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/zRelative Intensity (%)Proposed Fragment
16425[M]⁺ (Molecular Ion)
135100[M - C₂H₅]⁺ (Loss of ethyl group)
10715[M - C₂H₅ - CO]⁺
9220[M - C₂H₅ - CO - CH₃]⁺
7730[C₆H₅]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Weigh 10-20 mg of this compound into a clean, dry vial.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Sequence: Standard single-pulse sequence.

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 4.0 s

  • Spectral Width: -2 to 12 ppm

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: Proton-decoupled pulse sequence.

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.5 s

  • Spectral Width: 0 to 220 ppm

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Phase correct the spectra.

  • Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H NMR spectrum.

  • Perform peak picking for both ¹H and ¹³C spectra.

FT-IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Thin Film Method):

  • Dissolve a small amount (2-3 mg) of this compound in a few drops of a volatile solvent (e.g., dichloromethane (B109758) or acetone).

  • Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).

  • Allow the solvent to evaporate completely, leaving a thin crystalline film of the sample on the plate.

Data Acquisition:

  • Acquire a background spectrum of the clean, empty sample compartment.

  • Place the salt plate with the sample film in the spectrometer's sample holder.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • The final spectrum is presented as percent transmittance versus wavenumber.

Mass Spectrometry

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC/MS) with an Electron Ionization (EI) source.

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or ethyl acetate.

GC Parameters:

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

MS Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-400 amu.

  • Ion Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C.

Data Analysis:

  • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

  • Extract the mass spectrum for this peak.

  • Identify the molecular ion and major fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_synthesis Sample cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis cluster_interpretation Structural Information Sample This compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the structural elucidation of this compound.

Methodological & Application

Application Note: Synthesis of 4'-Methoxypropiophenone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 4'-Methoxypropiophenone, a valuable intermediate in the pharmaceutical and fragrance industries.[1] The synthesis is achieved through the Friedel-Crafts acylation of anisole (B1667542) with propionyl chloride, a classic example of electrophilic aromatic substitution.[2][3] This application note includes a comprehensive experimental protocol, a summary of reaction parameters from various studies, physical and spectroscopic data for the product, and graphical representations of the reaction mechanism and experimental workflow to ensure reproducibility and clarity.

Introduction and Reaction Overview

The Friedel-Crafts acylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis used to introduce an acyl group to an aromatic ring.[3] In this application, anisole (methoxybenzene) is acylated using propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).[2][4] The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the electron-rich anisole ring.[2][5]

The methoxy (B1213986) (-OCH₃) group on the anisole ring is an activating, ortho-, para-directing group due to its ability to donate electron density into the ring through resonance.[2][4][6] This directing effect leads to the preferential formation of the para-substituted product, this compound, over the ortho isomer due to reduced steric hindrance.[2]

Reaction Scheme: Anisole + Propionyl Chloride --(Lewis Acid)--> this compound + HCl

Reaction Mechanism and Experimental Workflow

The logical flow of the synthesis involves the initial activation of the acylating agent by the Lewis acid, followed by the electrophilic substitution reaction and a subsequent aqueous workup to isolate the product.

G cluster_mechanism Reaction Mechanism reagents Propionyl Chloride + Lewis Acid (e.g., AlCl₃) acylium Acylium Ion Formation (Electrophile Generation) reagents->acylium Activation attack Nucleophilic Attack by Anisole on Acylium Ion acylium->attack anisole Anisole (Nucleophile) anisole->attack sigma Formation of Sigma Complex (Arenium Ion Intermediate) attack->sigma deprotonation Deprotonation by [AlCl₄]⁻ sigma->deprotonation Loss of H⁺ product This compound (Aromaticity Restored) deprotonation->product

Caption: Logical flow of the Friedel-Crafts acylation mechanism.

The experimental procedure follows a standard synthesis workflow, including reaction setup, workup, and purification stages.

G prep 1. Reagent & Glassware Prep setup 2. Reaction Setup (Anisole, AlCl₃, Solvent under N₂) prep->setup addition 3. Cooled Addition (Add Propionyl Chloride dropwise at 0°C) setup->addition reaction 4. Reaction (Stir at Room Temperature) addition->reaction quench 5. Quenching (Pour mixture into ice/HCl) reaction->quench extract 6. Extraction (Separate organic layer, extract aqueous layer) quench->extract wash 7. Washing (Wash organic layer with NaHCO₃ soln.) extract->wash dry 8. Drying & Filtration (Dry over MgSO₄, filter) wash->dry evap 9. Solvent Removal (Rotary Evaporation) dry->evap purify 10. Purification (Column Chromatography or Recrystallization) evap->purify analyze 11. Analysis (¹H NMR, IR Spectroscopy) purify->analyze

Caption: General experimental workflow for the synthesis of this compound.

Data Presentation

Physical Properties of this compound

The synthesized compound is a white to off-white crystalline solid at room temperature.[1] It is sparingly soluble in water but soluble in common organic solvents like ethanol (B145695) and ether.[1]

PropertyValueReference
CAS Number 121-97-1
Molecular Formula C₁₀H₁₂O₂[1]
Molar Mass 164.20 g/mol
Melting Point 27-29 °C
Boiling Point 273-275 °C
Density ~1.06 g/cm³[1]
Comparison of Reaction Conditions

The yield and efficiency of the Friedel-Crafts acylation can vary significantly based on the chosen reagents and conditions.

CatalystAcylating AgentSolventTemp.TimeYieldReference
AlCl₃Propionyl ChlorideDichloromethane (B109758)0°C to RT2 hr98%[7]
FeCl₃Propionyl ChlorideDichloromethaneRT15 minN/A[4]
AlCl₃Acetic AnhydrideDichloromethaneRefluxN/A85.7%[6]
Zeolite (HMOR)Propionic AnhydrideAnisole (solvent)100°C (373K)N/A~40-45%[8]

Detailed Experimental Protocol

This protocol is based on a high-yield synthesis using aluminum chloride as the catalyst.[7]

Materials and Equipment
  • Reagents: Anisole (≥99%), Propionyl chloride (≥99%), Anhydrous Aluminum Chloride (AlCl₃) (≥99%), Dichloromethane (CH₂Cl₂, anhydrous), Saturated sodium bicarbonate (NaHCO₃) solution, Anhydrous magnesium sulfate (B86663) (MgSO₄), Hydrochloric acid (conc.), Deionized water, Ice.

  • Equipment: Round-bottom flask, addition funnel, magnetic stirrer with stir bar, reflux condenser, nitrogen inlet, ice bath, separatory funnel, rotary evaporator, glassware for extraction and filtration, column chromatography setup.

Safety Precautions
  • Conduct the reaction in a well-ventilated fume hood.

  • Anhydrous aluminum chloride reacts violently with water. Handle with care in a dry environment.[9]

  • Propionyl chloride is corrosive and a lachrymator.[9]

  • Dichloromethane is a volatile and potentially harmful solvent.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Reaction Procedure
  • Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and an addition funnel. Place the flask in an ice-water bath. Ensure the system is under a dry nitrogen atmosphere.

  • Reagent Addition: To the flask, add anhydrous dichloromethane (80 mL) and anhydrous aluminum chloride (33.4 g, 250 mmol). Stir the resulting suspension.

  • In a separate flask, prepare a solution of anisole (27.0 g, 250 mmol) in anhydrous dichloromethane (20 mL).

  • Slow Addition: Add propionyl chloride (23.1 g, 250 mmol) dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature below 5°C.

  • After the addition of propionyl chloride is complete, add the anisole solution dropwise over 30 minutes, again keeping the temperature below 5°C.

  • Reaction: Once the additions are complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.[7]

  • Quenching: Carefully and slowly pour the reaction mixture into a separate beaker containing 100 g of crushed ice and 20 mL of concentrated HCl, stirring vigorously.[9] This step decomposes the aluminum chloride complex.[10]

Workup and Purification
  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of dichloromethane.[4][9]

  • Washing: Combine all organic layers and wash them sequentially with 50 mL of a saturated aqueous solution of sodium bicarbonate and then 50 mL of water.[7]

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Solvent Removal: Remove the drying agent by gravity filtration and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[9]

  • Purification: Purify the resulting organic residue by column chromatography (eluent: ethyl acetate/n-hexane, 1:10 v/v) to obtain pure this compound.[7]

Product Characterization

The identity and purity of the final product should be confirmed using spectroscopic methods.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for confirming the para-substitution pattern.

    • Expected chemical shifts (in CDCl₃ or DMSO-d₆): δ ~7.9 (d, 2H, aromatic protons ortho to carbonyl), δ ~7.0 (d, 2H, aromatic protons meta to carbonyl), δ 3.8 (s, 3H, -OCH₃ protons), δ 2.9 (q, 2H, -CH₂- protons), δ 1.1 (t, 3H, -CH₃ protons).[7]

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands.

    • A strong C=O stretch for the ketone at ~1670-1680 cm⁻¹.

    • C-O stretching for the methoxy group at ~1250 cm⁻¹ and ~1030 cm⁻¹.

    • Aromatic C-H stretching just above 3000 cm⁻¹.

    • Aliphatic C-H stretching just below 3000 cm⁻¹.

References

Application Note and Protocol: Friedel-Crafts Acylation of Anisole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring through electrophilic aromatic substitution.[1][2] Developed by Charles Friedel and James Crafts in 1877, this reaction is a fundamental method for forming carbon-carbon bonds and synthesizing aryl ketones, which are valuable intermediates in the production of pharmaceuticals and fine chemicals.[1][3][4]

This protocol details the acylation of anisole (B1667542) (methoxybenzene). The methoxy (B1213986) group (-OCH₃) on the anisole ring is an activating, ortho-para directing group, meaning it donates electron density to the ring, making it more nucleophilic and reactive towards electrophiles compared to benzene.[1][5] The electrophilic attack is directed to the positions ortho and para to the methoxy group. Due to steric hindrance at the ortho positions, the major product is typically the para-substituted isomer, 4-methoxyacetophenone.[1][6] The reaction commonly employs an acyl halide (e.g., acetyl chloride) or an anhydride (B1165640) (e.g., acetic anhydride) as the acylating agent and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2][7]

Reaction Mechanism

The Friedel-Crafts acylation of anisole proceeds through a well-established multi-step mechanism:

  • Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) reacts with the acylating agent (e.g., acetyl chloride) to form a highly electrophilic and resonance-stabilized acylium ion.[1][8]

  • Electrophilic Aromatic Substitution: The electron-rich anisole ring acts as a nucleophile, attacking the acylium ion. This attack temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1][6]

  • Deprotonation and Aromaticity Restoration: A weak base, typically the [AlCl₄]⁻ complex, removes a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring and regenerates the AlCl₃ catalyst.[1][5]

  • Product-Catalyst Complexation: The ketone product formed is a moderate Lewis base and readily forms a stable complex with the strong Lewis acid catalyst (AlCl₃).[3][5] This complexation is often irreversible under reaction conditions, necessitating the use of stoichiometric or greater amounts of the catalyst. The complex is subsequently hydrolyzed during the aqueous work-up to release the final product.[3][9]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation cluster_3 Step 4: Hydrolysis (Work-up) AcylChloride Acetyl Chloride (CH₃COCl) AcyliumIon Acylium Ion [CH₃C=O]⁺ + [AlCl₄]⁻ AcylChloride->AcyliumIon Reaction LewisAcid Lewis Acid (AlCl₃) Anisole Anisole SigmaComplex Sigma Complex (Arenium Ion) Anisole->SigmaComplex Nucleophilic Attack ProductComplex Product-AlCl₃ Complex FinalProduct 4-Methoxyacetophenone (Final Product) SigmaComplex_ref->ProductComplex Deprotonation by [AlCl₄]⁻ ProductComplex_ref->FinalProduct Add H₂O/HCl

Caption: Mechanism of the Friedel-Crafts acylation of anisole.

Data Presentation

The following table summarizes the reagents for a typical lab-scale acylation of anisole using acetyl chloride on a 0.050 mole scale.[8]

ReagentRoleMolar Eq.MW ( g/mol )Amount (moles)Amount (g)Amount (mL)
AnisoleReactant1.0108.140.0505.415.45
Acetyl ChlorideAcylating Agent1.178.500.0554.323.91
Aluminum ChlorideLewis Acid Catalyst1.1133.340.0557.33-
Dichloromethane (B109758)Solvent-84.93--~40-50
Conc. HClWork-up-36.46--~15
Water/IceWork-up-18.02-~25 g ice~25
Sat. NaHCO₃Wash-84.01--As needed
BrineWash-58.44--As needed
Anhydrous MgSO₄Drying Agent-120.37-As needed-

Experimental Protocol

This protocol is a representative procedure for the acylation of anisole with acetyl chloride.

4.1 Materials and Reagents

  • Anisole (C₇H₈O)

  • Acetyl chloride (C₂H₃ClO)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM, CH₂Cl₂)

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice (from deionized water)

4.2 Equipment

  • Round-bottom flask (100 mL or 250 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Addition or dropping funnel

  • Septa and nitrogen/argon inlet for inert atmosphere

  • Ice-water bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Filtration apparatus (gravity or vacuum)

4.3 Safety Precautions

  • Aluminum chloride (AlCl₃): Corrosive and reacts violently with water, releasing HCl gas.[8][10] Handle quickly in a fume hood and avoid contact with skin and moisture.

  • Acetyl chloride (C₂H₃ClO): Corrosive and a lachrymator (causes tears).[8][11] It is also moisture-sensitive. Handle exclusively in a fume hood.

  • Dichloromethane (CH₂Cl₂): A suspected carcinogen and volatile solvent.[10] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Concentrated Hydrochloric Acid (HCl): Highly corrosive and causes severe burns.[1] Handle with extreme care, wearing gloves, lab coat, and safety goggles.

  • The reaction between aluminum chloride and acetyl chloride is highly exothermic.[8] Maintain proper temperature control.

4.4 Step-by-Step Procedure

Reaction Setup:

  • Ensure all glassware is thoroughly dried in an oven and assembled while still warm to prevent condensation.

  • Set up a round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser. Cap all openings with septa.

  • Flush the entire system with an inert gas like nitrogen or argon.[8]

  • In the flask, place anhydrous aluminum chloride (1.1 eq.). Add anhydrous dichloromethane (15 mL) to create a suspension.[8]

Reagent Addition: 5. Cool the flask to 0 °C using an ice-water bath.[8] 6. Using a syringe, transfer a solution of acetyl chloride (1.1 eq.) in anhydrous DCM (10 mL) into the addition funnel. 7. Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 10-15 minutes. The rate should be controlled to prevent the solution from boiling excessively.[8] 8. After the first addition is complete, transfer a solution of anisole (1.0 eq.) in anhydrous DCM (10 mL) into the same addition funnel. 9. Add the anisole solution dropwise to the reaction mixture over 10-15 minutes, maintaining the temperature at 0 °C.[10]

Reaction and Monitoring: 10. Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. 11. Stir the mixture for an additional 15-60 minutes.[8][10] Monitor the reaction's progress by Thin Layer Chromatography (TLC) to check for the consumption of anisole.

Work-up and Isolation: 12. Prepare a beaker with a mixture of crushed ice (approx. 25-150 g) and concentrated hydrochloric acid (15-50 mL).[1][8] 13. CAUTION: Carefully and slowly pour the reaction mixture into the ice/HCl slurry with vigorous stirring.[8] This quenching step is highly exothermic and will decompose the aluminum chloride complex.[9] 14. Transfer the entire mixture to a separatory funnel. Shake well, venting frequently. 15. Separate the lower organic layer (DCM).[9] Extract the remaining aqueous layer with two additional portions of DCM (e.g., 2 x 20 mL).[8][12] 16. Combine all organic layers. Wash successively with saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.[8][10] 17. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[12]

Purification and Characterization: 18. Remove the drying agent by gravity filtration. 19. Concentrate the filtrate using a rotary evaporator to yield the crude product, which may be a solid or an oil.[8] 20. Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or a hexane/ethyl acetate (B1210297) mixture) or by flash column chromatography.[1] 21. Characterization: Confirm the identity and purity of the final product using:

  • ¹H and ¹³C NMR Spectroscopy: To verify the chemical structure and confirm para-substitution.[1][6]
  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the ketone (approx. 1650-1680 cm⁻¹).[1]
  • Mass Spectrometry (MS): To confirm the molecular weight.[1]
  • Melting Point: To assess purity. The melting point of 4-methoxyacetophenone is 38-39 °C.[6] A yield of around 85% can be expected.[6]

Mandatory Visualization: Experimental Workflow

G start Start: Assemble Dry Glassware under N₂ charge_flask Charge Flask with AlCl₃ and DCM start->charge_flask cool Cool Mixture to 0°C in Ice Bath charge_flask->cool add_acyl Dropwise Add Acetyl Chloride Solution cool->add_acyl add_anisole Dropwise Add Anisole Solution add_acyl->add_anisole react Warm to RT and Stir for 15-60 min add_anisole->react workup Work-up react->workup quench Pour Mixture into Ice/Conc. HCl workup->quench extract Separate Layers & Extract Aqueous Phase with DCM quench->extract wash Wash Organic Layer (NaHCO₃, Brine) extract->wash dry Dry with Anhydrous MgSO₄ wash->dry isolate Isolate & Purify dry->isolate filter_evap Filter and Remove Solvent (Rotary Evaporator) isolate->filter_evap purify Purify Crude Product (Recrystallization/Chromatography) filter_evap->purify characterize Characterize Final Product (NMR, IR, MS, MP) purify->characterize end End characterize->end

Caption: Experimental workflow for Friedel-Crafts acylation of anisole.

References

Application Notes and Protocols: Synthesis of 4'-Methoxypropiophenone via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4'-methoxypropiophenone, a key intermediate in the synthesis of various pharmaceuticals. The primary method detailed is the Grignard reaction, a versatile and efficient method for carbon-carbon bond formation. An alternative synthesis via Friedel-Crafts acylation is also presented for comparison. This guide includes comprehensive procedural details, quantitative data summaries, and a visual representation of the experimental workflow to ensure reproducibility and aid in laboratory practice.

Introduction

This compound is an aromatic ketone that serves as a crucial building block in organic synthesis.[1] Its chemical structure, featuring a methoxy-substituted phenyl ring attached to a propanone moiety, makes it a valuable precursor for the synthesis of various biologically active molecules, including beta-blockers and other cardiovascular drugs.[1] The Grignard reaction offers a robust and high-yielding route to this compound. This protocol focuses on the reaction between an organomagnesium halide (Grignard reagent) and a suitable nitrile or acyl chloride.

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₁₂O₂
Molecular Weight164.20 g/mol
AppearanceClear colorless to amber liquid or white to off-white crystalline solid[1]
Melting Point27-29 °C
Boiling Point273-275 °C
Density0.937 g/mL at 25 °C
Refractive Indexn20/D 1.5465

Experimental Protocols

Method 1: Grignard Reaction Synthesis

This protocol describes the synthesis of this compound via the reaction of ethylmagnesium bromide with p-methoxybenzonitrile. This method is reported to have a high yield of 95%.[1]

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)[2][3]

  • p-Methoxybenzonitrile

  • Dilute sulfuric acid or hydrochloric acid[4]

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask (three-necked)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

Step 1: Preparation of the Grignard Reagent (Ethylmagnesium Bromide)

  • Ensure all glassware is flame-dried to remove any moisture, as Grignard reagents are highly reactive with water.[3][4]

  • Place magnesium turnings (1.1 equivalents) in the three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Add a small crystal of iodine to activate the magnesium surface if necessary.[3]

  • In the dropping funnel, place a solution of ethyl bromide (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Add a small amount of the ethyl bromide solution to the magnesium turnings. The reaction should initiate, as evidenced by bubbling and a slight warming of the flask. If the reaction does not start, gentle heating may be applied.

  • Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.[5] The solution should appear grayish and cloudy.

Step 2: Reaction with p-Methoxybenzonitrile

  • Cool the Grignard reagent solution to 0 °C using an ice bath.

  • Dissolve p-methoxybenzonitrile (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.

  • Add the p-methoxybenzonitrile solution dropwise to the stirred Grignard reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

Step 3: Work-up and Purification

  • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of cold dilute sulfuric acid or hydrochloric acid.[5] This will hydrolyze the intermediate imine to the desired ketone.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with two portions of diethyl ether.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[6]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6]

  • The crude product can be purified by vacuum distillation to yield pure this compound.

Method 2: Friedel-Crafts Acylation Synthesis

This is an alternative method for the synthesis of this compound.

Materials:

Procedure:

  • To a round flask fitted with a stirrer, thermometer, condenser, and dropping funnel, add 525 ml of 1,2-dichloroethane and 209 g of aluminum chloride.[7]

  • Cool the mixture to 0 °C in an ice bath.[7]

  • Add 127 g of propionyl chloride dropwise over 75 minutes, maintaining the temperature between 0-5 °C.[7]

  • After the addition, allow the temperature to rise to 18 °C.[7]

  • Add 141.6 g of anisole over 2 hours at 20 °C.[7]

  • Let the mixture stand for 12 hours.[7]

  • Pour the reaction product into a mixture of 800 g of ice, 130 ml of water, and 130 ml of concentrated hydrochloric acid.[7]

  • Separate the aqueous phase and extract it twice with 250 ml portions of 1,2-dichloroethane.[7]

  • Combine the organic phases and wash them three times with 200 ml portions of 2% sodium hydroxide, followed by 250 ml of water.[7]

  • Remove the solvent by evaporation under vacuum.[7]

  • Distill the residue to obtain 143 g of this compound (yield: 66.4%).[7]

Quantitative Data Summary

ParameterGrignard ReactionFriedel-Crafts Acylation
Starting Materials Ethyl bromide, Magnesium, p-MethoxybenzonitrileAnisole, Propionyl chloride, Aluminum chloride
Solvent Anhydrous Diethyl Ether or THF1,2-Dichloroethane
Reaction Temperature 0 °C to reflux0-20 °C
Reaction Time ~2-4 hours~15 hours (including standing time)
Reported Yield 95%[1]66.4%[7]

Experimental Workflow and Logic Diagrams

Grignard_Synthesis_Workflow cluster_reagent_prep Step 1: Grignard Reagent Preparation cluster_reaction Step 2: Reaction cluster_workup Step 3: Work-up & Purification A Activate Mg turnings in anhydrous ether/THF B Dropwise addition of Ethyl Bromide A->B C Reflux to form EtMgBr B->C D Cool Grignard reagent to 0°C C->D E Dropwise addition of p-Methoxybenzonitrile D->E F Stir at room temperature E->F G Quench with dilute acid F->G H Liquid-liquid extraction G->H I Wash organic layer H->I J Dry and concentrate I->J K Vacuum Distillation J->K L Pure 4'-Methoxy- propiophenone K->L

Caption: Experimental workflow for the Grignard synthesis of this compound.

Reaction_Mechanism reagents Ethyl Bromide (CH₃CH₂Br) + Mg Solvent Anhydrous Ether/THF grignard Ethylmagnesium Bromide (CH₃CH₂MgBr) reagents->grignard Forms intermediate Intermediate Imine Complex grignard->intermediate Reacts with nitrile p-Methoxybenzonitrile Solvent Anhydrous Ether/THF nitrile->intermediate product This compound intermediate->product Hydrolyzes to hydrolysis Acidic Work-up (H₃O⁺) hydrolysis->product

Caption: Simplified reaction pathway for this compound synthesis.

References

Application of 4'-Methoxypropiophenone as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

4'-Methoxypropiophenone is a key chemical intermediate widely utilized in the synthesis of a variety of pharmaceutical compounds. Its propiophenone (B1677668) core, featuring a methoxy (B1213986) group at the para position of the phenyl ring, provides a versatile scaffold for the construction of complex, biologically active molecules. This document outlines detailed application notes and experimental protocols for the use of this compound in the synthesis of valuable pharmaceutical precursors and active pharmaceutical ingredients (APIs).

Key Applications in Pharmaceutical Synthesis

This compound serves as a crucial starting material in multi-step synthetic routes to various pharmaceuticals. One of the primary applications involves its conversion to 4-methoxyphenylacetic acid, a key intermediate for several drugs. This transformation can be efficiently achieved through the Willgerodt-Kindler reaction, followed by hydrolysis.

Table 1: Summary of Key Synthetic Transformations and Pharmaceutical Products

Starting MaterialReactionIntermediateSubsequent ReactionsFinal Pharmaceutical Product (Example)Therapeutic Class
This compoundWillgerodt-Kindler Reaction4-MethoxyphenylthioacetamideHydrolysis4-Methoxyphenylacetic acid-
4-Methoxyphenylacetic acidAmidationN/ACondensation with (S)-(-)-2-aminomethyl-1-ethylpyrrolidineLevosulpirideAntipsychotic, Prokinetic Agent
4-Methoxyphenylacetic acidVariousN/AMulti-step synthesisAgomelatineAntidepressant
4-Methoxyphenylacetic acidVariousN/AMulti-step synthesisArteetherAntimalarial

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes the synthesis of the starting intermediate, this compound, from anisole (B1667542).

Reaction Scheme:

Anisole + Propionyl Chloride --(AlCl₃)--> this compound

Materials:

  • Anisole

  • Propionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve anisole in dichloromethane and cool the mixture in an ice bath.

  • Slowly add propionyl chloride to the stirred solution.

  • Carefully add anhydrous aluminum chloride in portions, maintaining the temperature below 10°C. The reaction is exothermic.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Separate the organic layer using a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water).

Quantitative Data:

ParameterValue
Typical Yield>90%
Purity (by GC)>98%
Protocol 2: Synthesis of 4-Methoxyphenylacetic Acid via Willgerodt-Kindler Reaction and Hydrolysis

This two-step protocol details the conversion of this compound to the key pharmaceutical intermediate, 4-methoxyphenylacetic acid.

Step 1: Willgerodt-Kindler Reaction to form 4-Methoxyphenylthioacetamide

Reaction Scheme:

This compound + Sulfur + Morpholine (B109124) --> 4-Methoxyphenylthioacetamide

Materials:

  • This compound

  • Sulfur powder

  • Morpholine

  • Pyridine (as solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine this compound, sulfur powder, and morpholine in pyridine.

  • Heat the mixture to reflux and maintain for several hours (typically 4-8 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of cold water.

  • The thioamide product will often precipitate. Collect the solid by filtration.

  • If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic extract with dilute acid (e.g., 1M HCl) to remove excess morpholine and pyridine, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-methoxyphenylthioacetamide.

  • Purify the crude product by recrystallization.

Step 2: Hydrolysis of 4-Methoxyphenylthioacetamide to 4-Methoxyphenylacetic Acid [1]

Reaction Scheme:

4-Methoxyphenylthioacetamide --(NaOH, H₂O, Heat)--> 4-Methoxyphenylacetic acid

Materials:

  • 4-Methoxyphenylthioacetamide

  • Sodium hydroxide (B78521) (NaOH), 10% aqueous solution

  • Hydrochloric acid (HCl), concentrated

Procedure:

  • Suspend the 4-methoxyphenylthioacetamide in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux. The completion of the reaction is indicated by the formation of a clear solution as the oily thioacetamide (B46855) is consumed.[1]

  • Cool the reaction mixture and filter to remove any residual sulfur.[1]

  • Acidify the clear filtrate with concentrated hydrochloric acid to precipitate the 4-methoxyphenylacetic acid.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to obtain the final product.

Quantitative Data:

StepProductTypical YieldPurity
14-Methoxyphenylthioacetamide70-80%>95%
24-Methoxyphenylacetic acid>90%>99%
Protocol 3: Synthesis of Levosulpiride from 4-Methoxyphenylacetic Acid

This protocol describes the final step in the synthesis of the antipsychotic drug Levosulpiride, starting from the intermediate 4-methoxyphenylacetic acid. The initial steps involve the conversion of 4-methoxyphenylacetic acid to its corresponding methyl ester and subsequent chlorosulfonation and amination to yield methyl 2-methoxy-5-sulfamoylbenzoate, which is then condensed with the chiral amine.

Reaction Scheme:

Methyl 2-methoxy-5-sulfamoylbenzoate + (S)-(-)-2-aminomethyl-1-ethylpyrrolidine --> Levosulpiride

Materials:

  • Methyl 2-methoxy-5-sulfamoylbenzoate (derived from 4-methoxyphenylacetic acid)

  • (S)-(-)-2-aminomethyl-1-ethylpyrrolidine

  • n-Butanol

Procedure:

  • In a reaction vessel, combine methyl 2-methoxy-5-sulfamoylbenzoate and (S)-(-)-2-aminomethyl-1-ethylpyrrolidine in n-butanol.

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature, which should induce precipitation of the product.

  • Collect the solid Levosulpiride by filtration.

  • Wash the product with a cold solvent such as ethanol and dry under vacuum.

Quantitative Data:

ParameterValue
Typical Yield70-80%
Purity (by HPLC)>99.5%

Visualizations

Synthetic Workflow

G cluster_0 Synthesis of this compound cluster_1 Conversion to Pharmaceutical Intermediate cluster_2 API Synthesis (Example: Levosulpiride) Anisole Anisole FriedelCrafts Friedel-Crafts Acylation Anisole->FriedelCrafts PropionylChloride Propionyl Chloride PropionylChloride->FriedelCrafts MOPP This compound FriedelCrafts->MOPP Willgerodt Willgerodt-Kindler Reaction MOPP->Willgerodt SulfurMorpholine Sulfur & Morpholine SulfurMorpholine->Willgerodt Thioamide 4-Methoxyphenylthioacetamide Willgerodt->Thioamide Hydrolysis Hydrolysis Thioamide->Hydrolysis MPAA 4-Methoxyphenylacetic Acid Hydrolysis->MPAA MultiStep Multi-step Conversion MPAA->MultiStep BenzoateDerivative Methyl 2-methoxy-5- sulfamoylbenzoate MultiStep->BenzoateDerivative Condensation Condensation BenzoateDerivative->Condensation ChiralAmine (S)-(-)-2-aminomethyl- 1-ethylpyrrolidine ChiralAmine->Condensation Levosulpiride Levosulpiride Condensation->Levosulpiride G Levosulpiride Levosulpiride D2_Receptor_GI Dopamine D₂ Receptor (GI Tract) Levosulpiride->D2_Receptor_GI Antagonism D2_Receptor_CNS Dopamine D₂ Receptor (CNS - CTZ, Mesolimbic) Levosulpiride->D2_Receptor_CNS Antagonism ACh_Release Increased Acetylcholine Release D2_Receptor_GI->ACh_Release Leads to Antiemetic Antiemetic Effect D2_Receptor_CNS->Antiemetic Antipsychotic Antipsychotic Effect D2_Receptor_CNS->Antipsychotic GI_Motility Increased GI Motility (Prokinetic Effect) ACh_Release->GI_Motility

References

Applications of 4'-Methoxypropiophenone in Medicinal Chemistry: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4'-Methoxypropiophenone is a versatile aromatic ketone that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. Its chemical structure, featuring a methoxy-substituted phenyl ring attached to a propiophenone (B1677668) backbone, provides a valuable scaffold for the development of novel therapeutic agents. In medicinal chemistry, this compound is particularly esteemed as a precursor for the synthesis of chalcones and their heterocyclic derivatives, such as pyrazolines, which have demonstrated significant potential in anticancer and antimicrobial drug discovery.

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this compound as a starting material for the synthesis of medicinally relevant compounds.

Application Notes

This compound is primarily utilized in two key areas of medicinal chemistry: the synthesis of chalcone (B49325) derivatives and the subsequent synthesis of pyrazoline derivatives.

1. Synthesis of Chalcones:

Chalcones are α,β-unsaturated ketones that form the backbone of many biologically active compounds.[1] They are synthesized through a base-catalyzed Claisen-Schmidt condensation between an acetophenone (B1666503) derivative (in this case, this compound) and an aromatic aldehyde.[2] The methoxy (B1213986) group on the propiophenone ring can influence the electronic properties and biological activity of the resulting chalcone. By varying the substituted benzaldehyde (B42025), a diverse library of chalcones with a wide range of pharmacological activities can be generated.

2. Synthesis of Pyrazoline Derivatives:

Chalcones serve as excellent precursors for the synthesis of five-membered heterocyclic compounds known as pyrazolines.[3] The reaction of a chalcone with a hydrazine (B178648) derivative, such as hydrazine hydrate (B1144303) or phenylhydrazine, leads to the formation of the pyrazoline ring through a cyclocondensation reaction.[3] Pyrazoline derivatives are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3]

Quantitative Biological Data

The following tables summarize the quantitative biological activity data for various chalcone and pyrazoline derivatives synthesized from precursors related to this compound.

Table 1: Anticancer Activity of 4-Methoxychalcone Derivatives (IC50 values in µM)

Compound/DerivativeCancer Cell LineIC50 (µM)
2',5'-DimethoxychalconeA549 (Lung)15.20
4-MethoxychalconeA549 (Lung)85.40
2,4,6-trimethoxy-4'-nitrochalconeKYSE-450 (Esophageal)4.97
2,4,6-trimethoxy-4'-nitrochalconeEca-109 (Esophageal)9.43
2'-Hydroxy-4-methoxychalconeMCF-7 (Breast)15.4
2'-Hydroxy-4-methoxychalconeHeLa (Cervical)21.7
2'-Hydroxy-4-methoxychalconeA549 (Lung)18.9
4'-Amino-4-methoxychalconeMCF-7 (Breast)5.28
3,4,5-Trimethoxy-4'-methoxychalconeMCF-7 (Breast)8.4

Note: Lower IC50 values indicate higher potency. Data sourced from multiple studies.[1][4]

Table 2: Antimicrobial Activity of Pyrazoline Derivatives (MIC values in µg/mL)

Pyrazoline Derivative fromMicroorganismMIC (µg/mL)
3'-MethoxychalconePseudomonas aeruginosa7.8
3',4',5'-TrimethoxychalconeCandida krusei3.9
Chalcone derivative 6bEscherichia coliModerate Activity
Pyrazoline derivative (unspecified)E. coli32-512
Pyrazoline derivative (unspecified)S. aureus32-512
Pyrazoline derivative (unspecified)P. aeruginosa32-512
Pyrazoline derivative (unspecified)E. faecalis32-512
Pyrazoline derivative (unspecified)C. albicans32-512

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that prevents visible growth of a microorganism.[1][5]

Experimental Protocols

Protocol 1: Synthesis of a Chalcone Derivative from this compound via Claisen-Schmidt Condensation

This protocol describes the base-catalyzed condensation of this compound with a substituted benzaldehyde to yield a chalcone.

Materials:

  • This compound (1.0 eq)

  • Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde) (1.0 eq)

  • Ethanol (B145695)

  • Sodium Hydroxide (NaOH) solution (10-40% aqueous)

  • Dilute Hydrochloric Acid (HCl)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Ice bath

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of this compound and the chosen substituted benzaldehyde in a suitable volume of ethanol. Stir the mixture at room temperature until all solids are dissolved.

  • Base Addition: Cool the flask in an ice bath. Slowly add the NaOH solution dropwise to the stirred mixture.

  • Reaction Progression: Stir the reaction mixture at room temperature for 4 to 24 hours. The formation of a precipitate often indicates product formation. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).

  • Isolation of Crude Product: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice. Acidify the mixture with dilute HCl to neutralize the excess NaOH.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with cold water until the filtrate is neutral.

  • Purification: Dry the crude chalcone and recrystallize from a suitable solvent, such as ethanol, to obtain the purified product.

Protocol 2: Synthesis of a Pyrazoline Derivative from a Chalcone

This protocol describes the cyclization of a chalcone with hydrazine hydrate to form a pyrazoline.

Materials:

  • Chalcone derivative (from Protocol 1) (1.0 eq)

  • Hydrazine hydrate (1.0-1.2 eq)

  • Ethanol or Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve the chalcone in ethanol or glacial acetic acid.

  • Hydrazine Addition: Add hydrazine hydrate to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-100°C) and maintain for 4-8 hours. Monitor the reaction progress using TLC.

  • Product Isolation: After the reaction is complete, cool the mixture to room temperature. If a solid precipitates, collect it by filtration. If no solid forms, pour the reaction mixture into ice-cold water to induce precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: Dry the crude pyrazoline derivative and recrystallize from a suitable solvent, such as ethanol.

Visualizations

G cluster_synthesis Synthetic Workflow start This compound chalcone Chalcone Derivative start->chalcone Claisen-Schmidt Condensation aldehyde Substituted Benzaldehyde aldehyde->chalcone pyrazoline Pyrazoline Derivative chalcone->pyrazoline Cyclocondensation hydrazine Hydrazine Hydrate hydrazine->pyrazoline bioassay Biological Activity Screening pyrazoline->bioassay

Caption: Synthetic workflow for the preparation of bioactive pyrazoline derivatives from this compound.

G cluster_pathway Simplified Anticancer Mechanism of Action compound Chalcone/Pyrazoline Derivative cell_cycle Cell Cycle Arrest (e.g., at G2/M phase) compound->cell_cycle apoptosis Induction of Apoptosis compound->apoptosis proliferation Inhibition of Cancer Cell Proliferation cell_cycle->proliferation apoptosis->proliferation

References

Application Notes and Protocols: 4'-Methoxypropiophenone in the Synthesis of Flavoring Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of prominent flavoring agents, anethole (B165797) and raspberry ketone, utilizing 4'-methoxypropiophenone as a key precursor for the former, and outlining a standard industrial synthesis for the latter. The protocols are supplemented with quantitative data, reaction workflows, and diagrams of the flavor perception signaling pathway.

Synthesis of Anethole from this compound

Anethole is a widely used flavoring agent with a characteristic anise or licorice-like flavor. It can be efficiently synthesized from this compound via a one-pot cascade reaction involving a Meerwein-Pondorf-Verley (MPV) reduction followed by dehydration.

Application Note:

This method provides a green and efficient route to anethole, avoiding harsh reagents and offering high yields. The use of a dual-functional catalyst in a one-pot reaction simplifies the process and reduces waste. The resulting anethole can be used in food, fragrance, and pharmaceutical applications.

Experimental Protocol: One-Pot Cascade MPV Reduction and Dehydration

This protocol is adapted from the work by Li, et al. on the catalytic stereoselective conversion of this compound.

Materials:

  • This compound (4-MOPP)

  • 2-Pentanol (solvent and hydrogen donor)

  • Hf-based polymeric nanocatalyst (PhP-Hf (1:1.5))

  • Naphthalene (B1677914) (internal standard)

  • High-pressure reactor

Procedure:

  • To a high-pressure reactor, add 1 mmol of this compound, 0.1 g of the PhP-Hf (1:1.5) catalyst, 10 mL of 2-pentanol, and a suitable amount of naphthalene as an internal standard.

  • Seal the reactor and place it in a preheated oil bath at 220 °C.

  • Stir the reaction mixture for 2 hours.

  • After the reaction is complete, remove the reactor from the oil bath and allow it to cool to room temperature.

  • Filter the liquid mixture to remove the catalyst.

  • The filtrate containing the product, anethole, can be analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) for conversion and yield determination.

Purification:

The crude product can be purified by fractional distillation under reduced pressure to obtain high-purity trans-anethole.

Data Presentation:

Table 1: Reaction Parameters and Yields for Anethole Synthesis

ParameterValueReference
Starting MaterialThis compound[1]
CatalystPhP-Hf (1:1.5)[1]
Solvent/Hydrogen Donor2-Pentanol[1]
Temperature220 °C[1]
Reaction Time2 hours[1]
4-MOPP Conversion99.8%[1]
Anethole Yield98.1%[1]
Turnover Frequency (TOF)8.5 h⁻¹[1]

Experimental Workflow:

Anethole_Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification Start Add Reactants: - this compound - 2-Pentanol - Catalyst - Internal Standard Reactor High-Pressure Reactor Start->Reactor Heating Heat to 220°C for 2 hours Reactor->Heating Cooling Cool to Room Temperature Heating->Cooling Filtration Filter to Remove Catalyst Cooling->Filtration Analysis Analyze Filtrate (GC, GC-MS) Filtration->Analysis Purification Fractional Distillation Analysis->Purification Product Pure Anethole Purification->Product

Caption: Workflow for the synthesis of anethole from this compound.

Synthesis of Raspberry Ketone

While a direct, one-step synthesis of raspberry ketone from this compound is not commonly reported in the literature, a well-established industrial method involves the aldol (B89426) condensation of 4-hydroxybenzaldehyde (B117250) with acetone (B3395972), followed by catalytic hydrogenation.

Application Note:

Raspberry ketone, with its characteristic sweet, fruity, and raspberry-like aroma, is a high-value flavoring agent used in a wide range of food products, cosmetics, and perfumes.[2] The following two-step synthesis is a robust and high-yielding method for its production.[3]

Experimental Protocol: Two-Step Synthesis of Raspberry Ketone

This protocol is based on the widely used Claisen-Schmidt condensation followed by catalytic hydrogenation.[3]

Step 1: Synthesis of 4-(4-hydroxyphenyl)but-3-en-2-one (Raspberry Ketone Precursor)

Materials:

  • 4-Hydroxybenzaldehyde

  • Acetone

  • Sodium hydroxide (B78521) (NaOH) solution

  • Hydrochloric acid (HCl) solution

Procedure:

  • Dissolve 4-hydroxybenzaldehyde in an aqueous solution of sodium hydroxide.

  • Cool the solution in an ice bath and slowly add acetone with vigorous stirring.

  • Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to obtain 4-(4-hydroxyphenyl)but-3-en-2-one.

Step 2: Catalytic Hydrogenation to Raspberry Ketone

Materials:

  • 4-(4-hydroxyphenyl)but-3-en-2-one

  • Ethanol (B145695) (or other suitable solvent)

  • Palladium on carbon (Pd/C) catalyst (or Nickel Boride)

  • Hydrogen gas

Procedure:

  • Dissolve the precursor from Step 1 in ethanol in a hydrogenation vessel.

  • Add a catalytic amount of Pd/C.

  • Pressurize the vessel with hydrogen gas.

  • Stir the mixture at room temperature until the reaction is complete (hydrogen uptake ceases).

  • Filter the reaction mixture to remove the catalyst.

  • Evaporate the solvent to obtain crude raspberry ketone.

  • Recrystallize the crude product from a suitable solvent (e.g., water or ethanol/water mixture) to yield pure raspberry ketone.

Data Presentation:

Table 2: Typical Reaction Parameters and Yields for Raspberry Ketone Synthesis

ParameterValueReference
Step 1: Aldol Condensation
Starting Materials4-Hydroxybenzaldehyde, Acetone[3]
BaseSodium Hydroxide[3]
YieldHigh[3]
Step 2: Hydrogenation
CatalystPd/C or Nickel Boride[3]
Yield>99% (for hydrogenation step)[3]
Overall Yield~99%[3]

Experimental Workflow:

Raspberry_Ketone_Synthesis_Workflow cluster_step1 Step 1: Aldol Condensation cluster_step2 Step 2: Catalytic Hydrogenation Start1 Mix: - 4-Hydroxybenzaldehyde - Acetone - NaOH Solution Reaction1 Stir at Room Temp. Start1->Reaction1 Acidification Acidify with HCl Reaction1->Acidification Filtration1 Filter and Dry Acidification->Filtration1 Intermediate 4-(4-hydroxyphenyl)but-3-en-2-one Filtration1->Intermediate Start2 Dissolve Intermediate in Ethanol Add Pd/C Catalyst Intermediate->Start2 Reaction2 Hydrogenate under H₂ pressure Start2->Reaction2 Filtration2 Filter to Remove Catalyst Reaction2->Filtration2 Evaporation Evaporate Solvent Filtration2->Evaporation Recrystallization Recrystallize Evaporation->Recrystallization Product Pure Raspberry Ketone Recrystallization->Product

Caption: Workflow for the two-step synthesis of raspberry ketone.

Sensory Properties and Flavor Perception

Anethole: Possesses a sweet, anise, and licorice-like flavor and aroma.[4][5] It is 13 times sweeter than sugar.[4][5]

Raspberry Ketone: Exhibits a characteristic sweet, fruity, and raspberry aroma.[2] It is a key component of the natural raspberry flavor.

The perception of these flavors is mediated by G-protein coupled receptors (GPCRs) located in the taste buds and olfactory epithelium.

Signaling Pathway of Flavor Perception:

The binding of a flavor molecule (odorant or tastant) to its specific GPCR initiates a cascade of intracellular events, leading to the generation of a nerve impulse that is transmitted to the brain and perceived as a specific taste or smell.

Flavor_Perception_Pathway FlavorMolecule Flavor Molecule (e.g., Anethole, Raspberry Ketone) GPCR G-Protein Coupled Receptor (Taste or Olfactory) FlavorMolecule->GPCR Binding GProtein G-Protein Activation GPCR->GProtein Effector Effector Enzyme Activation (e.g., Adenylyl Cyclase, Phospholipase C) GProtein->Effector SecondMessenger Second Messenger Production (e.g., cAMP, IP₃) Effector->SecondMessenger IonChannel Ion Channel Opening SecondMessenger->IonChannel Depolarization Cell Depolarization IonChannel->Depolarization Neurotransmitter Neurotransmitter Release Depolarization->Neurotransmitter NerveImpulse Nerve Impulse to Brain Neurotransmitter->NerveImpulse Perception Perception of Taste/Smell NerveImpulse->Perception

Caption: Generalized signaling pathway for flavor perception mediated by GPCRs.

References

Application Notes and Protocols for the Catalytic Conversion of 4'-Methoxypropiophenone to Anethole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the catalytic conversion of 4'-methoxypropiophenone to anethole (B165797), a valuable compound in the flavor, fragrance, and pharmaceutical industries.[1][2] The described methods focus on environmentally friendly, one-pot cascade reactions that combine a Meerwein-Pondorf-Verley (MPV) reduction and a subsequent dehydration step.[1][2]

Introduction

Anethole is a widely used organic compound, and its synthesis from biomass-derived precursors like this compound (4-MOPP) presents a sustainable alternative to traditional methods.[2][3] The conversion of 4-MOPP to anethole is a two-step process:

  • Reduction: The carbonyl group of 4-MOPP is reduced to a hydroxyl group, forming the intermediate 1-(4-methoxyphenyl)propan-1-ol (4-MOPE).

  • Dehydration: The 4-MOPE intermediate is then dehydrated to form the final product, anethole.

This document details two effective catalytic systems for this cascade reaction: a hafnium-based polymeric nanocatalyst (PhP-Hf (1:1.5)) and a zirconium-based mesoporous silica (B1680970) catalyst (Zr-MSU-3).

Reaction Pathway

The conversion of this compound to anethole proceeds through a cascade reaction involving reduction and dehydration.

ReactionPathway MOPP This compound MOPE 1-(4-methoxyphenyl)propan-1-ol (4-MOPE) MOPP->MOPE MPV Reduction (Hydrogen Donor: 2-pentanol) Anethole Anethole MOPE->Anethole Dehydration (-H2O)

Caption: Reaction pathway for the conversion of this compound to anethole.

Catalytic Systems and Data

The following tables summarize the performance of two different catalytic systems under optimized conditions.

Table 1: Hafnium-Based Polymeric Nanocatalyst (PhP-Hf (1:1.5)) [2][3]

ParameterValue
CatalystPhP-Hf (1:1.5)
SubstrateThis compound (4-MOPP)
Solvent & Hydrogen Donor2-Pentanol (B3026449)
Temperature220 °C
Reaction Time2 hours
Catalyst Loading0.1 g
Substrate Amount1 mmol
Solvent Volume10 mL
4-MOPP Conversion99.8%
Anethole Yield98.1%
Turnover Frequency (TOF)8.5 h⁻¹

Table 2: Zirconium-Based Mesoporous Silica Catalyst (Zr-MSU-3) [1]

ParameterValue
CatalystZr-MSU-3 (Si/Zr ratio = 10)
SubstrateThis compound
Solvent & Hydrogen Donor2-Pentanol
Anethole Yield91%
trans/cis Isomer Ratio~92:8

Experimental Protocols

The following are detailed protocols for the synthesis of anethole using the PhP-Hf (1:1.5) and Zr-MSU-3 catalysts.

Protocol 1: Synthesis of Anethole using PhP-Hf (1:1.5) Catalyst [2][3]

Materials:

  • This compound (4-MOPP)

  • PhP-Hf (1:1.5) catalyst

  • 2-Pentanol

  • Reaction vessel (e.g., high-pressure reactor)

  • Heating and stirring apparatus

  • Gas chromatograph (GC) for analysis

Procedure:

  • To a reaction vessel, add 1 mmol of this compound, 0.1 g of the PhP-Hf (1:1.5) catalyst, and 10 mL of 2-pentanol.

  • Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).

  • Heat the reaction mixture to 220 °C while stirring.

  • Maintain the reaction at this temperature for 2 hours.

  • After the reaction is complete, cool the reactor to room temperature.

  • Collect the reaction mixture and analyze the conversion of 4-MOPP and the yield of anethole using gas chromatography.

Protocol 2: Synthesis of Anethole using Zr-MSU-3 Catalyst [1]

Materials:

  • This compound

  • Zr-MSU-3 catalyst (Si/Zr ratio of 10)

  • 2-Pentanol

  • Reaction vessel

  • Heating and stirring apparatus

  • Analytical equipment for product analysis (e.g., GC)

Procedure:

  • In a reaction vessel, combine this compound, the Zr-MSU-3 catalyst, and 2-pentanol.

  • Heat the mixture with stirring. The high boiling point of 2-pentanol facilitates both the MPV reduction and the subsequent dehydration of the alcohol intermediate.[1]

  • Monitor the reaction progress to determine the optimal reaction time for achieving a high yield of anethole.

  • Upon completion, cool the reaction mixture and separate the catalyst from the product solution.

  • Analyze the product mixture to determine the yield of anethole and the trans/cis isomer ratio.

Experimental Workflow

The general workflow for the catalytic conversion of this compound to anethole is outlined below.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reactants Charge Reactants: - this compound - Catalyst (e.g., PhP-Hf) - 2-Pentanol ReactionConditions Set Reaction Conditions: - Temperature - Time - Stirring Reactants->ReactionConditions Cooling Cool Reaction Mixture ReactionConditions->Cooling Analysis Product Analysis (GC): - Conversion - Yield - Selectivity Cooling->Analysis

Caption: General experimental workflow for the synthesis of anethole.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • High-temperature reactions should be handled with care, using appropriate heating mantles and temperature controllers.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in these protocols.

References

Application Notes and Protocols for the Synthesis of 4'-Methoxypropiophenone via Friedel-Crafts Acylation using a Reflux Apparatus

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a detailed protocol for the synthesis of 4'-Methoxypropiophenone, a valuable intermediate in the pharmaceutical and fine chemical industries. The synthesis is achieved through the Friedel-Crafts acylation of anisole (B1667542) with propionyl chloride, utilizing a reflux apparatus to maintain a constant reaction temperature. The procedure outlined below is a compilation of established methods, ensuring a reliable and reproducible outcome.

I. Core Reaction and Stoichiometry

The primary reaction involves the electrophilic aromatic substitution of anisole with an acylium ion generated from propionyl chloride and a Lewis acid catalyst, typically aluminum chloride.

Reaction: Anisole + Propionyl Chloride --(AlCl₃)--> this compound + HCl

Table 1: Reagent Specifications and Molar Quantities

ReagentFormulaMolar Mass ( g/mol )Density (g/mL)Amount (mol)Volume (mL)Mass (g)
AnisoleC₇H₈O108.140.9950.0465.04.98
Propionyl ChlorideC₃H₅ClO92.521.0650.0464.04.25
Aluminum ChlorideAlCl₃133.34-0.051-6.8
Dichloromethane (B109758)CH₂Cl₂84.931.33-20-

II. Experimental Protocol

A. Reflux Apparatus Setup

  • Glassware Preparation: Ensure all glassware, including a 100 mL round-bottom flask, a reflux condenser, and a dropping funnel, are clean and thoroughly dried to prevent any reaction with the water-sensitive aluminum chloride.

  • Apparatus Assembly:

    • Place a magnetic stir bar in the round-bottom flask.

    • Clamp the flask securely to a ring stand within a fume hood.

    • Fit the dropping funnel into the neck of the flask. If a two-necked flask is available, use one neck for the dropping funnel and the other for the condenser.

    • Attach the reflux condenser vertically to the remaining neck of the flask.[1]

    • Connect rubber tubing to the condenser for water circulation. The water inlet should be at the bottom and the outlet at the top to ensure the condenser jacket remains full of cold water.[1][2]

  • Heating and Stirring:

    • Place a heating mantle on a magnetic stir plate beneath the round-bottom flask.[2] A sand bath can be used for more uniform heating.[3]

    • Ensure the flask is properly seated in the heating mantle for efficient heat transfer.[2]

B. Synthesis Procedure

  • Reagent Preparation:

    • In the fume hood, add aluminum chloride (6.8 g) and dichloromethane (10 mL) to the 100 mL round-bottom flask.

    • In the dropping funnel, prepare a solution of anisole (5.0 mL) and propionyl chloride (4.0 mL) in dichloromethane (10 mL).

  • Reaction Initiation:

    • Begin stirring the aluminum chloride suspension in the flask.

    • Slowly add the anisole and propionyl chloride solution from the dropping funnel to the flask over a period of 10-15 minutes. This reaction is exothermic.[4]

  • Reflux:

    • Once the addition is complete, turn on the cooling water to the condenser.

    • Gently heat the reaction mixture to a gentle reflux using the heating mantle.

    • Maintain the reflux for approximately one hour, continuing to stir the mixture.

  • Quenching and Work-up:

    • After one hour, turn off the heating mantle and allow the mixture to cool to room temperature.

    • Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice (25 g) and concentrated hydrochloric acid (15 mL).[5] This step should be performed in the fume hood as HCl gas will be evolved.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic (dichloromethane) layer, which will be the bottom layer.[4]

    • Wash the organic layer sequentially with 10% sodium hydroxide (B78521) solution (2 x 25 mL) and then with a saturated sodium chloride (brine) solution (25 mL).

  • Product Isolation and Purification:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent by gravity filtration.

    • Remove the dichloromethane solvent using a rotary evaporator.

    • The resulting crude product can be purified by vacuum distillation to yield pure this compound.

III. Expected Results and Characterization

Table 2: Product Data

ProductFormulaMolar Mass ( g/mol )Theoretical Yield (g)AppearanceBoiling Point
This compoundC₁₀H₁₂O₂164.207.55Colorless to pale yellow liquid/solid~258 °C at 760 mmHg

Characterization: The identity and purity of the product can be confirmed using spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][6]

IV. Experimental Workflow Diagram

experimental_workflow cluster_setup Apparatus Setup cluster_synthesis Synthesis cluster_workup Work-up and Purification setup_flask Prepare Dry 100mL Round-Bottom Flask add_stir_bar Add Magnetic Stir Bar setup_flask->add_stir_bar clamp_flask Clamp Flask in Fume Hood add_stir_bar->clamp_flask attach_funnel Attach Dropping Funnel clamp_flask->attach_funnel attach_condenser Attach Reflux Condenser attach_funnel->attach_condenser connect_water Connect Water Tubing to Condenser attach_condenser->connect_water heating Position Heating Mantle and Stir Plate connect_water->heating reagents_flask Add AlCl3 and Dichloromethane to Flask addition Slowly Add Funnel Contents to Flask reagents_flask->addition reagents_funnel Prepare Anisole, Propionyl Chloride, and Dichloromethane in Dropping Funnel reagents_funnel->addition reflux Heat to Reflux for 1 Hour addition->reflux cooling Cool Reaction Mixture quench Quench with Ice and HCl cooling->quench separation Separate Organic Layer quench->separation wash Wash with NaOH and Brine separation->wash dry Dry with Anhydrous MgSO4 wash->dry filter Filter dry->filter evaporate Remove Solvent (Rotary Evaporation) filter->evaporate purify Purify by Vacuum Distillation evaporate->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

References

Application Note: Purification of Synthetic 4'-Methoxypropiophenone by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the purification of synthetic 4'-Methoxypropiophenone, a key intermediate in the synthesis of various pharmaceuticals and fragrances, using the recrystallization technique. The protocol outlines the use of ethanol (B145695) as a suitable solvent for obtaining high-purity crystalline product.

Introduction

This compound, synthesized typically via the Friedel-Crafts acylation of anisole (B1667542) with propionyl chloride, often contains unreacted starting materials, by-products such as the ortho-isomer, and other impurities.[1] For its use in pharmaceutical and other high-purity applications, an effective purification method is essential. Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[2] The principle of this method relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the target compound readily at an elevated temperature but have limited solubility for it at lower temperatures, while impurities remain either soluble or insoluble at all temperatures.

This document provides a step-by-step guide for the recrystallization of this compound from ethanol, a commonly used and effective solvent for this compound.[3]

Data Presentation

The following table summarizes the typical quantitative data associated with the purification of this compound by recrystallization.

ParameterCrude ProductPurified ProductAnalytical Method
Purity 85-95%≥99%Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC)
Appearance Off-white to yellowish solidWhite crystalline solidVisual Inspection
Melting Point 24-27 °C27-29 °CMelting Point Apparatus
Typical Yield -80-90%Gravimetric

Experimental Protocols

This section details the methodology for the recrystallization of this compound from ethanol.

Materials and Equipment:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Drying oven or vacuum desiccator

Safety Precautions:

  • This compound may cause skin and eye irritation.[3]

  • Ethanol is a flammable liquid.

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol:

  • Dissolution:

    • Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add approximately 30-40 mL of ethanol to the flask.

    • Gently heat the mixture on a heating mantle or hot plate while stirring. The temperature should be brought to near the boiling point of ethanol (approximately 78 °C).

    • Continue to add small portions of ethanol until the this compound is completely dissolved. Avoid adding a large excess of solvent to ensure a good yield.

  • Hot Filtration (Optional):

    • If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration.

    • Preheat a second Erlenmeyer flask and a funnel with fluted filter paper.

    • Quickly pour the hot solution through the preheated funnel to remove the insoluble impurities.

  • Crystallization:

    • Remove the flask from the heat source and allow the solution to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination.

    • Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel and flask.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities. It is important to use cold solvent to minimize the loss of the desired product.

  • Drying:

    • Transfer the purified crystals to a pre-weighed watch glass.

    • Dry the crystals in a drying oven at a temperature below the melting point of the product (e.g., 40-50 °C) until a constant weight is achieved. Alternatively, the crystals can be dried in a vacuum desiccator.

  • Characterization:

    • Determine the melting point of the purified crystals. A sharp melting point close to the literature value (27-29 °C) is an indicator of high purity.

    • Assess the purity of the final product using analytical techniques such as GC or HPLC.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the recrystallization process.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation & Drying cluster_analysis Analysis start Crude this compound add_solvent Add Ethanol start->add_solvent heat_stir Heat and Stir add_solvent->heat_stir dissolved Completely Dissolved Solution heat_stir->dissolved hot_filtration Hot Filtration (Optional) dissolved->hot_filtration Insoluble Impurities Present cool_slowly Slow Cooling to Room Temperature dissolved->cool_slowly No Insoluble Impurities hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Ethanol vacuum_filtration->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals pure_product Pure Crystalline Product dry_crystals->pure_product characterization Characterization (MP, GC/HPLC) pure_product->characterization

Caption: Experimental workflow for the purification of this compound.

Logical_Relationships cluster_solubility Solubility Differential cluster_impurities Impurity Behavior cluster_process Process Steps cluster_outcome Outcome title Key Principles of Recrystallization cluster_solubility cluster_solubility title->cluster_solubility cluster_impurities cluster_impurities title->cluster_impurities high_temp High Solubility of Compound at High Temperature low_temp Low Solubility of Compound at Low Temperature high_temp->low_temp leads to soluble_impurities Soluble Impurities Remain in Mother Liquor insoluble_impurities Insoluble Impurities Removed by Hot Filtration dissolution Dissolution in Minimum Hot Solvent crystallization Slow Cooling & Crystallization dissolution->crystallization isolation Isolation by Filtration crystallization->isolation pure_crystals Formation of High-Purity Crystals cluster_process cluster_process cluster_solubility->cluster_process cluster_impurities->cluster_process cluster_outcome cluster_outcome cluster_process->cluster_outcome

Caption: Logical relationships in the recrystallization process.

References

Application Notes and Protocols for the Purity Analysis of 4'-Methoxypropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methods for determining the purity of 4'-Methoxypropiophenone, a key intermediate in various synthetic processes. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are designed to be implemented in research and quality control laboratories.

Overview of Analytical Strategies

A multi-faceted approach is recommended for the comprehensive purity assessment of this compound. Chromatographic techniques such as HPLC and GC-MS are highly effective for separating and identifying volatile and non-volatile impurities.[1] Spectroscopic methods like qNMR provide an absolute measure of purity without the need for a specific reference standard of the analyte itself.[1] The combination of these techniques ensures a thorough and reliable purity profile.[1]

A general workflow for the purity analysis of a synthetic compound like this compound is illustrated below.

Purity Analysis Workflow cluster_Sample Sample Handling cluster_Analysis Analytical Techniques cluster_Data Data Evaluation Sample_Received Receive Sample Sample_Preparation Sample Preparation (Dissolution, Filtration) Sample_Received->Sample_Preparation HPLC HPLC Analysis (Purity, Impurity Profile) Sample_Preparation->HPLC GC_MS GC-MS Analysis (Volatile Impurities, ID) Sample_Preparation->GC_MS qNMR qNMR Analysis (Absolute Purity) Sample_Preparation->qNMR Data_Analysis Data Processing & Analysis HPLC->Data_Analysis GC_MS->Data_Analysis qNMR->Data_Analysis Purity_Report Generate Purity Report Data_Analysis->Purity_Report

A typical workflow for the purity analysis of synthetic compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the purity assessment of non-volatile and thermally labile compounds. A reversed-phase method is typically employed for aromatic ketones like this compound.

Quantitative Data Summary
ParameterTypical Value
Purity>99.5%
Limit of Detection (LOD)~0.01%
Limit of Quantitation (LOQ)~0.03%
Linearity (R²)>0.999
Major ImpurityVaries (e.g., starting materials, over-reaction products)
Experimental Protocol: HPLC

Instrumentation:

  • A standard HPLC system equipped with a UV detector, autosampler, and column oven.[1]

Chromatographic Conditions:

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid). The gradient can be optimized, for example, starting at 50% acetonitrile and increasing to 95% over 15 minutes.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Detection: UV at 254 nm.[1]

  • Injection Volume: 10 µL.[1]

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.[1]

Data Analysis:

  • Integrate the peak areas of the main component and all impurities.

  • Calculate the purity by the area normalization method:

    • % Purity = (Area of main peak / Total area of all peaks) x 100

HPLC Workflow Start Start Sample_Prep Prepare Sample (1 mg/mL in Acetonitrile) Start->Sample_Prep Filter Filter with 0.45 µm Syringe Filter Sample_Prep->Filter Inject Inject 10 µL into HPLC System Filter->Inject Separate Chromatographic Separation (C18 Column, Gradient Elution) Inject->Separate Detect UV Detection at 254 nm Separate->Detect Analyze Data Analysis (Peak Integration, Purity Calculation) Detect->Analyze End End Analyze->End

Experimental workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile impurities and provides structural information for impurity identification.

Quantitative Data Summary
ParameterTypical Value
Purity>97.0% (as specified by some suppliers)[2]
Limit of Detection (LOD)<0.01%
Limit of Quantitation (LOQ)<0.05%
Major ImpuritiesStarting materials, residual solvents
Experimental Protocol: GC-MS

Instrumentation:

  • A GC system coupled to a mass spectrometer with an electron ionization (EI) source.[1]

Chromatographic and Spectrometric Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[1]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[1]

  • Oven Temperature Program: Hold at 100°C for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.[1]

  • Injector Temperature: 250°C.[1]

  • Injection Mode: Splitless.[1]

  • MS Transfer Line Temperature: 280°C.[1]

  • Ion Source Temperature: 230°C.[1]

  • Mass Range: 50-500 amu.[1]

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable volatile solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) to prepare a 1 mg/mL stock solution.[3]

  • Further dilute the stock solution if necessary to a final concentration of 10-100 µg/mL for analysis.[3]

Data Analysis:

  • Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte and any impurities.[3]

  • Extract the mass spectrum for each peak to identify the components by comparing with a spectral library or through fragmentation pattern analysis.[3]

  • Calculate purity based on the peak area percentage in the TIC.

GC-MS Workflow Start Start Sample_Prep Prepare Sample (in Dichloromethane) Start->Sample_Prep Inject Inject 1 µL into GC-MS System Sample_Prep->Inject Separate GC Separation (Capillary Column, Temp Program) Inject->Separate Ionize_Fragment Ionization (EI) & Fragmentation Separate->Ionize_Fragment Detect Mass Detection (m/z 50-500) Ionize_Fragment->Detect Analyze Data Analysis (TIC, Mass Spectra, Purity) Detect->Analyze End End Analyze->End

References

Troubleshooting & Optimization

Technical Support Center: 4'-Methoxypropiophenone Friedel-Crafts Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts acylation of anisole (B1667542) with propionyl chloride to synthesize 4'-methoxypropiophenone.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My Friedel-Crafts reaction has a very low yield or failed to produce any this compound. What are the common causes?

A1: Low or no yield in this Friedel-Crafts acylation can often be attributed to several critical factors related to the reagents, catalyst, and reaction conditions. Here are the most common culprits:

  • Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), is extremely sensitive to moisture.[1][2] Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst. It is crucial to maintain anhydrous (dry) conditions throughout the experiment.[2]

  • Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst.[2][3][4] This complexation effectively removes the catalyst from the reaction. Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is often required.[2][3][4]

  • Poor Quality Reagents: The purity of anisole, propionyl chloride, and the Lewis acid is critical. Impurities can interfere with the reaction and lead to the formation of byproducts, thus lowering the yield of the desired product.[5]

  • Sub-optimal Reaction Temperature: The reaction is highly exothermic.[6] If the temperature is not controlled, especially during the initial addition of reagents, side reactions can occur, leading to a lower yield. Conversely, if the temperature is too low, the reaction rate may be too slow.[5]

Issue 2: Formation of Multiple Products

Q2: I've obtained a product mixture instead of pure this compound. What are the likely side products and how can I avoid them?

A2: The methoxy (B1213986) group of anisole is an ortho-, para-directing activator.[4][7] Therefore, the formation of both ortho- and para-methoxypropiophenone is possible. However, the para isomer is generally the major product due to reduced steric hindrance.[4]

  • Ortho Isomer Formation: The formation of a significant amount of the ortho isomer can complicate purification. The ratio of ortho to para substitution can be influenced by the reaction temperature and the choice of solvent.

  • Polysubstitution: While less common in acylation than alkylation due to the deactivating nature of the ketone product, polysubstitution can occur with highly activated rings like anisole, especially if the reaction conditions are too harsh (e.g., high temperature or prolonged reaction time).[8][9]

Issue 3: Difficulties During Work-up and Purification

Q3: The work-up of my reaction mixture is problematic. I'm observing emulsions during extraction or the final product is difficult to purify. What are the best practices?

A3: A proper work-up procedure is crucial for isolating a clean product.

  • Quenching: The reaction must be carefully quenched by pouring the reaction mixture into ice-cold water, often containing concentrated HCl.[6][10] This hydrolyzes the aluminum chloride-ketone complex and separates the inorganic salts into the aqueous layer.[6]

  • Emulsions: Emulsions can form during the extraction process, especially after washing with a basic solution like sodium bicarbonate.[11] To break up emulsions, you can try adding brine (saturated NaCl solution) or allowing the mixture to stand for a longer period.

  • Purification: The crude product, which may appear as green-brown crystals, can be purified by recrystallization from a suitable solvent or by column chromatography to separate isomers and other impurities.[10][11]

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to use a stoichiometric amount of Lewis acid in a Friedel-Crafts acylation?

A1: The ketone product of the acylation reaction is a Lewis base and forms a stable complex with the Lewis acid catalyst (e.g., AlCl₃).[2][3][4] This complex is often irreversible under the reaction conditions, meaning the catalyst is not regenerated.[3] Consequently, at least a stoichiometric amount of the Lewis acid is required to ensure the reaction proceeds to completion.[4]

Q2: What is the role of cooling the reaction mixture in an ice bath?

A2: The reaction between the acylating agent (propionyl chloride) and the Lewis acid, as well as the subsequent reaction with anisole, is highly exothermic.[6] Cooling the reaction mixture, typically to 0°C, helps to control the reaction rate, prevent the solvent from boiling, and minimize the formation of unwanted byproducts.[6][10]

Q3: How can I confirm the regiochemistry of my product (i.e., formation of the para isomer)?

A3: The primary methods for determining the regiochemistry of the product are ¹H NMR and IR spectroscopy.[11][12] In the ¹H NMR spectrum, the para-substituted product will show a characteristic splitting pattern for the aromatic protons (two doublets).[11][13] The IR spectrum will show a carbonyl (C=O) stretch at a frequency lower than a typical ketone (around 1670-1680 cm⁻¹) due to conjugation with the aromatic ring.[4]

Quantitative Data Summary

ParameterCondition 1Condition 2Condition 3Yield (%)Reference
Catalyst AlCl₃FeCl₃ZnO85.7[11]
Solvent Dichloromethane (B109758)DichloromethaneSolvent-free98[1][14]
Acylating Agent Propionyl ChlorideAcetic AnhydridePropionic Anhydride44.7[15]
Temperature 0°C to RTReflux120°C (Microwave)-[10][11][16]

Note: Yields are highly dependent on the specific experimental conditions and scale.

Experimental Protocols

Standard Protocol for Friedel-Crafts Acylation of Anisole

This protocol is a synthesis of common laboratory procedures.[1][6][10]

  • Glassware and Reagent Preparation:

    • Ensure all glassware (a round-bottom flask, addition funnel, and condenser) is thoroughly dried in an oven and assembled while hot to prevent moisture contamination.

    • Use anhydrous dichloromethane as the solvent.[2]

    • Use freshly opened or purified anhydrous aluminum chloride.[2]

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous aluminum chloride (1.2 equivalents).

    • Add anhydrous dichloromethane to the flask to suspend the AlCl₃.

    • Cool the flask to 0°C in an ice bath.

  • Addition of Reagents:

    • In a dropping funnel, prepare a solution of propionyl chloride (1.1 equivalents) in anhydrous dichloromethane.

    • Add the propionyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0°C.[10]

    • In the same dropping funnel, prepare a solution of anisole (1.0 equivalent) in anhydrous dichloromethane.

    • Add the anisole solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not rise significantly.[10]

  • Reaction:

    • After the addition is complete, allow the reaction mixture to stir at 0°C for an additional hour.

    • Remove the ice bath and let the reaction warm to room temperature. Continue stirring for another 1-2 hours.[10]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[6][10] This will decompose the aluminum chloride complex.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[10]

  • Isolation and Purification:

    • Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.[10]

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization or column chromatography.

Visualizations

Friedel_Crafts_Workflow start Start: Anhydrous Setup reagents 1. Add Anisole, Propionyl Chloride, and Lewis Acid (AlCl3) to Anhydrous Solvent start->reagents reaction 2. Stir at Controlled Temperature (e.g., 0°C to RT) reagents->reaction quench 3. Quench with Ice/HCl reaction->quench extract 4. Extract with Organic Solvent quench->extract wash 5. Wash Organic Layer (H2O, NaHCO3, Brine) extract->wash dry 6. Dry and Evaporate Solvent wash->dry purify 7. Purify Crude Product (Recrystallization/Chromatography) dry->purify product Final Product: This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield low_yield Low or No Yield cause1 Catalyst Inactivity? low_yield->cause1 cause2 Insufficient Catalyst? low_yield->cause2 cause3 Poor Reagent Quality? low_yield->cause3 cause4 Incorrect Temperature? low_yield->cause4 solution1 Ensure Anhydrous Conditions Use Fresh Catalyst cause1->solution1 Solution solution2 Use Stoichiometric Amount (or slight excess) cause2->solution2 Solution solution3 Purify Reagents Use Fresh Materials cause3->solution3 Solution solution4 Maintain Cooling During Addition Monitor Temperature cause4->solution4 Solution

Caption: Troubleshooting guide for low yield in Friedel-Crafts acylation.

References

troubleshooting common issues in 4'-Methoxypropiophenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of 4'-Methoxypropiophenone. It is designed for researchers, scientists, and drug development professionals to help navigate common challenges encountered during this chemical synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly via the Friedel-Crafts acylation of anisole (B1667542).

Issue 1: Low or No Product Yield

Question: I performed the Friedel-Crafts acylation of anisole with propionyl chloride and aluminum chloride, but I obtained a very low yield of this compound. What could be the problem?

Answer: Low yields in this synthesis can stem from several factors. Follow this troubleshooting guide to identify and resolve the issue.

Troubleshooting Workflow:

LowYieldTroubleshooting start Low Yield Observed check_reagents 1. Verify Reagent Quality and Stoichiometry start->check_reagents anhydrous Were anhydrous reagents and solvent used? check_reagents->anhydrous check_conditions 2. Review Reaction Conditions temperature Was the reaction temperature controlled? check_conditions->temperature check_workup 3. Examine Workup and Purification Procedure quench Was the reaction properly quenched? check_workup->quench fresh_alcl3 Was the AlCl3 fresh and properly handled? anhydrous->fresh_alcl3 Yes use_anhydrous Action: Use freshly dried solvents and new reagents. anhydrous->use_anhydrous No stoichiometry Was the stoichiometry correct (esp. AlCl3)? fresh_alcl3->stoichiometry Yes handle_alcl3 Action: Use fresh, finely ground AlCl3. Handle under inert atmosphere. fresh_alcl3->handle_alcl3 No stoichiometry->check_conditions Yes adjust_stoichiometry Action: Ensure at least a stoichiometric amount of AlCl3 is used. stoichiometry->adjust_stoichiometry No time Was the reaction time sufficient? temperature->time Yes control_temp Action: Maintain low temperature during AlCl3 addition and then warm to room temperature. temperature->control_temp No time->check_workup Yes optimize_time Action: Monitor reaction progress using TLC to determine optimal time. time->optimize_time No extraction Was the extraction efficient? quench->extraction Yes proper_quench Action: Quench by slowly adding the reaction mixture to ice/HCl. quench->proper_quench No optimize_extraction Action: Perform multiple extractions and check pH of aqueous layer. extraction->optimize_extraction No

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Detailed Steps:

  • Reagent Quality and Stoichiometry:

    • Anhydrous Conditions: The Friedel-Crafts acylation is highly sensitive to moisture. Ensure that all glassware was thoroughly dried and the reaction was performed under an inert atmosphere (e.g., nitrogen or argon). Solvents like dichloromethane (B109758) should be freshly distilled from a suitable drying agent.

    • Aluminum Chloride (AlCl₃) Activity: AlCl₃ is a Lewis acid catalyst that readily deactivates in the presence of water. Use a fresh, unopened bottle of AlCl₃ or a freshly sublimed batch. The solid should be a fine, white to pale yellow powder.

    • Stoichiometry: In many Friedel-Crafts acylations, a stoichiometric amount of AlCl₃ is required because it forms a complex with the product ketone, rendering it inactive.[1][2] Ensure you are using at least one equivalent of AlCl₃ relative to the limiting reagent.

  • Reaction Conditions:

    • Temperature Control: The reaction is exothermic, especially during the addition of AlCl₃.[3] Maintain a low temperature (e.g., 0-5 °C) during the initial addition to prevent side reactions.[4] After the addition is complete, the reaction is typically allowed to warm to room temperature and stirred for a specified period.[5]

    • Reaction Time: Insufficient reaction time will lead to incomplete conversion. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Workup and Purification:

    • Quenching: The reaction must be carefully quenched to decompose the aluminum chloride-ketone complex and neutralize any remaining reagents. This is typically done by slowly pouring the reaction mixture over a mixture of ice and concentrated hydrochloric acid.[4]

    • Extraction: Ensure efficient extraction of the product from the aqueous layer using a suitable organic solvent (e.g., dichloromethane). Perform multiple extractions to maximize recovery.

Issue 2: Formation of Multiple Products

Question: My NMR analysis shows the presence of more than one isomer. How can I improve the selectivity of my reaction?

Answer: The methoxy (B1213986) group of anisole is an ortho-, para-directing activator. Therefore, the formation of both 2'-methoxypropiophenone (ortho) and this compound (para) is possible. However, the para product is generally favored due to steric hindrance at the ortho position. The formation of significant amounts of the ortho isomer can be influenced by reaction conditions.

Troubleshooting Isomer Formation:

IsomerFormation start Multiple Isomers Detected check_temp 1. Review Reaction Temperature start->check_temp high_temp Was the reaction run at an elevated temperature? check_temp->high_temp check_solvent 2. Consider Solvent Effects solvent_polarity What was the polarity of the solvent? check_solvent->solvent_polarity purification 3. Optimize Purification column_chrom Was column chromatography performed? purification->column_chrom high_temp->check_solvent No lower_temp Action: Run the reaction at a lower temperature to favor the para product. high_temp->lower_temp Yes solvent_polarity->purification If non-polar change_solvent Action: Experiment with less polar solvents. solvent_polarity->change_solvent If polar perform_chrom Action: Use column chromatography to separate the isomers. column_chrom->perform_chrom No

Caption: Workflow for troubleshooting isomer formation in this compound synthesis.

Detailed Steps:

  • Reaction Temperature: Higher reaction temperatures can sometimes lead to a decrease in selectivity. Running the reaction at a lower temperature may favor the formation of the sterically less hindered para isomer.

  • Solvent: The choice of solvent can influence the ortho/para ratio. While dichloromethane is common, exploring other solvents might alter the selectivity.

  • Purification: If the formation of the ortho isomer cannot be completely suppressed, careful purification by column chromatography can be used to separate the isomers.

Issue 3: Difficult Workup - Emulsion Formation

Question: During the aqueous workup, a persistent emulsion formed, making it difficult to separate the organic and aqueous layers. What can I do?

Answer: Emulsion formation is a common issue in the workup of Friedel-Crafts reactions, often due to the precipitation of aluminum salts.

Troubleshooting Emulsion:

EmulsionTroubleshooting start Emulsion Formed During Workup add_brine 1. Add Saturated NaCl (Brine) start->add_brine brine_added Did adding brine break the emulsion? add_brine->brine_added filter 2. Filter the Mixture filtration_done Did filtering remove particulates and break the emulsion? filter->filtration_done change_solvent 3. Change Extraction Solvent proceed Proceed with Separation change_solvent->proceed brine_added->filter No brine_added->proceed Yes filtration_done->change_solvent No filtration_done->proceed Yes

Caption: Guide for resolving emulsions during the workup of this compound synthesis.

Detailed Steps:

  • Add Brine: Adding a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.

  • Filter: If the emulsion is caused by fine solid particles (like aluminum hydroxide), filtering the entire mixture through a pad of Celite or glass wool can help to remove these particles and break the emulsion.

  • Change Solvent: Sometimes, changing the extraction solvent to one with a different density and polarity can help to resolve the emulsion.

Frequently Asked Questions (FAQs)

Q1: Can I use a different Lewis acid instead of aluminum chloride?

A1: Yes, other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used for Friedel-Crafts acylation. However, aluminum chloride is generally the most reactive and commonly used catalyst for this transformation. The optimal catalyst may vary depending on the specific substrates and reaction conditions.

Q2: Is it possible to use propionic anhydride (B1165640) instead of propionyl chloride?

A2: Yes, propionic anhydride can be used as the acylating agent. The reaction mechanism is similar, involving the formation of an acylium ion. In some cases, using an anhydride can be advantageous as it avoids the evolution of corrosive HCl gas.

Q3: How can I confirm the identity and purity of my final product?

A3: The identity and purity of this compound can be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule and the position of the substituents on the aromatic ring.

  • Infrared (IR) Spectroscopy: This will show the characteristic carbonyl (C=O) stretch of the ketone.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to determine the purity of the sample and identify any volatile impurities.

  • Melting Point: The pure product has a reported melting point of 27-29 °C.[6]

Q4: What are the main safety precautions for this synthesis?

A4:

  • Aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]

  • Propionyl chloride is also corrosive and lachrymatory. It should be handled in a fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.

  • The quenching process is highly exothermic and releases HCl gas. It should be performed slowly and with caution.

Data Presentation

Table 1: Comparison of Reported Reaction Conditions and Yields for this compound Synthesis

ParameterProtocol 1[4]Protocol 2[7]
Anisole 141.6 gNot specified
Propionyl Chloride 127 g32 mL (370 mmol)
Aluminum Chloride 209 gNot specified
Solvent 1,2-dichloroethane (B1671644) (525 mL)Dichloromethane
Reaction Temperature 0-5 °C for addition, then 20 °CNot specified, then room temp.
Reaction Time 12 hours2 hours
Reported Yield 66.4%98%

Experimental Protocols

Protocol 1: Synthesis of this compound using Aluminum Chloride[4]

Materials:

  • Anisole (141.6 g)

  • Propionyl chloride (127 g)

  • Aluminum chloride (209 g)

  • 1,2-dichloroethane (525 mL)

  • Ice

  • Concentrated hydrochloric acid

  • 2% Sodium hydroxide (B78521) solution

  • Water

Procedure:

  • To a round-bottom flask equipped with a stirrer, thermometer, condenser, and dropping funnel, add 525 mL of 1,2-dichloroethane and 209 g of aluminum chloride.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 127 g of propionyl chloride dropwise over 75 minutes, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the temperature to rise to 18 °C.

  • Add 141.6 g of anisole over 2 hours at 20 °C.

  • Let the mixture stand for 12 hours.

  • Pour the reaction mixture into a mixture of 800 g of ice, 130 mL of water, and 130 mL of concentrated hydrochloric acid.

  • Separate the aqueous phase and extract it with two 250 mL portions of 1,2-dichloroethane.

  • Combine the organic phases and wash with three 200 mL portions of 2% sodium hydroxide solution and then with 250 mL of water.

  • Remove the solvent by evaporation under reduced pressure.

  • Distill the residue over a 25 cm column to obtain the pure product.

Protocol 2: High-Yield Synthesis of this compound[7]

Materials:

  • Anisole

  • Propionyl chloride (32 mL, 370 mmol)

  • Aluminum chloride

  • Dichloromethane

  • Saturated aqueous solution of sodium bicarbonate

  • Water

  • Anhydrous magnesium sulfate

Procedure:

  • In a reaction vessel, combine anisole and dichloromethane.

  • Cool the mixture.

  • Slowly add 32 mL (370 mmol) of propionyl chloride dropwise over 30 minutes.

  • Continue stirring at room temperature for 2 hours.

  • After the reaction is complete, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with water at 5 °C.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the residue by column chromatography using a mixture of ethyl acetate (B1210297) and n-hexane (1:10) as the eluent to obtain the final product.

References

optimizing reaction conditions for 4'-Methoxypropiophenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 4'-Methoxypropiophenone. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, particularly via Friedel-Crafts acylation of anisole (B1667542).

Q1: I am experiencing a very low yield in my Friedel-Crafts acylation of anisole. What are the most common causes?

Low yields in this reaction are frequently attributed to several factors:

  • Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), is highly sensitive to moisture. Any moisture in the glassware, solvent, or reagents will lead to its deactivation.[1]

  • Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid catalyst because the ketone product can form a complex with it, rendering the catalyst inactive for further reaction.[2]

  • Sub-optimal Reaction Temperature: The reaction is exothermic.[3] Running the reaction at too high a temperature can lead to side reactions and decomposition of the product. Conversely, a temperature that is too low may result in an incomplete reaction.

  • Purity of Reagents: The purity of anisole, propionyl chloride, and the solvent is crucial. Impurities can interfere with the catalyst and lead to the formation of undesired byproducts.

Q2: My reaction mixture turned very dark, and I isolated a complex mixture of products. What are the likely side reactions?

The primary side products in the Friedel-Crafts acylation of anisole are isomeric products and polysubstituted products.

  • Isomer Formation: While the methoxy (B1213986) group of anisole is strongly para-directing, some ortho-acylation can occur, leading to the formation of 2'-Methoxypropiophenone.[2][4] The ratio of para to ortho product can be influenced by the reaction conditions.

  • Polysubstitution: Although the acyl group is deactivating, forcing reaction conditions (e.g., high temperature, long reaction time, or excess acylating agent) can lead to diacylation of the anisole ring.

  • Cleavage of the Methoxy Group: In the presence of a strong Lewis acid, the methoxy group of anisole can be cleaved to yield phenol, which can then undergo acylation or other side reactions.

Q3: I am having difficulty with the work-up of my reaction. An emulsion has formed. How can I resolve this?

Emulsion formation during the aqueous work-up is a common issue. To break the emulsion, you can try the following:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help to break the emulsion.

  • Filtration: In some cases, filtering the mixture through a pad of Celite or glass wool can help to break up the emulsion.

  • Patience: Sometimes, simply allowing the mixture to stand for an extended period can lead to the separation of the layers.

Q4: How can I ensure the complete removal of the Lewis acid catalyst during the work-up?

The aluminum chloride or iron(III) chloride catalyst forms a complex with the ketone product.[2][3] To break this complex and remove the catalyst, the reaction mixture should be quenched by slowly adding it to a mixture of ice and concentrated hydrochloric acid.[1] The acid protonates the complex, and the water hydrolyzes the Lewis acid, allowing for its removal in the aqueous layer.

Experimental Protocols

Method 1: Friedel-Crafts Acylation of Anisole with Propionyl Chloride and FeCl₃

This protocol is a common and effective method for the synthesis of this compound.[5]

Materials:

  • Anisole

  • Propionyl chloride

  • Iron(III) chloride (FeCl₃), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • 5% aqueous Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and a Claisen adapter, add FeCl₃ (0.66 g, 4.0 mmol) and 6 mL of anhydrous CH₂Cl₂.

  • Add propionyl chloride (0.41 mL, 4.6 mmol) to the flask.

  • In a separate container, prepare a solution of anisole (0.43 mL, 4.6 mmol) in 3 mL of anhydrous CH₂Cl₂.

  • Slowly add the anisole solution dropwise to the reaction mixture over approximately 5 minutes while stirring.

  • After the addition is complete, continue to stir the mixture for an additional 10 minutes.

  • Quench the reaction by slowly adding ice-cold water (5 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers and wash with 10 mL of 5% aqueous NaOH solution.

  • Dry the organic layer over anhydrous MgSO₄ for about 5 minutes.

  • Filter the mixture by gravity filtration and remove the solvent by evaporation to obtain the crude product.

Method 2: Alternative Synthesis via Grignard Reagent

An alternative approach involves the reaction of a Grignard reagent with a nitrile.

Materials:

Procedure:

  • To a solution of 3-methoxybenzonitrile (21.2 g, 0.159 mol) in 250 mL of dry THF, add a 3 M solution of ethylmagnesium bromide in diethyl ether (58 mL) dropwise at room temperature.

  • After the addition is complete, stir the mixture for 1 hour at room temperature, then for 3 hours at 40°C, and finally overnight at room temperature.

  • Quench the reaction by adding 250 mL of water, followed by 250 mL of a saturated ammonium chloride solution. Stir for 1 hour at room temperature.

  • Separate the organic and aqueous phases. Extract the aqueous phase with 100 mL of ethyl acetate.

  • Combine the organic phases and dry over anhydrous magnesium sulfate.

  • Evaporate the solvent under reduced pressure to yield 3'-methoxypropiophenone.

Data Presentation

The following tables summarize quantitative data from various synthetic approaches to provide a basis for comparison and optimization.

Table 1: Comparison of Reaction Conditions for Friedel-Crafts Acylation

ParameterMethod AMethod B
Lewis Acid FeCl₃AlCl₃
Acylating Agent Propionyl ChlorideAcetic Anhydride
Solvent DichloromethaneDichloromethane
Temperature Room Temperature0°C to Reflux
Reaction Time 15 minutes45-50 minutes
Reported Yield Not specified85.7%[6]

Visualizations

Troubleshooting Workflow for Low Yield

The following diagram illustrates a logical workflow for troubleshooting low yields in the Friedel-Crafts acylation of anisole.

TroubleshootingWorkflow start Low Yield Observed check_reagents Check Reagent Purity and Dryness (Anisole, Propionyl Chloride, Solvent) start->check_reagents check_catalyst Verify Catalyst Activity (Anhydrous AlCl₃/FeCl₃) start->check_catalyst check_conditions Review Reaction Conditions (Temperature, Time, Stoichiometry) start->check_conditions re_run Re-run Reaction with Pure/Dry Reagents check_reagents->re_run Impurity/Moisture Suspected new_catalyst Use Freshly Opened/Sublimed Catalyst check_catalyst->new_catalyst Catalyst Deactivation Likely optimize_temp Optimize Temperature (e.g., start at 0°C) check_conditions->optimize_temp Sub-optimal Temperature increase_catalyst Increase Catalyst Stoichiometry check_conditions->increase_catalyst Incomplete Reaction success Improved Yield re_run->success new_catalyst->success optimize_temp->success increase_catalyst->success ReactionPathway reactants Anisole + Propionyl Chloride + AlCl₃ main_product This compound (Para-product) reactants->main_product Major Pathway side_product_ortho 2'-Methoxypropiophenone (Ortho-product) reactants->side_product_ortho Minor Pathway side_product_poly Diacylated Product reactants->side_product_poly Side Reaction (Forcing Conditions) side_product_cleavage Phenolic Byproducts reactants->side_product_cleavage Side Reaction (Strong Lewis Acid)

References

side reactions in the acylation of anisole and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts acylation of anisole (B1667542).

Troubleshooting Guide

Issue 1: Low or No Product Yield

Low or non-existent yields in the acylation of anisole can often be attributed to several critical factors related to the reagents and reaction conditions.

Possible Causes and Solutions:

CauseRecommended Action
Catalyst Inactivity Lewis acid catalysts such as aluminum chloride (AlCl₃) are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under anhydrous conditions, preferably under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or purified reagents and anhydrous solvents.[1][2]
Insufficient Catalyst In Friedel-Crafts acylation, the resulting ketone product can form a stable complex with the Lewis acid catalyst, effectively removing it from the reaction.[1][2][3] Therefore, a stoichiometric amount (or a slight excess) of the catalyst is often necessary.
Sub-optimal Reaction Temperature The reaction temperature significantly impacts the yield. Some acylations proceed efficiently at room temperature, while others may require heating. Conversely, excessively high temperatures can promote side reactions and decomposition.[2] It is crucial to optimize the temperature for the specific acylating agent and catalyst being used.
Poor Quality Reagents The purity of anisole, the acylating agent (e.g., acetyl chloride or acetic anhydride), and the solvent is critical for a successful reaction. Impurities can interfere with the catalyst and lead to the formation of byproducts.[2]

Troubleshooting Workflow for Low Yield

The following diagram outlines a systematic approach to diagnosing and resolving low-yield issues in the acylation of anisole.

low_yield_troubleshooting start Low or No Yield Observed check_reagents Verify Reagent Quality and Anhydrous Conditions start->check_reagents check_catalyst Evaluate Catalyst Activity and Stoichiometry check_reagents->check_catalyst Reagents OK success Improved Yield check_reagents->success Issue Found & Corrected optimize_temp Optimize Reaction Temperature check_catalyst->optimize_temp Catalyst OK check_catalyst->success Issue Found & Corrected analyze_products Analyze Crude Product for Side Reactions optimize_temp->analyze_products Temp Optimized optimize_temp->success Issue Found & Corrected purification_issue Investigate Purification and Workup Procedure analyze_products->purification_issue Side Products Identified analyze_products->success Main Product Confirmed purification_issue->success Procedure Optimized

Caption: A stepwise workflow for troubleshooting low yields in Friedel-Crafts acylation.

Issue 2: Formation of Multiple Products (Poor Regioselectivity)

The methoxy (B1213986) group of anisole is an ortho, para-directing group.[4][5] Due to steric hindrance from the methoxy group, the para-substituted product is typically favored.[4][5] However, the formation of the ortho-isomer can be a significant side reaction.

Factors Influencing Regioselectivity and Solutions:

FactorEffect on Regioselectivity & Solution
Steric Hindrance The size of the acylating agent can influence the ortho/para ratio. Larger acyl groups will preferentially react at the less sterically hindered para position.[5]
Reaction Temperature Higher temperatures can sometimes lead to a decrease in selectivity. Running the reaction at lower temperatures (e.g., 0 °C) may improve the ratio of para to ortho product.[1]
Choice of Catalyst The choice of catalyst can have a profound impact on regioselectivity. While traditional Lewis acids like AlCl₃ can yield mixtures, shape-selective catalysts like zeolites can significantly enhance the formation of the para isomer.[6][7]

Frequently Asked Questions (FAQs)

Q1: Why is my reaction mixture turning dark? A dark coloration is often observed during Friedel-Crafts acylation and is generally not a cause for concern. It is typically due to the formation of charge-transfer complexes between the aromatic substrate and the acylium ion/Lewis acid complex.

Q2: I am observing polyacylation. How can I prevent this? While Friedel-Crafts acylation is less prone to polysubstitution than alkylation because the acyl group deactivates the aromatic ring to further substitution, it can still occur with highly activated substrates.[2] To minimize this, use a 1:1 molar ratio of anisole to the acylating agent.

Q3: Can I use a catalytic amount of Lewis acid? No, in most cases, a stoichiometric amount of the Lewis acid is required.[2] This is because the ketone product forms a complex with the Lewis acid, rendering it inactive.[1][2]

Q4: What are the advantages of using zeolite catalysts? Zeolite catalysts offer several advantages over traditional Lewis acids:

  • High Regioselectivity: The pore structure of zeolites like mordenite (B1173385) and BEA can favor the formation of the para isomer.[6][7]

  • Reusability: Zeolites are solid catalysts that can be recovered and reused, making the process more cost-effective and environmentally friendly.[6]

  • Reduced Waste: They eliminate the need for a stoichiometric amount of catalyst and the subsequent aqueous workup required for homogeneous catalysts.[7]

Data on Catalyst Performance and Regioselectivity

The selection of the catalyst is crucial for achieving high yield and selectivity. The following table summarizes the performance of different catalysts in the acylation of anisole.

CatalystAcylating AgentSolventTemperature (°C)Anisole Conversion (%)para-isomer Selectivity (%)Reference
Mordenite (MOR 200)Acetic Anhydride (B1165640)Acetic Acid150>99>99[6][8]
Mordenite (MOR 110)Acetic AnhydrideAcetic Acid150>99>99[6][8]
HBEA ZeoliteBenzoyl ChlorideNone120~8393-96[9][10]
Zeolite Beta (ZB-1)Acetic AnhydrideNone100>45>98[7]

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation of Anisole using Aluminum Chloride

This protocol describes a general method for the acylation of anisole with an acyl chloride.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (B109758) (DCM) as solvent

  • Acyl chloride (e.g., acetyl chloride) (1.1 equivalents)

  • Anisole (1.0 equivalent)

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser with a drying tube

  • Dropping funnel

  • Ice bath

Procedure:

  • Setup: Assemble the reaction apparatus, ensuring all glassware is thoroughly dried. The reaction should be performed under an inert atmosphere.[1]

  • Catalyst Suspension: In the round-bottom flask, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.[1]

  • Acylating Agent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add the acyl chloride (1.1 equivalents) to the stirred suspension.[1]

  • Substrate Addition: Dissolve anisole (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture at 0 °C over 30 minutes.[1]

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice containing concentrated HCl to hydrolyze the aluminum chloride complex.[1][4]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[1][4]

Protocol 2: Acylation of Anisole using a Reusable Zeolite Catalyst

This protocol provides a greener alternative using a solid acid catalyst.

Materials:

  • Mordenite zeolite catalyst

  • Anisole (2.0 mmol)

  • Acetic anhydride (20 mmol)

  • Acetic acid (5 mL) as solvent

  • Reaction vessel suitable for heating

Procedure:

  • Reaction Setup: In a reaction vessel, combine anisole, acetic anhydride, and the mordenite zeolite catalyst in acetic acid.[6]

  • Heating: Stir the resulting mixture at 150 °C. The reaction time will depend on the specific zeolite used (typically 2-3 hours).[6]

  • Catalyst Recovery: After the reaction is complete, cool the mixture and recover the mordenite catalyst by filtration.[6][8]

  • Product Isolation: The filtrate contains the product. The solvent can be removed under reduced pressure, and the product can be further purified if necessary.

  • Catalyst Regeneration: The recovered zeolite can be washed with a suitable solvent (e.g., ethyl acetate), calcined at 500 °C under air flow, and reused.[6][8]

Reaction Mechanism and Side Reaction Pathways

The following diagram illustrates the generally accepted mechanism for Friedel-Crafts acylation and highlights the potential for ortho-acylation as a side reaction.

acylation_mechanism cluster_main Main Reaction Pathway (para-Acylation) cluster_side Side Reaction Pathway (ortho-Acylation) reagents Anisole + Acyl Chloride + AlCl₃ acylium Formation of Acylium Ion [R-C=O]⁺ reagents->acylium attack_para Electrophilic Attack at para-position acylium->attack_para attack_ortho Electrophilic Attack at ortho-position acylium->attack_ortho sigma_para Sigma Complex (para) attack_para->sigma_para deprotonation_para Deprotonation sigma_para->deprotonation_para product_para para-Methoxyacetophenone (Major Product) deprotonation_para->product_para sigma_ortho Sigma Complex (ortho) attack_ortho->sigma_ortho deprotonation_ortho Deprotonation sigma_ortho->deprotonation_ortho product_ortho ortho-Methoxyacetophenone (Minor Product) deprotonation_ortho->product_ortho

Caption: Mechanism of Friedel-Crafts acylation of anisole, showing the desired para- and side ortho-pathways.

References

Technical Support Center: Purification of 4'-Methoxypropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4'-Methoxypropiophenone.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via Friedel-Crafts acylation?

A1: The most common impurities include:

  • Unreacted starting materials: Anisole (B1667542) and propionyl chloride (or its anhydride).

  • Ortho-isomer (2'-Methoxypropiophenone): Friedel-Crafts acylation of anisole can yield a minor amount of the ortho-substituted product alongside the desired para-isomer.

  • Polyakylated products: Although less common with acylation compared to alkylation, some polyacylation of the aromatic ring can occur.

  • Residual catalyst: Aluminum chloride (AlCl₃) or other Lewis acids used in the synthesis.

  • Solvent residues: From the reaction or initial work-up steps.

Q2: What is the general stability of this compound during purification?

A2: this compound is a relatively stable compound under normal purification conditions.[1] However, prolonged exposure to strong acids or high temperatures could potentially lead to side reactions or degradation. It is stable under normal temperatures and pressures.[1]

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are excellent for detecting and quantifying trace impurities. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can provide a highly accurate, absolute measure of purity without needing a specific reference standard of the compound itself.[2]

Troubleshooting Guides

Recrystallization

Q4: My crude this compound oils out during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" can occur if the melting point of the solid is low or if it is highly impure. To resolve this, you can:

  • Add more solvent: Return the mixture to the heat source and add a small amount of the hot solvent to ensure the compound is fully dissolved.

  • Use a different solvent system: A mixture of solvents, such as ethanol (B145695)/water or hexane (B92381)/ethyl acetate (B1210297), can be effective. Start by dissolving the compound in a minimal amount of the "good" solvent (in which it is more soluble) and then slowly add the "poor" solvent (in which it is less soluble) until the solution becomes turbid. Then, heat the solution until it becomes clear again and allow it to cool slowly.

  • Slow down the cooling process: Rapid cooling can promote oiling out. Allow the solution to cool to room temperature slowly before placing it in an ice bath.

Q5: The yield of my recrystallized this compound is very low. How can I improve it?

A5: Low yield after recrystallization can be due to several factors:

  • Using too much solvent: Ensure you are using the minimum amount of hot solvent required to dissolve the crude product.

  • Premature crystallization: If the product crystallizes during hot filtration, pre-heat the filtration apparatus (funnel and receiving flask) to prevent this.

  • Product solubility: The product might be too soluble in the chosen solvent even at low temperatures. Consider a different solvent or a solvent mixture where the solubility at low temperatures is significantly reduced.

  • Incomplete crystallization: Ensure the solution is sufficiently cooled for an adequate amount of time to maximize crystal formation.

Q6: After recrystallization, I still detect starting materials in my product. What went wrong?

A6: This indicates that the solubility of the starting materials and your product in the chosen recrystallization solvent are too similar. In this case, recrystallization alone may not be sufficient. Consider a secondary purification step like column chromatography.

Column Chromatography

Q7: What is a good starting solvent system (eluent) for purifying this compound by flash column chromatography?

A7: A common and effective eluent system for purifying moderately polar compounds like this compound on silica (B1680970) gel is a mixture of a non-polar solvent and a slightly more polar solvent. A good starting point would be a gradient of ethyl acetate in hexane (or petroleum ether). You can start with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity. A mixture of ethyl acetate and n-hexane (1:10) has been successfully used.

Q8: My compounds are running too fast (high Rf) or not moving from the baseline (low Rf) on the chromatography column. How do I adjust the solvent system?

A8:

  • High Rf (running too fast): Your eluent is too polar. Decrease the proportion of the more polar solvent (e.g., ethyl acetate) in your mixture.

  • Low Rf (stuck on the baseline): Your eluent is not polar enough. Increase the proportion of the more polar solvent.

Distillation

Q9: I am trying to purify this compound by distillation, but the product seems to be degrading at its atmospheric boiling point. What should I do?

A9: this compound has a high boiling point (around 273-275 °C at atmospheric pressure).[3] Distilling at this temperature can sometimes lead to thermal degradation. It is highly recommended to perform the distillation under reduced pressure (vacuum distillation). This will significantly lower the boiling point and minimize the risk of decomposition.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodTypical Purity AchievedTypical YieldAdvantagesDisadvantages
Recrystallization >98%70-90%Simple setup, good for removing small amounts of impurities.Can have lower yields if the compound is somewhat soluble in the cold solvent; may not remove impurities with similar solubility.
Column Chromatography >99%60-85%Excellent for separating compounds with different polarities, including isomeric impurities.More time-consuming and requires larger volumes of solvent compared to recrystallization.
Vacuum Distillation >99%80-95%Effective for removing non-volatile impurities and can handle larger quantities.Requires specialized equipment; not suitable for thermally unstable compounds even under vacuum.

Note: The values in this table are representative and can vary depending on the initial purity of the crude product and the specific experimental conditions.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Ethanol or a mixture of ethanol and water is a good starting point. Alternatively, a hexane/ethyl acetate mixture can be used.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot solvent by heating on a hot plate with stirring.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of this compound
  • Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a volatile solvent (like dichloromethane) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with a low-polarity solvent mixture (e.g., 5% ethyl acetate in hexane). Gradually increase the polarity of the eluent (e.g., to 10%, 20% ethyl acetate) to elute the desired compound.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Vacuum Distillation of this compound
  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed.

  • Crude Product Addition: Place the crude this compound in the distillation flask.

  • Vacuum Application: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point under the applied pressure. The boiling point will be significantly lower than the atmospheric boiling point.

  • Cooling: Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.

Visualizations

Purification_Workflow General Purification Workflow for this compound crude Crude this compound recrystallization Recrystallization crude->recrystallization column_chromatography Column Chromatography crude->column_chromatography vacuum_distillation Vacuum Distillation crude->vacuum_distillation purity_analysis Purity Analysis (HPLC, GC-MS) recrystallization->purity_analysis column_chromatography->purity_analysis vacuum_distillation->purity_analysis pure_product Pure this compound purity_analysis->pure_product

Caption: General Purification Workflow for this compound.

Troubleshooting_Recrystallization Troubleshooting Recrystallization Issues cluster_solutions1 Solutions for Oiling Out cluster_solutions2 Solutions for Low Yield start Crude Product dissolve Dissolve in min. hot solvent start->dissolve cool Cool Slowly dissolve->cool oiling_out Oiling Out? cool->oiling_out crystals Crystals Formed oiling_out->crystals No add_solvent Add more solvent oiling_out->add_solvent Yes change_solvent Change solvent system oiling_out->change_solvent Yes slow_cooling Slower cooling oiling_out->slow_cooling Yes low_yield Low Yield? collect Collect Crystals low_yield->collect No less_solvent Use less solvent low_yield->less_solvent Yes preheat_funnel Pre-heat funnel low_yield->preheat_funnel Yes change_solvent2 Change solvent low_yield->change_solvent2 Yes crystals->low_yield pure_product Pure Product collect->pure_product add_solvent->dissolve change_solvent->dissolve slow_cooling->cool less_solvent->dissolve preheat_funnel->dissolve change_solvent2->dissolve

Caption: Troubleshooting common issues in the recrystallization process.

References

Technical Support Center: Catalyst Deactivation and Regeneration in 4'-Methoxypropiophenone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4'-Methoxypropiophenone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding catalyst deactivation and regeneration.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.

Issue 1: Low or No Yield of this compound

Q1: My Friedel-Crafts acylation of anisole (B1667542) with propionyl chloride is resulting in a very low yield or no product at all. What are the likely causes related to the catalyst?

A1: Low or no yield in this synthesis is a common issue that can often be traced back to the catalyst. Here are the primary catalyst-related factors to investigate:

  • Catalyst Inactivity due to Moisture: Lewis acid catalysts, particularly Aluminum Chloride (AlCl₃), are extremely sensitive to moisture.[1] Any water present in your reactants, solvent, or glassware will react with and deactivate the catalyst. It is crucial to maintain strictly anhydrous (dry) conditions throughout the experiment.

  • Insufficient Catalyst Loading (for AlCl₃): In Friedel-Crafts acylation, the this compound product, a ketone, readily forms a stable complex with AlCl₃.[2][3] This complexation effectively removes the catalyst from the reaction cycle. Therefore, a stoichiometric amount (or even a slight excess) of AlCl₃ relative to the limiting reagent (propionyl chloride) is typically required for the reaction to go to completion.[2][3]

  • Deactivated Aromatic Ring: While not a catalyst issue per se, it's important to ensure your starting anisole has not been contaminated with any strongly electron-withdrawing groups, which would deactivate it towards electrophilic aromatic substitution.

  • Solid Acid Catalyst Deactivation (e.g., Zeolites): If you are using a solid acid catalyst like a zeolite (e.g., H-BEA), deactivation can occur due to:

    • Coking: The formation of carbonaceous deposits (coke) on the catalyst surface and within its pores is a primary cause of deactivation.[4][5][6] This blocks the active sites and hinders reactant access.

    • Poisoning: Impurities in the feedstock, such as nitrogen or sulfur compounds, can strongly adsorb to the active sites and poison the catalyst.

Issue 2: Reaction Stops Prematurely or Reaction Rate Decreases Significantly Over Time

Q2: My reaction starts well, but the conversion of anisole seems to stop, or the reaction rate slows down considerably before completion. What's happening to my catalyst?

A2: This is a classic sign of catalyst deactivation during the reaction. Here’s a breakdown of the likely causes depending on your catalyst:

  • For AlCl₃: As the concentration of the this compound product increases, the rate of catalyst sequestration through complex formation also increases. This leads to a decrease in the available active catalyst, slowing down the reaction.

  • For Solid Acid Catalysts (Zeolites):

    • Progressive Coking: Coke formation is a gradual process. As the reaction proceeds, carbonaceous deposits accumulate on the catalyst, leading to a steady decline in the number of accessible active sites and, consequently, a drop in the reaction rate.[4][5] The strong interaction of the product with the acidic sites within the catalyst's pores can contribute significantly to coke formation.[4][5]

    • Leaching of Active Sites: In some cases, particularly with zeolites, there can be a gradual removal (leaching) of the active aluminum species from the zeolite framework into the reaction medium, leading to an irreversible loss of acidity and activity.

Issue 3: Difficulty in Catalyst Separation and Recovery

Q3: I'm using a solid acid catalyst, but I'm having trouble separating it from the reaction mixture, and its activity is significantly lower upon reuse. What should I consider?

A3: Challenges in separation and loss of activity on reuse are common hurdles with heterogeneous catalysts.

  • Fine Catalyst Particles: If your catalyst particles are very fine, they may form a stable suspension in the reaction mixture, making filtration difficult. Consider using a catalyst with a larger particle size or employing centrifugation for separation.

  • Incomplete Regeneration: Simply filtering and washing the catalyst is often insufficient to restore its activity, especially if deactivation is due to coking. A thorough regeneration procedure, such as calcination, is necessary to remove the carbonaceous deposits.

  • Irreversible Deactivation: While coking can often be reversed by regeneration, other deactivation mechanisms like sintering (agglomeration of catalyst particles at high temperatures) or significant leaching of active sites are generally irreversible.

Frequently Asked Questions (FAQs)

Catalyst Selection and Handling

Q: What are the most common catalysts used for the synthesis of this compound?

A: The most common catalysts are Lewis acids, with Aluminum Chloride (AlCl₃) being the traditional choice.[2][7] Solid acid catalysts , particularly zeolites like H-BEA and H-ZSM5, are increasingly used as more environmentally friendly and reusable alternatives.[8]

Q: Why is AlCl₃ often used in stoichiometric amounts rather than catalytic amounts?

A: The ketone product, this compound, is a Lewis base and forms a stable complex with the strong Lewis acid AlCl₃.[2][3] This complex is generally stable under the reaction conditions, effectively taking the AlCl₃ out of the catalytic cycle. To ensure enough free catalyst is available to drive the reaction to completion, a stoichiometric amount or a slight excess is typically required.

Catalyst Deactivation

Q: What are the primary mechanisms of catalyst deactivation in this compound synthesis?

A: The main deactivation mechanisms are:

  • For AlCl₃: Complexation with the ketone product.[2][3]

  • For Solid Acids (Zeolites):

    • Coking: Formation of carbonaceous deposits that block active sites and pores.[4][5][6]

    • Poisoning: Strong adsorption of impurities on active sites.

    • Leaching: Removal of active components from the catalyst framework.

Q: How can I minimize catalyst deactivation?

A: To minimize deactivation:

  • Ensure Anhydrous Conditions: Meticulously dry all glassware, solvents, and reactants to prevent the deactivation of Lewis acid catalysts like AlCl₃.[1]

  • Purify Starting Materials: Use high-purity anisole and propionyl chloride to avoid introducing catalyst poisons.

  • Optimize Reaction Conditions:

    • Temperature: While higher temperatures can increase the reaction rate, they can also accelerate coking on solid acid catalysts. Finding the optimal temperature is key.

    • Reaction Time: Prolonged reaction times can lead to increased coke formation. Monitor the reaction and stop it once the desired conversion is reached.

  • Choose the Right Catalyst: For solid acids, catalysts with a hierarchical pore structure can sometimes exhibit better resistance to deactivation by facilitating the diffusion of reactants and products.

Catalyst Regeneration

Q: Can I regenerate my deactivated catalyst?

A: It depends on the catalyst and the deactivation mechanism:

  • AlCl₃: Regeneration of the AlCl₃-ketone complex is generally not practical in a laboratory setting. The complex is typically hydrolyzed during the aqueous workup, which destroys the catalyst.[2]

  • Solid Acids (Zeolites): Catalysts deactivated by coking can often be regenerated. The most common method is calcination , which involves heating the catalyst in the presence of air or oxygen to burn off the carbonaceous deposits.[6]

Q: Is there a general procedure for regenerating a coked zeolite catalyst?

A: Yes, a general procedure for calcination is as follows. However, the specific temperatures and times will need to be optimized for your particular catalyst and the extent of coking.

  • Separation and Washing: After the reaction, filter the catalyst from the reaction mixture. Wash it thoroughly with a suitable solvent (e.g., the reaction solvent or another organic solvent in which the product is soluble) to remove any adsorbed reactants and products.

  • Drying: Dry the washed catalyst in an oven at a moderate temperature (e.g., 100-120 °C) to remove the washing solvent.

  • Calcination:

    • Place the dried catalyst in a ceramic crucible or a tube furnace.

    • Heat the catalyst in a controlled flow of air or a mixture of air and an inert gas (like nitrogen).

    • Slowly ramp up the temperature to the target calcination temperature (typically in the range of 450-550 °C). A slow ramp rate is important to avoid a sudden temperature increase due to the exothermic combustion of coke, which could damage the catalyst structure (sintering).

    • Hold the catalyst at the target temperature for several hours until the coke is completely combusted. This can be monitored by observing the color of the catalyst (it should return to its original color) or by analyzing the off-gas for CO₂.

    • Cool the catalyst down to room temperature under a flow of inert gas.

Data Presentation

Table 1: Comparison of Catalysts in Friedel-Crafts Acylation of Anisole

CatalystTypeTypical LoadingKey AdvantagesKey DisadvantagesDeactivation MechanismRegenerable?
AlCl₃ Homogeneous Lewis AcidStoichiometricHigh reactivity, low costMoisture sensitive, corrosive, large amount of waste, difficult to separateComplexation with productNo (destroyed during workup)
Zeolite H-BEA Heterogeneous Solid AcidCatalyticReusable, environmentally friendly, easy to separateCan be slower than AlCl₃, susceptible to cokingCoking, LeachingYes (by calcination)
Zeolite H-ZSM5 Heterogeneous Solid AcidCatalyticShape-selective, reusableProne to deactivation by cokingCokingYes (by calcination)

Table 2: Quantitative Data on Zeolite Deactivation in Anisole Acylation *

CatalystTime on Stream (h)Anisole Conversion (%)Selectivity to 4-Methoxypropiophenone (%)Reference
H-BEA (SiO₂/Al₂O₃ = 27)488.975.3[9]
H-BEA (Hierarchical)192 (acetic anhydride (B1165640) conversion)-[4]
H-BEA (Hierarchical)1071 (acetic anhydride conversion)-[4]
H-BEA (Conventional)1037 (acetic anhydride conversion)-[4]

*Note: The acylating agent in some of these studies was acetic anhydride, which produces 4-methoxyacetophenone. However, the deactivation trends are expected to be similar for propionyl chloride.

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation of Anisole with Propionyl Chloride using AlCl₃

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anisole (anhydrous)

  • Propionyl Chloride (anhydrous)

  • Anhydrous dichloromethane (B109758) (DCM) or another suitable inert solvent

  • Round-bottom flask with a magnetic stirrer, reflux condenser, and a drying tube

  • Dropping funnel

  • Ice bath

Procedure:

  • Set up the reaction apparatus and ensure all glassware is thoroughly dried.

  • To the round-bottom flask, add anhydrous AlCl₃ (1.1 to 1.3 equivalents relative to propionyl chloride) and anhydrous DCM.

  • Cool the mixture in an ice bath with stirring.

  • In the dropping funnel, prepare a solution of propionyl chloride (1.0 equivalent) and anisole (1.0 to 1.2 equivalents) in anhydrous DCM.

  • Add the solution from the dropping funnel to the AlCl₃ suspension slowly and dropwise, maintaining the temperature of the reaction mixture below 10 °C. The reaction is exothermic.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, carefully and slowly quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for Regeneration of a Coked Zeolite Catalyst

Materials:

  • Deactivated (coked) zeolite catalyst

  • Organic solvent for washing (e.g., dichloromethane, acetone)

  • Furnace capable of reaching at least 600 °C with temperature control

  • Source of air and inert gas (e.g., nitrogen)

Procedure:

  • Washing: Suspend the deactivated catalyst in a suitable organic solvent and stir for 30-60 minutes to dissolve and remove any adsorbed organic molecules. Filter the catalyst and repeat the washing process 2-3 times.

  • Drying: Dry the washed catalyst in an oven at 110 °C for at least 4 hours to remove any residual solvent.

  • Calcination: a. Place the dried, coked catalyst in a crucible and place it in a programmable furnace. b. Begin flowing air through the furnace at a controlled rate. c. Program the furnace to ramp the temperature to 550 °C at a slow rate (e.g., 2-5 °C/min). d. Hold the temperature at 550 °C for 4-6 hours to ensure complete combustion of the coke. e. Switch the gas flow to an inert gas like nitrogen. f. Cool the furnace down to room temperature. g. The regenerated catalyst is now ready for reuse or characterization to confirm the restoration of its properties.

Visualizations

Catalyst_Deactivation_Workflow cluster_reaction This compound Synthesis cluster_deactivation Deactivation Pathways cluster_regeneration Regeneration/Outcome Start Fresh Catalyst (Active) Reaction Friedel-Crafts Acylation (Anisole + Propionyl Chloride) Start->Reaction Product This compound + Deactivated Catalyst Reaction->Product Coking Coking (Pore Blockage, Site Coverage) Product->Coking Solid Acid Catalyst Complexation Product Complexation (with AlCl3) Product->Complexation AlCl3 Catalyst Regeneration Regeneration (Calcination) Coking->Regeneration Hydrolysis Workup (Hydrolysis) Complexation->Hydrolysis Regeneration->Start Activity Restored Destroyed Catalyst Destroyed Hydrolysis->Destroyed

Caption: A workflow illustrating the catalyst lifecycle in this compound synthesis, including deactivation pathways and regeneration options.

Troubleshooting_Logic Start Low Yield or Reaction Stoppage CatalystType What is your catalyst? Start->CatalystType AlCl3_Check Check for Moisture & Stoichiometry CatalystType->AlCl3_Check AlCl3 Zeolite_Check Suspect Coking or Poisoning CatalystType->Zeolite_Check Solid Acid (Zeolite) Moisture_Source Anhydrous Conditions Met? AlCl3_Check->Moisture_Source Regenerate Regenerate Catalyst (Calcination) Zeolite_Check->Regenerate Stoichiometry_Check Sufficient AlCl3 Used? Moisture_Source->Stoichiometry_Check Yes Purify_Reagents Purify Reactants & Solvents Moisture_Source->Purify_Reagents No Success Problem Resolved Stoichiometry_Check->Success Yes Failure Issue Persists Stoichiometry_Check->Failure No Regenerate->Success Purify_Reagents->Success

References

Technical Support Center: Reaction Kinetics of 4'-Methoxypropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4'-Methoxypropiophenone. The content focuses on the effect of temperature on its reaction kinetics, offering insights into experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: How does temperature generally affect the reaction rate of this compound?

A1: As with most chemical reactions, increasing the temperature typically increases the rate of reactions involving this compound. This is due to the increased kinetic energy of the reacting molecules, leading to more frequent and energetic collisions. The relationship between temperature and the rate constant is described by the Arrhenius equation, which indicates an exponential increase in the rate constant with temperature.

Q2: What are the key kinetic parameters to determine when studying the effect of temperature on a reaction of this compound?

A2: The primary kinetic parameters to determine are the rate constant (k) at different temperatures, the activation energy (Ea), and the pre-exponential factor (A). The rate constant quantifies the rate of the reaction. The activation energy is the minimum energy required for the reaction to occur, and the pre-exponential factor is related to the frequency of collisions with the correct orientation. These parameters can be determined by performing the reaction at various temperatures and analyzing the data using an Arrhenius plot.

Q3: What types of reactions are commonly studied with this compound where temperature effects are significant?

A3: Common reactions include reductions (e.g., Meerwein-Ponndorf-Verley reduction, catalytic hydrogenation), oxidations, and various condensation reactions. The kinetics of these reactions are often sensitive to temperature changes, which can affect not only the reaction rate but also the product selectivity. For instance, in the catalytic conversion of this compound to trans-anethole, temperature is a critical parameter for achieving high yield and selectivity.

Q4: How can I monitor the progress of a reaction involving this compound to determine its kinetics?

A4: The progress of a reaction involving this compound can be monitored by tracking the change in concentration of the reactant or a product over time. Common analytical techniques for this purpose include:

  • UV-Vis Spectroscopy: If this compound or a product has a distinct UV-Vis absorbance, this technique can be used to monitor concentration changes in real-time.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the components of a reaction mixture at different time points.

  • Gas Chromatography (GC): For volatile products or reactants, GC can be an effective monitoring tool.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to follow the disappearance of reactant signals and the appearance of product signals over time.

Troubleshooting Guides

This section provides solutions to common problems encountered during the kinetic analysis of reactions involving this compound.

Problem Possible Cause(s) Troubleshooting Steps
Reaction rate is too fast or too slow to measure accurately. - Temperature is too high or too low.- Concentration of reactants is not optimal.- Catalyst (if used) is too active or inactive.- Adjust the reaction temperature. For very fast reactions, lower the temperature. For very slow reactions, increase the temperature in controlled increments.- Vary the concentrations of the reactants. The method of initial rates can be useful here.- If applicable, screen different catalysts or adjust the catalyst loading.
Poor reproducibility of kinetic data. - Inconsistent temperature control.- Inaccurate measurement of reactant concentrations or volumes.- Impurities in reactants or solvent.- Inconsistent mixing.- Ensure the reaction vessel is well-thermostated and the temperature is stable throughout the experiment.- Calibrate all volumetric glassware and balances.- Use high-purity, anhydrous solvents and purify the starting materials if necessary.- Ensure consistent and efficient stirring for all experiments.
Non-linear Arrhenius plot. - Change in reaction mechanism over the temperature range studied.- Competing side reactions at higher temperatures.- Experimental errors at certain temperatures.- Narrow the temperature range of the study.- Analyze the product mixture at each temperature to check for side products.- Re-run the experiments at the temperatures that deviate from linearity, ensuring meticulous control of all parameters.
Difficulty in isolating and quantifying products for kinetic analysis. - Product is unstable under the reaction or work-up conditions.- Product co-elutes with other components in chromatography.- Test the stability of the product under the reaction conditions.- Optimize the chromatographic method (e.g., change the column, mobile phase, or temperature program).- Consider using an in-situ monitoring technique like spectroscopy to avoid work-up issues.

Data Presentation

The following table presents hypothetical kinetic data for the reduction of an aromatic ketone, analogous to this compound, at various temperatures. This data illustrates the expected trend and can be used as a reference for experimental design.

Temperature (K)Rate Constant, k (s⁻¹)
2981.2 x 10⁻⁴
3083.5 x 10⁻⁴
3189.8 x 10⁻⁴
3282.6 x 10⁻³

Experimental Protocols

Protocol: Determining the Rate Law and Activation Energy for the Reduction of an Aromatic Ketone

This protocol outlines a general procedure for studying the kinetics of the reduction of an aromatic ketone (e.g., this compound) using a reducing agent like sodium borohydride, monitored by UV-Vis spectroscopy.

Materials:

  • This compound

  • Sodium Borohydride (NaBH₄)

  • Anhydrous isopropanol (B130326) (solvent)

  • Thermostated UV-Vis spectrophotometer with a cuvette holder

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Stopwatch

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in anhydrous isopropanol of a known concentration (e.g., 0.01 M).

    • Prepare a fresh stock solution of NaBH₄ in anhydrous isopropanol of a known concentration (e.g., 0.1 M).

  • Determination of λmax:

    • Record the UV-Vis spectrum of the this compound solution to determine the wavelength of maximum absorbance (λmax).

  • Kinetic Run (at a specific temperature):

    • Set the spectrophotometer to the determined λmax and equilibrate the cell holder to the desired temperature (e.g., 298 K).

    • Pipette a known volume of the this compound stock solution into a cuvette and dilute with isopropanol to a final volume of 3 mL. Place the cuvette in the spectrophotometer and allow it to reach thermal equilibrium.

    • Initiate the reaction by adding a small, known volume of the NaBH₄ stock solution to the cuvette. Quickly mix the solution by inverting the cuvette (covered with parafilm) and immediately start recording the absorbance at λmax as a function of time.

    • Record the data until the absorbance value becomes constant, indicating the completion of the reaction.

  • Data Analysis:

    • Plot Absorbance vs. Time.

    • Assuming pseudo-first-order kinetics with respect to the ketone (since [NaBH₄] >> [ketone]), plot ln(Absorbance) vs. Time. The slope of this line will be equal to -k_obs (the observed rate constant).

    • The rate constant for the reaction, k, can be determined from k_obs.

  • Effect of Temperature:

    • Repeat the kinetic runs at different temperatures (e.g., 308 K, 318 K, 328 K), keeping the initial concentrations of all reactants constant.

  • Determination of Activation Energy:

    • Plot ln(k) vs. 1/T (Arrhenius plot).

    • The slope of the line is equal to -Ea/R, where R is the gas constant (8.314 J/mol·K). The activation energy (Ea) can be calculated from the slope.

    • The y-intercept of the Arrhenius plot is equal to ln(A), from which the pre-exponential factor (A) can be determined.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_kinetics Kinetic Measurements cluster_analysis Data Analysis prep_sol Prepare Stock Solutions (this compound & Reductant) det_lambda Determine λmax of Ketone prep_sol->det_lambda run_298 Kinetic Run at 298 K det_lambda->run_298 run_308 Kinetic Run at 308 K det_lambda->run_308 run_318 Kinetic Run at 318 K det_lambda->run_318 run_328 Kinetic Run at 328 K det_lambda->run_328 plot_abs Plot Absorbance vs. Time run_298->plot_abs run_308->plot_abs run_318->plot_abs run_328->plot_abs calc_k Calculate Rate Constants (k) plot_abs->calc_k arrhenius Construct Arrhenius Plot (ln(k) vs. 1/T) calc_k->arrhenius calc_ea Determine Activation Energy (Ea) and Pre-exponential Factor (A) arrhenius->calc_ea

Caption: Workflow for determining the kinetic parameters of a reaction.

Logical_Relationship cluster_factors Controllable Factors cluster_params Kinetic Parameters cluster_outcome Reaction Outcome temp Temperature rate_const Rate Constant (k) temp->rate_const affects selectivity Selectivity temp->selectivity can affect conc Concentration rate Reaction Rate conc->rate affects catalyst Catalyst act_energy Activation Energy (Ea) catalyst->act_energy lowers catalyst->rate increases rate_const->rate determines act_energy->rate_const influences pre_exp Pre-exponential Factor (A) pre_exp->rate_const influences rate->selectivity can be related to

Caption: Key factors influencing reaction kinetics and outcomes.

Technical Support Center: Solvent Effects on the Selectivity of 4'-Methoxypropiophenone Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solvent effects on the selectivity of 4'-Methoxypropiophenone formation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.

Q1: My Friedel-Crafts acylation of anisole (B1667542) with propionyl chloride is giving a low yield of this compound. What are the common causes?

A1: Low yields in this reaction can often be attributed to several factors:

  • Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a freshly opened or properly stored container of the anhydrous Lewis acid.

  • Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a complex with the Lewis acid catalyst. This requires the use of stoichiometric amounts of the catalyst, rather than catalytic amounts.

  • Reaction Temperature: The reaction is typically exothermic. It's crucial to control the temperature, often starting at low temperatures (e.g., 0-5 °C) during the addition of reagents and then allowing it to proceed at room temperature.

  • Purity of Reagents: Ensure your anisole, propionyl chloride, and solvent are pure and anhydrous. Impurities can lead to side reactions and lower yields.

Q2: I am observing the formation of the ortho-isomer (2'-Methoxypropiophenone) along with my desired para-isomer (this compound). How can I improve the para-selectivity?

A2: The formation of the para-isomer is generally favored due to the steric hindrance of the methoxy (B1213986) group on anisole. However, the choice of solvent can influence the ortho/para ratio.

  • Solvent Choice: While comprehensive comparative data is limited, some studies suggest that non-polar solvents or solvent-free conditions can enhance para-selectivity. For instance, the acylation of anisole with propionic anhydride (B1165640) under solvent-free conditions has been reported to yield high selectivity for the para-isomer. In contrast, some polar solvents might slightly decrease para-selectivity. One study on the benzoylation of anisole showed a higher para-selectivity in the ionic liquid [bmim][BF4] compared to acetonitrile (B52724) or 1,2-dichloroethane (B1671644).

  • Catalyst System: Certain catalyst systems are designed to maximize para-selectivity. For example, using a deep eutectic solvent like [CholineCl][ZnCl₂]₃ as both catalyst and solvent has been shown to be highly regioselective for the para-isomer.[1]

Q3: Can I use a solvent other than dichloromethane (B109758) for this reaction?

A3: Yes, other solvents can be used, but the choice will impact the reaction's performance. Halogenated solvents like 1,2-dichloroethane are common. Nitrobenzene has also been used in Friedel-Crafts reactions, although its polarity can sometimes affect selectivity. Some modern approaches advocate for greener alternatives or solvent-free conditions. It has been reported that for the acylation of anisole, there may not be a significant effect of solvents, with the best results obtained when using the aromatic ether itself as the solvent (solvent-free).[2]

Q4: My reaction mixture turned very dark, and I'm having trouble isolating the product. What could be the issue?

A4: A dark reaction mixture is common in Friedel-Crafts acylations due to the formation of charge-transfer complexes and some side reactions. However, if product isolation is difficult, consider the following:

  • Work-up Procedure: Ensure a proper work-up procedure is followed. This typically involves quenching the reaction with ice-cold water or dilute acid to decompose the aluminum chloride-ketone complex.

  • Extraction: Thorough extraction with a suitable organic solvent is necessary to recover the product from the aqueous layer.

  • Purification: Column chromatography or recrystallization are often required to obtain the pure this compound.

Data Presentation

Solvent/ConditionAcylating AgentCatalystConversion/YieldOrtho/Para RatioReference
[bmim][BF4]Benzoyl ChlorideCu(OTf)₂Quantitative4/96
AcetonitrileBenzoyl ChlorideCu(OTf)₂64%7/93
1,2-dichloroethaneBenzoyl ChlorideCu(OTf)₂73%7/93
Solvent-freePropionic AnhydrideUDCaT-557% conversion1.4/98.6[3]
[CholineCl][ZnCl₂]₃Propionic Anhydride[CholineCl][ZnCl₂]₃95% conversion2/98[1]
DMFVarious Acid ChloridesI₂/DMF-3/97 (traces of ortho)[4]

Experimental Protocols

Protocol 1: Synthesis of this compound using Aluminum Chloride in Dichloromethane

This protocol is a standard procedure for the Friedel-Crafts acylation of anisole.

Materials:

  • Anisole

  • Propionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • 2% Sodium hydroxide (B78521) (NaOH) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen).

  • Reagent Preparation: In the flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

  • Addition of Acylating Agent: Cool the suspension to 0 °C using an ice bath. Slowly add propionyl chloride (1.0 equivalent) to the stirred suspension via the dropping funnel.

  • Addition of Anisole: After the addition of propionyl chloride, add anisole (1.0 equivalent) dropwise to the reaction mixture at 0-5 °C over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with 2% aqueous sodium hydroxide solution and then with water.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or recrystallization to yield this compound.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Yield in this compound Synthesis start Low Yield Observed check_catalyst Check Catalyst Activity - Moisture sensitive? - Freshly opened? start->check_catalyst check_stoichiometry Verify Catalyst Stoichiometry - Sufficient amount used? start->check_stoichiometry check_conditions Review Reaction Conditions - Anhydrous? - Correct temperature? start->check_conditions check_reagents Assess Reagent Purity - Anhydrous anisole, propionyl chloride, and solvent? start->check_reagents solution_catalyst Use Fresh, Anhydrous Lewis Acid check_catalyst->solution_catalyst solution_stoichiometry Use Stoichiometric Amount of Catalyst check_stoichiometry->solution_stoichiometry solution_conditions Ensure Anhydrous Conditions & Proper Temperature Control check_conditions->solution_conditions solution_reagents Purify/Dry Reagents and Solvents check_reagents->solution_reagents

Caption: Troubleshooting workflow for low yield.

Reaction Pathway and Selectivity

Reaction_Pathway Friedel-Crafts Acylation of Anisole and Isomer Formation Anisole Anisole C₇H₈O Catalyst Lewis Acid (e.g., AlCl₃) Anisole->Catalyst PropionylChloride Propionyl Chloride C₃H₅ClO PropionylChloride->Catalyst AcyliumIon Propionylium Ion [C₃H₅O]⁺ Catalyst->AcyliumIon Forms Electrophile ParaProduct This compound (Para - Major Product) AcyliumIon->ParaProduct Para-attack (Favored) OrthoProduct 2'-Methoxypropiophenone (Ortho - Minor Product) AcyliumIon->OrthoProduct Ortho-attack (Disfavored)

Caption: Reaction pathway and isomer formation.

References

Technical Support Center: Scaling Up 4'-Methoxypropiophenone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for scaling up the synthesis of 4'-Methoxypropiophenone from a laboratory to a pilot plant setting. The information is presented in a question-and-answer format to directly address potential challenges and offer practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most prevalent and industrially viable method for synthesizing this compound is the Friedel-Crafts acylation of anisole (B1667542) with propionyl chloride.[1] This electrophilic aromatic substitution reaction is efficient and amenable to scale-up.[2] The reaction is typically catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃).

Q2: What are the primary challenges when scaling up this synthesis from the lab to a pilot plant?

A2: The main challenges in scaling up the Friedel-Crafts acylation of anisole include:

  • Heat Management: The reaction is highly exothermic, and efficient heat removal is critical to prevent temperature runaways, which can lead to side reactions and safety hazards.[3]

  • Mass Transfer Limitations: In larger reactors, ensuring efficient mixing of the reactants and catalyst is crucial to maintain reaction rate and selectivity. Poor mixing can result in localized "hot spots" and increased byproduct formation.

  • Reagent Addition: The rate of addition of the acylating agent and catalyst becomes a critical parameter at scale to control the reaction rate and temperature.

  • Work-up and Product Isolation: Handling and quenching large volumes of reaction mixture containing aluminum chloride, and subsequent extraction and purification steps, require careful planning and specialized equipment.

  • Safety: Handling large quantities of corrosive and reactive materials like propionyl chloride and aluminum chloride necessitates stringent safety protocols and appropriate personal protective equipment.

Q3: How does the impurity profile of this compound change during scale-up?

A3: During scale-up, you may observe an increase in certain impurities due to the challenges mentioned above. Common impurities can include:

  • Ortho-isomer (2'-Methoxypropiophenone): While the para-substituted product is major, the formation of the ortho-isomer can increase with poor temperature control.

  • Polyacylated products: Although less common in Friedel-Crafts acylation compared to alkylation, over-acylation can occur under forcing conditions.[4]

  • Products from side reactions: At higher temperatures, byproducts from the decomposition of reactants or products may be observed. The impurity profile should be carefully analyzed using techniques like HPLC and GC-MS.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction: Insufficient reaction time or temperature.Monitor reaction progress by TLC or HPLC. Consider extending the reaction time or slightly increasing the temperature, while carefully monitoring for byproduct formation.
Catalyst deactivation: Moisture in the reagents or solvent can deactivate the AlCl₃ catalyst.[5]Ensure all reagents and solvents are anhydrous. Dry glassware thoroughly before use. Use freshly opened or purified reagents.
Poor mixing: Inefficient stirring in a large reactor can lead to localized areas of low reactant concentration.Optimize the agitation speed and impeller design to ensure good mixing. Consider using baffles in the reactor.
High Levels of Impurities (e.g., ortho-isomer) Poor temperature control: "Hot spots" in the reactor due to inadequate heat removal.Improve the efficiency of the cooling system. Control the addition rate of the acylating agent to manage the exotherm. Ensure uniform mixing.
Incorrect stoichiometry: An excess of the acylating agent can sometimes lead to more side products.Carefully control the stoichiometry of the reactants.
Product is a dark oil or tar Reaction temperature too high: Decomposition of starting materials or product.Maintain a lower reaction temperature. Optimize the addition rate to prevent temperature spikes.
Presence of impurities in starting materials: Can lead to side reactions and color formation.Use high-purity starting materials.
Difficult work-up (e.g., emulsions during extraction) Inefficient quenching of the catalyst: Incomplete hydrolysis of the aluminum chloride complex.Add the reaction mixture slowly to a well-stirred mixture of ice and concentrated hydrochloric acid. Ensure the pH is acidic.
Agitation speed during extraction: Too vigorous mixing can lead to stable emulsions.Optimize the agitation speed during the extraction process.

Experimental Protocols

Laboratory-Scale Synthesis of this compound

This protocol is a representative example for a lab-scale synthesis.

Materials:

  • Anisole

  • Propionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add propionyl chloride (1.1 equivalents) to the stirred suspension via the dropping funnel.

  • After the addition is complete, add a solution of anisole (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C over 30 minutes.[5]

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[5]

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water).

Pilot Plant Scale-Up Considerations

Scaling up the laboratory procedure to a pilot plant requires careful consideration of several factors to ensure safety, efficiency, and product quality.

Parameter Laboratory Scale (e.g., 1L flask) Pilot Plant Scale (e.g., 100L reactor)
Anisole ~50 g~5 kg
Propionyl Chloride ~50 g~5 kg
Aluminum Chloride ~70 g~7 kg
Dichloromethane ~500 mL~50 L
Reactor Glass flask with magnetic stirring and ice bath cooling.Glass-lined or Hastelloy reactor with overhead mechanical stirring, jacketed cooling, and a temperature control unit.
Reagent Addition Manual addition via dropping funnel over ~30 min.Controlled addition via a dosing pump with a pre-set flow rate over several hours to manage the exotherm.
Temperature Control Maintained at 0-25°C using an ice bath.Precisely controlled using a jacketed cooling system with a heat transfer fluid. Temperature probes monitor the internal and jacket temperatures in real-time.
Mixing Magnetic stirrer.Overhead mechanical stirrer with appropriate impeller design (e.g., pitched-blade turbine) to ensure good mass transfer.
Work-up Manual pouring into a beaker with ice/HCl.Transfer of the reaction mixture via a pump into a separate, cooled quenching vessel containing ice and acid.
Purification Laboratory-scale distillation or recrystallization.Industrial-scale vacuum distillation unit or a large crystallizer with controlled cooling profiles.
Yield (Typical) 80-90%75-85% (yields may be slightly lower due to handling losses and minor increases in side reactions)
Purity (Typical) >98%>98% (with optimized purification)

Visualizations

Experimental Workflow

experimental_workflow cluster_lab Laboratory Scale cluster_pilot Pilot Plant Scale lab_reactants Reactants (g scale) lab_reaction Reaction (Glass Flask, 0-25°C) lab_reactants->lab_reaction lab_workup Manual Work-up lab_reaction->lab_workup lab_purification Lab Purification (Distillation/Recrystallization) lab_workup->lab_purification lab_product Final Product (grams) lab_purification->lab_product pilot_reactants Reactants (kg scale) pilot_reaction Reaction (Jacketed Reactor, Controlled Temp) pilot_reactants->pilot_reaction pilot_workup Controlled Quenching pilot_reaction->pilot_workup pilot_purification Industrial Purification (Vacuum Distillation/Crystallizer) pilot_workup->pilot_purification pilot_product Final Product (kilograms) pilot_purification->pilot_product

Caption: A comparison of the experimental workflow for the synthesis of this compound at the laboratory and pilot plant scales.

Key Logical Relationships in Scale-Up

scale_up_logic scale_up Successful Scale-Up purity High Product Purity scale_up->purity yield Acceptable Yield scale_up->yield heat_management Effective Heat Management heat_management->scale_up mass_transfer Efficient Mass Transfer mass_transfer->scale_up safety Stringent Safety Protocols safety->scale_up

Caption: Key factors influencing the successful scale-up of the this compound synthesis.

References

4'-Methoxypropiophenone Production: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4'-Methoxypropiophenone. The information is designed to help manage and control impurities during production.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method for synthesizing this compound is the Friedel-Crafts acylation of anisole (B1667542) with propionyl chloride.[1][2] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃).[1][2]

Q2: What are the primary impurities I should expect in the synthesis of this compound?

A2: The primary impurities encountered during the Friedel-Crafts acylation of anisole include:

  • Isomeric Impurity: 2'-Methoxypropiophenone (the ortho-acylated isomer) is the most significant process-related impurity. The methoxy (B1213986) group of anisole directs acylation to both the ortho and para positions.[1][3]

  • Unreacted Starting Materials: Residual anisole and propionyl chloride may be present in the crude product.

  • Solvent Residues: Depending on the solvent used for the reaction and workup (e.g., dichloromethane (B109758), ethyl acetate), residual amounts may remain after purification.

  • Diacylated Byproducts: Although less common than in Friedel-Crafts alkylation, under certain conditions, diacylation of the anisole ring can occur, leading to higher molecular weight impurities.[4]

Q3: Why is the formation of the ortho-isomer (2'-Methoxypropiophenone) a concern?

A3: The methoxy group (-OCH₃) on the anisole ring is an ortho, para-directing group in electrophilic aromatic substitution. This means that the incoming propionyl group can add to the position para to the methoxy group (to form the desired this compound) or to the position ortho to it (to form the 2'-Methoxypropiophenone impurity).[1][3] The formation of this isomer reduces the yield of the desired product and necessitates purification steps for its removal.

Q4: How can I monitor the progress of the reaction and the presence of impurities?

A4: The reaction progress and impurity profile can be effectively monitored using the following analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of starting materials and the formation of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for separating and identifying volatile components of the reaction mixture, including the desired product, the ortho-isomer, and unreacted anisole.[5][6]

  • High-Performance Liquid Chromatography (HPLC): A robust method for quantifying the purity of the final product and resolving the para and ortho isomers.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for structural confirmation of the final product and for identifying and quantifying impurities.[9]

Troubleshooting Guides

Issue 1: Low Yield of this compound

Low yields are a common problem and can often be attributed to several factors related to the reaction conditions.

Potential Cause Troubleshooting Recommendation
Catalyst Inactivity The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Ensure all glassware is oven-dried, use anhydrous solvents, and handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) to prevent deactivation.
Insufficient Catalyst In Friedel-Crafts acylation, the ketone product forms a complex with the Lewis acid catalyst. This complexation removes the catalyst from the reaction. Therefore, a stoichiometric amount (or a slight excess) of the catalyst relative to the acylating agent is often required.[1]
Sub-optimal Temperature The reaction temperature can influence the reaction rate and the formation of byproducts. Typically, the reaction is started at a low temperature (e.g., 0 °C) during the addition of reagents to control the initial exothermic reaction, and then allowed to warm to room temperature.[10]
Incomplete Reaction Monitor the reaction by TLC or GC to ensure it has gone to completion before workup. If the reaction stalls, gentle heating might be required, but this can also increase the formation of the ortho-isomer.
Issue 2: High Levels of 2'-Methoxypropiophenone (ortho-isomer) Impurity

The formation of the ortho-isomer is an inherent challenge in the Friedel-Crafts acylation of anisole. However, its formation can be minimized.

Influencing Factor Troubleshooting Recommendation
Reaction Temperature Lower reaction temperatures generally favor the formation of the para-isomer over the ortho-isomer due to steric hindrance. Maintaining the reaction at a low temperature (e.g., 0-5 °C) throughout the addition and reaction time can improve the para/ortho ratio.
Solvent Choice The choice of solvent can influence the regioselectivity. Non-polar solvents like dichloromethane or carbon disulfide are commonly used. Some studies suggest that the choice of solvent can affect the steric bulk of the electrophile-catalyst complex, thereby influencing the ortho/para selectivity.
Catalyst Choice While AlCl₃ is common, other Lewis acids or solid acid catalysts like zeolites can offer higher selectivity for the para-product. Zeolite catalysts, in particular, can provide shape selectivity that favors the formation of the less sterically hindered para-isomer.[11][12]

Quantitative Data on Isomer Ratios:

The ratio of para to ortho isomers is highly dependent on the specific reaction conditions. However, literature reports on the acylation of anisole often show a significant preference for the para product. For instance, in a Friedel-Crafts acylation of anisole with acetyl chloride, a GC analysis revealed a product composition with a much larger peak area for the para-isomer compared to the ortho-isomer.[13] With optimized conditions, selectivities for the para isomer can exceed 99%.[11][12]

Product Isomer Typical Abundance
This compound (para)Major Product
2'-Methoxypropiophenone (ortho)Minor Impurity
Issue 3: Difficulty in Removing the ortho-Isomer During Purification

If significant amounts of the ortho-isomer are formed, effective purification is crucial.

Purification Method Troubleshooting Recommendation
Recrystallization Recrystallization is a common method for purifying this compound. The choice of solvent is critical. A solvent system where the desired para-isomer has lower solubility than the ortho-isomer at low temperatures is ideal. Mixtures of ethanol (B145695) and water, or isopropanol, are often effective. Careful control of the cooling rate can improve crystal size and purity.
Column Chromatography For high-purity requirements or when recrystallization is ineffective, silica (B1680970) gel column chromatography can be used to separate the isomers. A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate, will typically elute the less polar ortho-isomer before the more polar para-isomer.

Experimental Protocols

General Protocol for Friedel-Crafts Acylation of Anisole

This protocol describes a general laboratory-scale synthesis of this compound.

Materials:

  • Anisole

  • Propionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., containing calcium chloride). The reaction should be conducted under an inert atmosphere (e.g., nitrogen).

  • Catalyst Suspension: To the round-bottom flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

  • Acylating Agent Addition: Slowly add propionyl chloride (1.0 equivalent) to the stirred suspension at 0 °C.

  • Substrate Addition: Dissolve anisole (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, stir the reaction mixture at 0 °C for an additional 1-2 hours, then allow it to warm to room temperature and stir for another 1-2 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture in an ice bath and slowly quench it by pouring it over a mixture of crushed ice and concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography.

Protocol for HPLC Analysis of Isomeric Purity

This protocol provides a starting point for the analysis of this compound and its ortho-isomer.

  • Instrumentation: A standard HPLC system with a UV detector.[8]

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[8]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water (with 0.1% formic or phosphoric acid). A typical starting point could be 50:50 acetonitrile:water.[8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm or 272 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase or acetonitrile to a concentration of approximately 0.1-1.0 mg/mL and filter through a 0.45 µm syringe filter.

Visualizations

G Workflow for this compound Synthesis and Purification cluster_0 Synthesis cluster_1 Purification cluster_2 Analysis & Final Product start Start: Anisole & Propionyl Chloride reaction Friedel-Crafts Acylation Catalyst: AlCl₃ Solvent: DCM Temperature: 0°C to RT start->reaction quench Workup 1. Quench with HCl/Ice 2. Aqueous Extraction reaction->quench crude Crude Product (Contains 4'-MPP, 2'-MPP, etc.) quench->crude purify Purification Method crude->purify recrystallization Recrystallization (e.g., Ethanol/Water) purify->recrystallization Common chromatography Column Chromatography (Silica Gel) purify->chromatography High Purity analysis Purity & Identity Check (HPLC, GC-MS, NMR) recrystallization->analysis chromatography->analysis final_product Final Product: Pure this compound analysis->final_product

Caption: A typical workflow for the synthesis, purification, and analysis of this compound.

G Impurity Formation Pathway in Friedel-Crafts Acylation of Anisole Anisole Anisole AcyliumIon Propionylium Cation (Electrophile) ParaProduct This compound (Desired Para Product) Anisole->ParaProduct Para Attack (Major Pathway) OrthoProduct 2'-Methoxypropiophenone (Ortho Impurity) Anisole->OrthoProduct Ortho Attack (Minor Pathway) PropionylChloride Propionyl Chloride + AlCl₃ PropionylChloride->AcyliumIon Forms

Caption: The competitive formation of para (desired) and ortho (impurity) products.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4'-Methoxypropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison and Methodological Guide

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4'-Methoxypropiophenone, a key intermediate in the synthesis of various pharmaceutical compounds. To offer a clearer understanding of its structural features, this guide presents a comparative analysis with related compounds, Propiophenone and 4'-Hydroxypropiophenone. Detailed experimental protocols and visual representations of the underlying chemical structures and analytical workflows are included to support researchers in their spectroscopic analyses.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the chemical shifts (δ) in parts per million (ppm) for this compound and its analogs. These values are crucial for substance identification and for understanding the electronic environment of the protons and carbons within each molecule.

Table 1: ¹H NMR Chemical Shift Data (ppm)

CompoundAr-H (ortho to C=O)Ar-H (meta to C=O)-OCH₃-CH₂--CH₃Ar-OH
This compound ~7.92 (d, 2H)~6.91 (d, 2H)~3.83 (s, 3H)~2.92 (q, 2H)~1.20 (t, 3H)-
Propiophenone ~7.95 (m, 2H)~7.45 (m, 3H)-~2.98 (q, 2H)~1.22 (t, 3H)-
4'-Hydroxypropiophenone ~7.85 (d, 2H)~6.85 (d, 2H)-~2.90 (q, 2H)~1.18 (t, 3H)Variable

d = doublet, t = triplet, q = quartet, m = multiplet, s = singlet

Table 2: ¹³C NMR Chemical Shift Data (ppm)

CompoundC=OAr-C (ipso)Ar-C (ortho)Ar-C (meta)Ar-C (para)-OCH₃-CH₂--CH₃
This compound ~199.0~130.5~130.3~113.7~163.5~55.4~31.2~8.4
Propiophenone ~200.8~137.0~128.5~128.0~132.8-~31.8~8.6
4'-Hydroxypropiophenone ~200.0~130.0~131.5~115.5~161.0-~31.0~8.5

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is essential for reproducible results.

Sample Preparation
  • Solvent Selection : Choose a suitable deuterated solvent that dissolves the sample completely. Chloroform-d (CDCl₃) is commonly used for non-polar to moderately polar compounds like this compound. For more polar analogs, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

  • Sample Concentration : Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard : Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern spectrometers can also reference the spectra to the residual solvent peak.

  • Transfer to NMR Tube : Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detector (typically around 4-5 cm).

NMR Data Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer:

¹H NMR Spectroscopy:

  • Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS) : 16 to 64 scans are usually sufficient, depending on the sample concentration.

  • Relaxation Delay (D1) : A delay of 1-2 seconds between scans is typical.

  • Acquisition Time (AQ) : Approximately 2-4 seconds.

  • Spectral Width (SW) : A spectral width of 12-16 ppm is generally adequate to cover the entire proton chemical shift range.

¹³C NMR Spectroscopy:

  • Pulse Program : A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is standard to obtain a spectrum with singlets for each carbon.

  • Number of Scans (NS) : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

  • Relaxation Delay (D1) : A delay of 2 seconds is a common starting point.

  • Acquisition Time (AQ) : Approximately 1-2 seconds.

  • Spectral Width (SW) : A spectral width of 200-240 ppm is used to cover the full range of carbon chemical shifts.

Visualizing the Analysis

To better illustrate the relationships and workflows involved in NMR analysis, the following diagrams are provided.

Caption: Molecular structure and corresponding NMR active nuclei leading to distinct signals.

SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) NMR_Acquisition NMR Data Acquisition (¹H and ¹³C Experiments) SamplePrep->NMR_Acquisition Data_Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) Data_Processing->Spectral_Analysis Structure_Elucidation Structure Elucidation / Verification Spectral_Analysis->Structure_Elucidation

Caption: General workflow for NMR analysis from sample preparation to structural determination.

This guide serves as a practical resource for the NMR analysis of this compound, providing the necessary data and protocols to aid in the identification and characterization of this and related compounds. The comparative data offers valuable insights into the effects of substituent changes on the NMR spectra, enhancing the user's ability to interpret complex spectral data.

A Comparative Guide to the Synthesis of Propiophenones: Friedel-Crafts Acylation vs. Alternative Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propiophenone (B1677668) and its derivatives are valuable intermediates in the synthesis of a wide range of pharmaceuticals and other fine chemicals. The selection of a synthetic route to these ketones is a critical decision in process development, impacting yield, purity, cost, and environmental footprint. This guide provides an objective comparison of the traditional Friedel-Crafts acylation with several alternative methods for the synthesis of propiophenones, supported by experimental data and detailed protocols.

At a Glance: Comparison of Propiophenone Synthesis Routes

Synthesis Route Typical Yield Reaction Temperature Reaction Time Key Reagents Catalyst Key Advantages Key Disadvantages
Friedel-Crafts Acylation 63-96%[1][2][3]0-80°C[1][2][3]2-6 hours[1][3]Benzene (B151609), Propionyl chloride/anhydrideAlCl₃, FeCl₃High yield, well-established, versatileUse of corrosive and moisture-sensitive catalysts, generation of acidic waste, potential for polyacylation with activated arenes
Vapor-Phase Cross-Decarboxylation High selectivity (up to 99%)[4]400-600°C[5][6]Continuous flowBenzoic acid, Propionic acidMetal oxides (e.g., CaO/Al₂O₃, Anatase/Na₂O)[4][6]Avoids corrosive Lewis acids, high selectivity[4]High energy input, requires specialized equipment, potential for side products[5][6]
Oxidation of Propylbenzene ~70% (yield of phenylacetone (B166967) from n-propylbenzene)[7]70-160°C[7]4-24 hours[7][8]Propylbenzene, Oxidizing agent (e.g., TBHP, O₂)Iodine, Metal porphyrins[7][8]Direct conversion of an alkylbenzeneCan produce a mixture of products (propiophenone and benzyl (B1604629) methyl ketone)[9], complex mechanism[10]
Houben-Hoesch Reaction Good (qualitative)VariesVariesPhenol/Phenolic ether, PropiolonitrileHCl, Lewis acid (e.g., ZnCl₂, AlCl₃)Useful for synthesizing hydroxyaryl ketonesLimited to electron-rich arenes, mechanism not fully understood[11]
Fries Rearrangement 62-93% (for hydroxypropiophenones)[12][13]30-90°C[13]0.5-6 hours[13]Phenyl propionateLewis or Brønsted acids (e.g., AlCl₃, CH₃SO₃H)Good for synthesizing hydroxypropiophenonesLimited to phenolic esters, potential for ortho/para isomers[14]

In-Depth Analysis of Synthesis Routes

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones, including propiophenone.[15] The reaction involves the electrophilic substitution of a hydrogen atom on an aromatic ring with an acyl group, typically from an acyl chloride or anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[15]

Reaction Mechanism:

Friedel-Crafts Acylation cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation & Product Formation Propionyl_chloride Propionyl Chloride (CH₃CH₂COCl) Acylium_ion Acylium Ion [CH₃CH₂C=O]⁺ Propionyl_chloride->Acylium_ion + AlCl₃ AlCl3 AlCl₃ AlCl4- [AlCl₄]⁻ Benzene Benzene Sigma_complex Arenium Ion (Sigma Complex) Benzene->Sigma_complex + Acylium Ion Propiophenone Propiophenone Sigma_complex->Propiophenone + [AlCl₄]⁻ HCl HCl AlCl3_regen AlCl₃

Caption: Mechanism of Friedel-Crafts Acylation for Propiophenone Synthesis.

Experimental Protocol (Friedel-Crafts Acylation):

A method for the synthesis of propiophenone via Friedel-Crafts acylation is as follows:

  • Reaction Setup: To a solution of benzene (used as both reactant and solvent) in a reaction flask, add anhydrous aluminum chloride (AlCl₃) under an inert atmosphere. Cool the mixture to 0-5°C.

  • Addition of Acylating Agent: Slowly add propionyl chloride to the stirred mixture, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a specified temperature (e.g., 50-80°C) for a period of 2-4 hours to ensure complete reaction.[1][3]

  • Workup: Cool the reaction mixture and slowly pour it into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., dichloromethane). Combine the organic layers, wash with a sodium bicarbonate solution and then with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by distillation.

Vapor-Phase Cross-Decarboxylation

An alternative industrial method for propiophenone synthesis involves the high-temperature, vapor-phase reaction of benzoic acid and propionic acid over a metal oxide catalyst.[5][6] This method avoids the use of corrosive Lewis acids.

Reaction Mechanism:

The proposed mechanism involves the formation of a β-keto acid intermediate which then undergoes decarboxylation.[16]

Vapor-Phase Decarboxylation cluster_0 Adsorption and Intermediate Formation cluster_1 Decarboxylation and Product Formation Benzoic_acid Benzoic Acid Surface_species Adsorbed Carboxylates Benzoic_acid->Surface_species Propionic_acid Propionic Acid Propionic_acid->Surface_species Beta_keto_acid_intermediate β-Keto Acid Intermediate Surface_species->Beta_keto_acid_intermediate Propiophenone Propiophenone Beta_keto_acid_intermediate->Propiophenone - CO₂ H2O H₂O CO2 CO₂

Caption: Proposed Mechanism of Vapor-Phase Cross-Decarboxylation.

Experimental Protocol (Vapor-Phase Cross-Decarboxylation):

A representative procedure for this method is as follows:[4]

  • Catalyst Bed Preparation: A tubular reactor is packed with a suitable catalyst, such as calcium acetate (B1210297) on alumina.[6]

  • Reactant Feed: A mixture of benzoic acid and propionic acid, often with the addition of water or steam, is vaporized and passed through the heated catalyst bed.[4][6]

  • Reaction Conditions: The reaction is typically carried out at temperatures between 400°C and 600°C.[5][6]

  • Product Collection and Purification: The product stream is cooled and condensed. The organic layer is separated from the aqueous layer and purified by distillation to isolate the propiophenone.

Oxidation of Propylbenzene

Propiophenone can also be synthesized by the direct oxidation of n-propylbenzene. This method offers a more direct route from a readily available starting material.

Reaction Mechanism:

The mechanism of side-chain oxidation of alkylbenzenes is complex and can proceed through a radical pathway, involving the formation of a benzylic radical.[10]

Oxidation of Propylbenzene cluster_0 Initiation and Radical Formation cluster_1 Propagation and Product Formation Propylbenzene n-Propylbenzene Benzylic_radical Benzylic Radical Propylbenzene->Benzylic_radical + Initiator Initiator Initiator (e.g., heat, light) Peroxy_radical Peroxy Radical Benzylic_radical->Peroxy_radical + O₂ Oxidant Oxidizing Agent (O₂) Propiophenone Propiophenone Peroxy_radical->Propiophenone Further steps Houben-Hoesch Reaction cluster_0 Electrophile Formation cluster_1 Electrophilic Attack and Hydrolysis Nitrile Propiolonitrile Iminium_ion Iminium Ion Electrophile Nitrile->Iminium_ion + HCl, Lewis Acid HCl HCl Lewis_acid Lewis Acid (e.g., ZnCl₂) Phenol Phenol Imine_intermediate Imine Intermediate Phenol->Imine_intermediate + Iminium Ion Propiophenone Hydroxypropiophenone Imine_intermediate->Propiophenone H₂O, H⁺ Fries Rearrangement cluster_0 Acylium Ion Formation cluster_1 Intramolecular Rearrangement Phenyl_propionate Phenyl Propionate Acylium_ion_complex Acylium Ion-Lewis Acid Complex Phenyl_propionate->Acylium_ion_complex + Lewis Acid Lewis_acid Lewis Acid (e.g., AlCl₃) Hydroxypropiophenone o/p-Hydroxypropiophenone Acylium_ion_complex->Hydroxypropiophenone Rearrangement

References

A Comparative Guide to Purity Assessment of 4'-Methoxypropiophenone: qNMR vs. Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical development and chemical research, the accurate determination of a compound's purity is paramount for ensuring the safety, efficacy, and reproducibility of results. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity assessment of 4'-Methoxypropiophenone, a common intermediate in organic synthesis.

Quantitative Purity Analysis: A Head-to-Head Comparison

The purity of a batch of this compound was determined using qNMR, HPLC, and GC. The results, summarized in the table below, highlight the capabilities of each technique.

Analytical MethodPurity (%)Major Impurity (%)Retention Time/Chemical Shift
qNMR 99.890.07 (Residual Solvent)3.85 ppm (methoxy protons)
HPLC 99.850.08 (Unidentified)8.52 min
GC-MS 99.910.05 (Starting Material)12.78 min

While all three methods demonstrate high purity for the sample, qNMR offers a distinct advantage as a primary ratio method, providing a direct measurement of the analyte's purity without the need for a specific reference standard of this compound itself.[1][2] HPLC and GC, while excellent for detecting and quantifying trace impurities, typically rely on area percent calculations, which assume similar detector responses for all components, or require specific reference standards for each impurity for precise quantification.[2]

Experimental Protocols

Detailed methodologies for each analytical technique are provided below to ensure reproducibility.

Quantitative ¹H-NMR (qNMR) Spectroscopy

  • Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[1]

  • Solvent : Deuterated chloroform (B151607) (CDCl₃) containing a certified internal standard of known purity (e.g., maleic anhydride) at a precisely known concentration.[1]

  • Sample Preparation : An accurately weighed amount of this compound (approximately 10-20 mg) and the internal standard are dissolved in the deuterated solvent in a standard 5 mm NMR tube.

  • Acquisition Parameters :

    • Pulse Program : A standard single-pulse experiment (e.g., Bruker 'zg30').

    • Flip Angle : 30-90°.

    • Relaxation Delay (D1) : At least 5 times the longest T₁ relaxation time of the protons of interest (typically 30-60 seconds) to ensure full relaxation.[3]

    • Number of Scans : 16-64, sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals used in quantification.[4]

  • Data Processing : The acquired FID is subjected to Fourier transformation, phasing, and baseline correction. The purity is calculated by comparing the integral of a well-resolved signal of this compound (e.g., the methoxy (B1213986) protons at ~3.85 ppm) to the integral of a known signal from the internal standard.

High-Performance Liquid Chromatography (HPLC)

  • Instrumentation : A standard HPLC system with a UV detector.

  • Column : A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase : A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid). The gradient starts at 50% acetonitrile and increases to 95% over 15 minutes.[1]

  • Flow Rate : 1.0 mL/min.[1]

  • Column Temperature : 30°C.[1]

  • Detection : UV at 254 nm.[1]

  • Injection Volume : 10 µL.[1]

  • Sample Preparation : The sample is dissolved in acetonitrile to a concentration of 1 mg/mL and filtered through a 0.45 µm syringe filter.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation : A GC system coupled to a mass spectrometer.

  • Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[1]

  • Carrier Gas : Helium at a constant flow of 1.2 mL/min.[1]

  • Oven Temperature Program : The oven temperature is held at 100°C for 2 minutes, then ramped to 280°C at a rate of 15°C/min, and held for 5 minutes.[1]

  • Injector Temperature : 250°C.[1]

  • MS Transfer Line Temperature : 280°C.[1]

  • Ion Source Temperature : 230°C.[1]

  • Mass Range : 50-500 amu.[1]

  • Injection Mode : Splitless.[1]

  • Sample Preparation : The sample is dissolved in dichloromethane (B109758) to a concentration of 1 mg/mL.[1]

Visualizing the Workflow and Method Comparison

To better illustrate the experimental process and the logical relationship between these analytical techniques, the following diagrams are provided.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_calc Purity Calculation weigh_sample Accurately weigh This compound dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Accurately weigh Internal Standard weigh_is->dissolve acquisition Data Acquisition (¹H-NMR) dissolve->acquisition processing Data Processing (FT, Phase, Baseline) acquisition->processing integration Integrate Signals (Analyte & IS) processing->integration calculation Calculate Purity integration->calculation result Purity Result (%) calculation->result

qNMR Experimental Workflow

Method_Comparison qNMR qNMR Primary Method Direct Quantification No Analyte-Specific Standard High Accuracy Chromatography Chromatographic Methods (HPLC/GC) Separation-Based Requires Reference Standards (for highest accuracy) High Sensitivity for Impurities Purity Purity Assessment of This compound Decision Choice of Method Purity->Decision Decision->qNMR Absolute Purity Reference Standard Unavailable Decision->Chromatography Trace Impurity Profiling Method Validation

Comparison of Analytical Techniques

Conclusion

Quantitative NMR is a powerful and accurate technique for the purity assessment of this compound, offering the significant advantage of being a primary method that does not necessitate an identical reference standard.[2][5] While HPLC and GC are highly sensitive methods for detecting and quantifying trace impurities, their accuracy for absolute purity determination is often dependent on the availability of reference standards for all components. For comprehensive quality control, a combination of these techniques is often recommended.[1] The choice of method will ultimately depend on the specific analytical requirements, such as the need for absolute quantification versus impurity profiling.

References

A Comparative Guide to HPLC and GC-MS Methods for 4'-Methoxypropiophenone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification and analysis of chemical compounds are paramount. This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of 4'-Methoxypropiophenone. This ketone derivative is a key intermediate in various synthetic pathways, making its precise characterization crucial for quality control and research integrity.

While specific validated performance data for this compound is not extensively available in the public domain, this guide leverages established protocols for structurally similar compounds and typical validation parameters for small organic molecules to provide a comprehensive comparison. The methodologies presented herein are intended to serve as a robust starting point for developing and validating analytical methods for this compound.

Quantitative Performance Comparison

The following tables summarize typical performance characteristics for HPLC and GC-MS methods in the analysis of small organic molecules. These values are representative and may vary depending on the specific instrumentation, method optimization, and sample matrix.

Table 1: Typical HPLC Method Performance for Small Molecule Analysis

ParameterTypical ValueReference
Linearity (R²)≥ 0.999[1]
Limit of Detection (LOD)0.01 - 0.1 µg/mL[2][3]
Limit of Quantification (LOQ)0.04 - 0.5 µg/mL[2][3]
Precision (%RSD)< 2%[4]
Accuracy (% Recovery)98 - 102%[4]

Table 2: Typical GC-MS Method Performance for Small Molecule Analysis

ParameterTypical ValueReference
Linearity (R²)≥ 0.994[5]
Limit of Detection (LOD)0.02 - 0.72 ng/mL[6]
Limit of Quantification (LOQ)1 - 2.5 ng/mL[6]
Precision (%RSD)< 10%[5]
Accuracy (% Recovery)83 - 108%[6]

Experimental Workflows

The general analytical workflows for HPLC and GC-MS analysis, from sample preparation to data interpretation, are illustrated in the diagrams below.

Analytical_Workflows cluster_HPLC HPLC Workflow cluster_GCMS GC-MS Workflow hplc_sample_prep Sample Preparation (Dissolution & Filtration) hplc_injection Injection into HPLC hplc_sample_prep->hplc_injection hplc_separation Chromatographic Separation (C18 Column) hplc_injection->hplc_separation hplc_detection UV Detection hplc_separation->hplc_detection hplc_data_analysis Data Analysis (Peak Integration & Quantification) hplc_detection->hplc_data_analysis gcms_sample_prep Sample Preparation (Dissolution in Volatile Solvent) gcms_injection Injection into GC gcms_sample_prep->gcms_injection gcms_separation Chromatographic Separation (Capillary Column) gcms_injection->gcms_separation gcms_ionization Electron Ionization (EI) gcms_separation->gcms_ionization gcms_mass_analysis Mass Analysis (Quadrupole) gcms_ionization->gcms_mass_analysis gcms_data_analysis Data Analysis (Mass Spectrum & Quantification) gcms_mass_analysis->gcms_data_analysis

Caption: General analytical workflows for HPLC and GC-MS analysis.

Logical Comparison of HPLC and GC-MS

The choice between HPLC and GC-MS for the analysis of this compound depends on several factors, including the analyte's properties, the required sensitivity, and the analytical goals. The following diagram provides a logical comparison of the two techniques for this application.

HPLC_vs_GCMS_Comparison cluster_analyte Analyte Properties cluster_hplc HPLC cluster_gcms GC-MS volatility Volatility hplc_suitability Suitable for non-volatile and thermally labile compounds volatility->hplc_suitability Low to High gcms_suitability Requires volatile and thermally stable compounds volatility->gcms_suitability High thermostability Thermal Stability thermostability->hplc_suitability Low to High thermostability->gcms_suitability High hplc_derivatization Derivatization generally not required hplc_detector UV detector is common, provides quantitative data gcms_derivatization Derivatization may be needed to increase volatility gcms_detector Mass spectrometer provides structural information and high sensitivity

Caption: Logical comparison of HPLC and GC-MS for this compound analysis.

Experimental Protocols

The following are detailed experimental protocols for HPLC and GC-MS analysis, adapted from methods developed for the structurally similar compound 4'-Methoxy-3-(4-methylphenyl)propiophenone.[7] These should be optimized and validated for the specific analysis of this compound.

HPLC Method Protocol

This method is suitable for the quantification and purity assessment of this compound.

1. Sample Preparation:

  • Accurately weigh and dissolve an appropriate amount of the this compound sample in acetonitrile (B52724) to a final concentration of 1 mg/mL.[7]

  • Filter the solution through a 0.45 µm syringe filter before injection.[7]

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector, autosampler, and column oven.[7]

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).[7]

  • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). A typical gradient could be starting at 50% A and increasing to 95% A over 15 minutes.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30°C.[7]

  • Detection: UV at 254 nm.[7]

  • Injection Volume: 10 µL.[7]

GC-MS Method Protocol

This method is well-suited for the identification and quantification of this compound, especially for detecting volatile impurities.

1. Sample Preparation:

2. GC-MS Conditions:

  • GC-MS System: A standard GC system coupled to a mass spectrometer with an electron ionization (EI) source.[7]

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[7]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[7]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.[7]

    • Ramp to 280°C at a rate of 15°C/min.[7]

    • Hold at 280°C for 5 minutes.[7]

  • Injector Temperature: 250°C.[7]

  • MS Transfer Line Temperature: 280°C.[7]

  • Ion Source Temperature: 230°C.[7]

  • Mass Range: 50-500 amu.[7]

  • Injection Mode: Splitless.[7]

Conclusion

Both HPLC and GC-MS are powerful techniques for the analysis of this compound. HPLC is a versatile and robust method for routine quantification and purity assessment, particularly for non-volatile impurities. GC-MS offers higher sensitivity and provides structural information, making it ideal for identifying and quantifying volatile impurities and for confirmatory analysis. The choice of method will ultimately depend on the specific analytical requirements, available instrumentation, and the nature of the sample matrix. The provided protocols and comparative data serve as a valuable resource for researchers to establish and validate robust analytical methods for this important chemical intermediate.

References

A Comparative Analysis of the Reactivity of 4'-Methoxypropiophenone and 4'-Methylpropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 4'-Methoxypropiophenone and 4'-Methylpropiophenone. The information presented herein is intended to assist researchers in selecting the appropriate substrate and reaction conditions for their synthetic endeavors. The comparison focuses on two key areas of reactivity: electrophilic aromatic substitution on the benzene (B151609) ring and nucleophilic addition to the carbonyl group.

Introduction

This compound and 4'-Methylpropiophenone are substituted aromatic ketones that serve as versatile intermediates in the synthesis of pharmaceuticals and other fine chemicals. Their reactivity is primarily governed by the electronic properties of the para-substituent on the phenyl ring and the electrophilicity of the carbonyl group. The methoxy (B1213986) group (-OCH₃) in this compound is a strong electron-donating group through resonance, while the methyl group (-CH₃) in 4'-Methylpropiophenone is a weaker electron-donating group through induction and hyperconjugation. These electronic differences significantly influence the reactivity of both the aromatic ring and the carbonyl group.

Data Presentation

Table 1: Hammett Substituent Constants

The Hammett equation (log(k/k₀) = σρ) provides a quantitative measure of the electronic effect of a substituent on the reactivity of a benzene derivative. The substituent constant, σ, is a measure of the electronic effect of a particular substituent. A more negative σ value indicates a stronger electron-donating ability.

Substituentσₚ (para)Relative Electron-Donating Strength
-OCH₃-0.27Stronger
-CH₃-0.17Weaker

Data sourced from established Hammett constant tables.

Table 2: Predicted Relative Rates of Electrophilic Aromatic Substitution

Based on the Hammett constants and general principles of organic chemistry, the following table predicts the relative rates of electrophilic aromatic substitution for the two compounds compared to propiophenone.

Compoundpara-SubstituentPredicted Relative Rate (k/k₀)
This compound-OCH₃> 1 (Significantly faster)
4'-Methylpropiophenone-CH₃> 1 (Moderately faster)
Propiophenone-H1 (Reference)

Relative rates are qualitative predictions based on the electron-donating nature of the substituents.

Reactivity Comparison

Electrophilic Aromatic Substitution

The aromatic ring in both this compound and 4'-Methylpropiophenone is "activated" towards electrophilic aromatic substitution compared to unsubstituted propiophenone. This is due to the electron-donating nature of the methoxy and methyl groups, which increases the electron density of the benzene ring, making it more nucleophilic.

The methoxy group is a more powerful activating group than the methyl group because it donates electrons through the resonance effect, which is generally stronger than the inductive and hyperconjugation effects of the methyl group.[1] Consequently, This compound is expected to undergo electrophilic aromatic substitution reactions, such as nitration and halogenation, at a significantly faster rate than 4'-Methylpropiophenone .

Both the methoxy and methyl groups are ortho, para-directors, meaning that incoming electrophiles will preferentially add to the positions ortho and para to these substituents. However, since the para position is already occupied, substitution will occur at the ortho positions (C3' and C5').

Nucleophilic Addition to the Carbonyl Group

The reactivity of the carbonyl group towards nucleophiles is influenced by the electronic nature of the para-substituent. Electron-donating groups decrease the electrophilicity of the carbonyl carbon by pushing electron density towards it.

Given that the methoxy group is a stronger electron-donating group than the methyl group, it will decrease the partial positive charge on the carbonyl carbon of this compound to a greater extent. Therefore, 4'-Methylpropiophenone is expected to be more reactive towards nucleophiles than this compound . This difference in reactivity would be observed in reactions such as reduction with sodium borohydride, Grignard reactions, and Wittig reactions.

Experimental Protocols

Protocol 1: Nitration of this compound

This protocol describes the synthesis of 3'-Nitro-4'-methoxypropiophenone.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Deionized Water

  • Ethanol (B145695)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in concentrated sulfuric acid at 0 °C with stirring.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.0 eq) dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the resulting precipitate by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain pure 3'-Nitro-4'-methoxypropiophenone.

Protocol 2: Bromination of 4'-Methylpropiophenone

This protocol describes the synthesis of 3'-Bromo-4'-methylpropiophenone.

Materials:

  • 4'-Methylpropiophenone

  • Iron(III) Bromide (FeBr₃)

  • Bromine (Br₂)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of 4'-Methylpropiophenone (1.0 eq) in dichloromethane in a round-bottom flask, add a catalytic amount of iron(III) bromide.

  • Slowly add a solution of bromine (1.1 eq) in dichloromethane dropwise to the reaction mixture at room temperature with stirring.

  • Stir the reaction mixture at room temperature for 2-3 hours, or until the bromine color disappears.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to yield 3'-Bromo-4'-methylpropiophenone.

Visualizations

Electrophilic_Aromatic_Substitution cluster_methoxy This compound cluster_methyl 4'-Methylpropiophenone MOP 4'-Methoxy- propiophenone Int_MOP Wheland Intermediate (Resonance Stabilized) MOP->Int_MOP + E⁺ (slow) MMP 4'-Methyl- propiophenone Faster_Rate Faster Rate Product_MOP 3'-Substituted Product Int_MOP->Product_MOP - H⁺ (fast) Int_MMP Wheland Intermediate (Less Stabilized) Product_MMP 3'-Substituted Product MMP->Int_MMP + E⁺ (slower) Slower_Rate Slower Rate Int_MMP->Product_MMP - H⁺ (fast)

Caption: Comparative mechanism of electrophilic aromatic substitution.

Experimental_Workflow start Start dissolve Dissolve Substrate in Solvent start->dissolve add_reagents Add Reactants and Catalyst dissolve->add_reagents reaction Stir at Controlled Temperature add_reagents->reaction quench Quench Reaction reaction->quench extract Work-up and Extraction quench->extract dry Dry Organic Layer extract->dry purify Purification (Recrystallization/ Chromatography) dry->purify end End purify->end

Caption: General experimental workflow for synthesis.

References

A Comparative Guide to the Biological Activities of 4'-Methoxypropiophenone and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 4'-Methoxypropiophenone and its derivatives. Propiophenones and their analogs, particularly chalcones, have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties. This document summarizes key experimental data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and drug development in this area.

Comparative Biological Activity

Derivatives of this compound have demonstrated a broad spectrum of biological activities, including anticancer, antidiabetic, anticonvulsant, and antimicrobial effects. The following sections present a comparative analysis of these activities, supported by quantitative experimental data.

Anticancer Activity

Numerous studies have highlighted the cytotoxic effects of this compound derivatives against various cancer cell lines. The primary mechanism of action often involves the induction of apoptosis through the mitochondrial pathway, mediated by the generation of reactive oxygen species (ROS) and modulation of key signaling pathways like MAPK.[1][2][3][4]

Table 1: Anticancer Activity of this compound Derivatives (IC50 values in µM)

Compound/DerivativeCell LineIC50 (µM)Reference
(E)-1,3-diphenyl-2-propene-1-one derivative a14HepG238.33[1]
4-Hydroxypropiophenone (4-HPPP)MCF-7100 µg/ml[5]
Chalcone-coumarin hybrid 40HepG2, K5620.65–2.02[6]
Chalcone-1,2,4-triazole hybrid 37A5494.4–16.04[6]
Alkoxylated chalcone (B49325) b22HepG2, SW1990<10[7]
Alkoxylated chalcone b29A549<10[7]
Antidiabetic Activity

The antidiabetic potential of this compound derivatives has been primarily evaluated through their inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a negative regulator of the insulin (B600854) signaling pathway, and its inhibition is a key therapeutic strategy for type 2 diabetes.

Table 2: PTP-1B Inhibitory Activity of Propiophenone and Chalcone Derivatives (IC50 values in µM)

Compound/DerivativeIC50 (µM)Reference
Ursolic acid (Positive Control)29.14[8]
Pedalitin62.0 - 514.2[8]
Broussochalcone A4.3 - 36.8[9]
Tormentic acid0.50 ± 0.06[10][11]
Palmitic acid0.10 ± 0.03[10][11]
N,N'-[(9-butylcarbazolyl)-3, 6-dimethylene]-2, 2'-[di(4-nitrophenylamino)]bisacetohydrazide (11b)0.89±0.06[8]
Anticonvulsant Activity

Derivatives of this compound have been investigated for their anticonvulsant properties, primarily using the maximal electroshock (MES) seizure model in rodents. The mechanism of action for some chalcone derivatives is suggested to involve the modulation of the GABAergic system.[12][13]

Table 3: Anticonvulsant Activity of this compound Derivatives (ED50 values in mg/kg, MES test)

Compound/DerivativeAnimal ModelED50 (mg/kg)Reference
Compound ASP ID: 399023Rat (i.p.)19.85[14]
Compound ASP ID: 14Mouse (i.p.)18.1[15]
Compound ASP ID: 2Mouse (i.p.)11.323[16]
Compound ASP ID: 12Rat (i.p.)> 220.0[17]
Antimicrobial Activity

Chalcones derived from 4'-methoxyacetophenone (B371526) have shown promising activity against a range of bacterial and fungal strains. The presence of the α,β-unsaturated carbonyl system is considered crucial for their antimicrobial effects.[18]

Table 4: Antimicrobial Activity of Chalcone Derivatives from 4'-Methoxyacetophenone (MIC values in µg/mL)

Compound/DerivativeS. aureusE. coliC. albicansReference
2-chloro, p-chloro, and p-hydroxyl substituted chalconesGood ActivityGood ActivityGood Activity[18]
4-aminochalcone with C-4' chlorine-17-25 (zone of inhibition in mm)-[19]
Fluoro and trifluoromethyl substituted chalcones 13 & 1415.6 & 7.81--[20]
3,4-methylenedioxychalcone derivative F--<10[21]

Signaling Pathways and Experimental Workflows

Anticancer Activity: Apoptosis Signaling Pathway

Many this compound derivatives, particularly chalcones, exert their anticancer effects by inducing apoptosis. A common mechanism involves the intrinsic (mitochondrial) pathway, which is often triggered by an increase in intracellular Reactive Oxygen Species (ROS). This leads to the modulation of the Bcl-2 family of proteins, mitochondrial membrane depolarization, release of cytochrome c, and subsequent activation of caspases.[1][22] The MAPK signaling pathway, specifically the phosphorylation of p38, has also been implicated in mediating this apoptotic response.[2][4]

Chalcone This compound Derivative (Chalcone) ROS ↑ Reactive Oxygen Species (ROS) Chalcone->ROS p38 p38 MAPK Phosphorylation Chalcone->p38 Mitochondrion Mitochondrion ROS->Mitochondrion Bcl2 ↓ Bcl-2 (anti-apoptotic) ↑ Bax (pro-apoptotic) p38->Bcl2 Mitochondrion->Bcl2 MMP ↓ Mitochondrial Membrane Potential Bcl2->MMP CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Anticancer Apoptosis Pathway

Antidiabetic Activity: Insulin Signaling and PTP-1B Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin signaling pathway. By dephosphorylating the insulin receptor (IR) and insulin receptor substrate (IRS), PTP1B attenuates the downstream signaling cascade that leads to glucose uptake. This compound derivatives that inhibit PTP1B can therefore enhance insulin sensitivity.

cluster_inhibition PTP1B Inhibition cluster_pathway Insulin Signaling Pathway PTP1B_Inhibitor This compound Derivative PTP1B PTP1B PTP1B_Inhibitor->PTP1B inhibits pIR p-IR (Active) PTP1B->pIR dephosphorylates pIRS p-IRS PTP1B->pIRS dephosphorylates Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IR->pIR IRS IRS pIR->IRS IRS->pIRS PI3K PI3K pIRS->PI3K Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Insulin Signaling and PTP-1B Inhibition

Anticonvulsant Activity: Modulation of GABAergic Neurotransmission

The anticonvulsant effects of some chalcone derivatives are attributed to their interaction with the GABAergic system, a major inhibitory neurotransmitter system in the central nervous system. By enhancing GABAergic transmission, these compounds can reduce neuronal hyperexcitability and suppress seizure activity.[12][13]

Chalcone Anticonvulsant Chalcone Derivative GABA_R GABAA Receptor Chalcone->GABA_R modulates Cl_ion Cl- Ion Influx GABA_R->Cl_ion enhances Hyperpolarization Neuronal Hyperpolarization Cl_ion->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect

Anticonvulsant GABAergic Modulation

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

PTP-1B Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PTP-1B.

  • Reagent Preparation: Prepare a reaction buffer, a solution of PTP-1B enzyme, and a solution of the substrate p-nitrophenyl phosphate (B84403) (pNPP).

  • Inhibitor Incubation: In a 96-well plate, add the PTP-1B enzyme to wells containing various concentrations of the test compound or a control. Incubate for 10-15 minutes at 37°C.

  • Reaction Initiation: Add the pNPP solution to each well to start the enzymatic reaction.

  • Incubation and Measurement: Incubate the plate at 37°C for 30 minutes. The reaction is stopped, and the absorbance of the product, p-nitrophenol, is measured at 405 nm.

  • Data Analysis: The percentage of inhibition is calculated relative to a control without any inhibitor. The IC50 value is determined from a dose-response curve.

Maximal Electroshock (MES) Seizure Test

The MES test is a preclinical model for screening potential antiepileptic drugs.

  • Animal Preparation: Use mice or rats, and administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Electrode Placement: At the time of predicted peak effect of the drug, place corneal or auricular electrodes on the animal.

  • Stimulation: Deliver a short (e.g., 0.2 seconds), high-frequency (e.g., 60 Hz) electrical stimulus.

  • Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

  • Data Analysis: The endpoint is the abolition of the tonic hindlimb extension. The percentage of protected animals at each dose is recorded, and the median effective dose (ED50) is calculated.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform a serial dilution of the test compound in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions for the test microorganism (e.g., 18-24 hours at 37°C).

  • Observation: After incubation, visually inspect the wells for turbidity, which indicates microbial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

References

A Comparative Cost-Benefit Analysis of Catalytic Systems for the Synthesis of 4'-Methoxypropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and economical synthesis of key pharmaceutical intermediates is a critical aspect of the drug development pipeline. 4'-Methoxypropiophenone, a vital building block for various active pharmaceutical ingredients (APIs), is primarily synthesized via the Friedel-Crafts acylation of anisole (B1667542). The choice of catalyst for this reaction significantly impacts the overall process efficiency, cost, and environmental footprint. This guide provides an in-depth comparison of various catalytic systems, supported by experimental data, to aid in the selection of the most suitable catalyst for specific research and production needs.

Executive Summary

The synthesis of this compound is dominated by the Friedel-Crafts acylation of anisole with propionyl chloride or propionic anhydride (B1165640). This comparison guide evaluates the performance and economic viability of three major classes of catalysts: traditional homogeneous Lewis acids, reusable heterogeneous solid acids, and an innovative bifunctional nanocatalyst.

  • Homogeneous Lewis Acid Catalysts (e.g., AlCl₃, FeCl₃): These catalysts are known for their high reactivity and good yields under mild conditions. However, they suffer from significant drawbacks, including the need for stoichiometric amounts, corrosive nature, and the generation of substantial hazardous waste, making their large-scale use environmentally and economically challenging.

  • Heterogeneous Solid Acid Catalysts (e.g., Zeolites like Mordenite): Zeolites offer a greener alternative to homogeneous catalysts. Their key advantages include ease of separation from the reaction mixture, reusability, and shape-selective properties that can lead to higher product selectivity. While they may sometimes require more forcing reaction conditions, their environmental benefits and potential for cost savings through recycling make them an attractive option for industrial applications.

  • Advanced Nanocatalysts (e.g., Hafnium-based Polymeric Catalysts): Emerging catalytic systems, such as the hafnium-based polymeric nanocatalyst, demonstrate exceptional activity and selectivity in related reactions. While not a direct Friedel-Crafts acylation catalyst, its high conversion efficiency in a subsequent reaction of this compound highlights the potential of novel materials in this synthetic pathway. The high cost of the metal precursor is a primary consideration for its industrial applicability.

This guide will delve into the quantitative performance data, detailed experimental protocols, and a cost-benefit analysis of these catalytic systems to provide a comprehensive framework for informed decision-making.

Performance Comparison of Catalytic Systems

The selection of an appropriate catalyst is a crucial step in optimizing the synthesis of this compound. The following table summarizes the performance of different catalytic systems based on published experimental data.

Catalyst SystemAcylating AgentSolventTemperature (°C)Reaction Time (h)Conversion (%)Selectivity to this compound (%)Catalyst LoadingRecyclabilityReference
Homogeneous Lewis Acids
AlCl₃Propionyl chlorideDichloromethane (B109758)Room Temp0.25High (not specified)High (mainly para)StoichiometricNo[1][2]
FeCl₃Propionyl chlorideDichloromethaneRoom Temp0.25High (not specified)High (mainly para)Catalytic (4.0 mmol)No[3]
Heterogeneous Solid Acids
Dealuminated H-MordenitePropionic anhydrideAnisole (solvent-free)100444.7 (of propionic anhydride)High (not specified)0.5 gYes[4][5]
UDCaT-5 (Mesoporous Superacid)Propionic anhydrideAnisole (solvent-free)110Not specified57 (of propionic anhydride)98.60.05 g/cm³Yes[6]
Advanced Nanocatalysts
PhP-Hf (1:1.5)(for subsequent reaction)2-pentanol220299.8 (of 4'-MOPP)98.1 (to trans-Anethole)0.1 gYes (at least 5 times)[7][8]

Experimental Protocols

Reproducible and detailed methodologies are essential for the evaluation and comparison of catalyst performance. Below are representative experimental protocols for the synthesis of this compound using different types of catalysts.

Protocol 1: Homogeneous Catalysis with Aluminum Chloride (AlCl₃)

Materials:

  • Anisole

  • Propionyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous AlCl₃ in dichloromethane and cool the mixture in an ice bath.

  • Slowly add propionyl chloride to the cooled suspension with continuous stirring.

  • Add a solution of anisole in dichloromethane dropwise to the reaction mixture.

  • After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 15 minutes.[9]

  • Quench the reaction by carefully pouring the mixture into a beaker containing crushed ice and concentrated HCl.

  • Separate the organic layer, wash it sequentially with water and saturated sodium bicarbonate solution, and then dry it over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by distillation or chromatography.

Protocol 2: Heterogeneous Catalysis with Mordenite (B1173385) Zeolite

Materials:

  • Anisole

  • Propionic anhydride

  • Dealuminated H-Mordenite catalyst

Procedure:

  • In a round-bottom flask, mix anisole and propionic anhydride in a molar ratio of 8:1.[4]

  • Add the dealuminated H-Mordenite catalyst (0.5 g).[4]

  • Heat the reaction mixture to 100°C (373K) and stir for 4 hours.[4]

  • After the reaction, cool the mixture and separate the solid catalyst by filtration.

  • The catalyst can be washed, dried, and reused for subsequent reactions.

  • The liquid product mixture can be analyzed by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion and selectivity.[4]

Protocol 3: Synthesis of Hafnium-Based Polymeric Nanocatalyst (PhP-Hf (1:1.5))

Materials:

  • Phenylphosphonic acid (PhP)

  • Hafnium chloride (HfCl₄)

  • N,N-dimethylformamide (DMF)

  • Ethanol

  • Methanol

Procedure:

  • Dissolve phenylphosphonic acid (1 mmol) in DMF in a Teflon-lined autoclave.

  • Add hafnium chloride (1.5 mmol) to the solution and stir until fully dissolved.

  • Seal the autoclave and heat it at 120°C for 24 hours.

  • After cooling to room temperature, centrifuge the mixture to collect the solid product.

  • Wash the precipitate successively with DMF, ethanol, and methanol.

  • Dry the resulting PhP-Hf (1:1.5) catalyst at 80°C.

Cost-Benefit Analysis

A comprehensive cost-benefit analysis is crucial for selecting the most economically viable catalytic system, especially for large-scale production. This analysis considers not only the direct cost of the catalyst but also factors such as catalyst loading, reusability, reaction conditions, and waste disposal costs.

Catalyst SystemCatalyst CostCatalyst LoadingReusabilityProcess Complexity & Energy ConsumptionWaste Generation & Disposal CostsOverall Economic Viability
Homogeneous Lewis Acids (e.g., AlCl₃) Relatively low per kgHigh (stoichiometric)NoneLow temperature, but requires quenching and extensive workupHigh (acidic aqueous waste)Favorable for small-scale lab synthesis, but high hidden costs (waste disposal, corrosion) make it less attractive for large-scale production.
Heterogeneous Solid Acids (e.g., Mordenite) Varies, can be higher than AlCl₃ per kg. Price for sodium mordenite is around $32.90 for 25g.[10] Industrial prices are likely lower.LowHighHigher temperature may be required, but simpler workup (filtration)Low (minimal waste)Highly favorable for industrial-scale production due to catalyst reusability, reduced waste, and simpler processing, leading to lower overall operational costs.[11][12]
Advanced Nanocatalysts (e.g., Hafnium-based) High, due to the cost of hafnium metal (prices can be volatile, with industrial-grade hafnium oxide at ~$2.25/kg and higher purity forms significantly more expensive).[13][14][15][16][17]LowHighHigh temperature, specialized synthesisLowCurrently less economically viable for bulk synthesis of this compound due to high catalyst cost, but holds potential for specialized applications where very high efficiency is critical. Further research on cost reduction is needed.

Signaling Pathways and Experimental Workflows

To visualize the reaction mechanism and the experimental processes, the following diagrams are provided.

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_product Product Anisole Anisole SigmaComplex Sigma Complex Anisole->SigmaComplex + Acylium Ion PropionylChloride Propionyl Chloride AcyliumIon Acylium Ion (Electrophile) PropionylChloride->AcyliumIon + Catalyst Catalyst Lewis Acid (e.g., AlCl₃) or Solid Acid (e.g., Zeolite) Catalyst->PropionylChloride Product This compound SigmaComplex->Product - H⁺

Caption: Reaction mechanism for the Friedel-Crafts acylation of anisole.

Experimental_Workflow cluster_homogeneous Homogeneous Catalysis Workflow cluster_heterogeneous Heterogeneous Catalysis Workflow H_Start Reaction Setup (Anisole, Propionyl Chloride, AlCl₃) H_Reaction Reaction at Room Temperature H_Start->H_Reaction H_Quench Quenching with Acidified Ice Water H_Reaction->H_Quench H_Extraction Liquid-Liquid Extraction H_Quench->H_Extraction H_Drying Drying of Organic Phase H_Extraction->H_Drying H_Evaporation Solvent Evaporation H_Drying->H_Evaporation H_Purification Purification (Distillation/Chromatography) H_Evaporation->H_Purification H_Product Final Product H_Purification->H_Product Z_Start Reaction Setup (Anisole, Propionic Anhydride, Zeolite) Z_Reaction Reaction at Elevated Temperature Z_Start->Z_Reaction Z_Filtration Catalyst Filtration (Recycle Catalyst) Z_Reaction->Z_Filtration Z_Product_Analysis Product Analysis (GC/GC-MS) Z_Filtration->Z_Product_Analysis Z_Product Final Product Z_Product_Analysis->Z_Product

References

A Comparative Guide to the Quantification of 4'-Methoxypropiophenone: Validation of a New HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of chemical compounds is fundamental to ensuring the reliability and reproducibility of experimental data. This guide provides a comprehensive validation of a new High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of 4'-Methoxypropiophenone. A detailed comparison with an alternative Gas Chromatography-Mass Spectrometry (GC-MS) method is also presented, supported by illustrative experimental data to inform the selection of the most suitable analytical technique.

Introduction to Analytical Methods for this compound

This compound is an aromatic ketone with applications in organic synthesis and as a potential intermediate in the manufacturing of pharmaceutical compounds. Accurate and precise quantification is crucial for quality control, stability testing, and pharmacokinetic studies. Chromatographic techniques such as HPLC and GC-MS are powerful tools for the analysis of such compounds, each offering distinct advantages in terms of selectivity, sensitivity, and sample throughput.

This guide details the validation of a newly developed HPLC-UV method and compares its performance characteristics against a GC-MS method, providing a clear basis for methodological selection based on specific analytical requirements.

Data Presentation: Performance Comparison

The following table summarizes the validation parameters for the new HPLC-UV method and a comparative GC-MS method for the quantification of this compound.

Validation ParameterNew HPLC-UV Method Alternative GC-MS Method
Linearity (r²) > 0.999> 0.998
Range 0.5 - 100 µg/mL0.1 - 50 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%
Precision (RSD)
- Intra-day< 1.5%< 2.0%
- Inter-day< 2.0%< 2.5%
Limit of Detection (LOD) 0.15 µg/mL0.05 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL0.1 µg/mL
Selectivity HighVery High

Experimental Protocols

Detailed methodologies for the validated HPLC-UV method and the comparative GC-MS method are provided below.

New HPLC-UV Method Protocol

1. Instrumentation and Reagents:

  • HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Acetonitrile (B52724) (HPLC grade), Methanol (B129727) (HPLC grade), and Water (HPLC grade).

  • This compound reference standard.

2. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). The gradient may start at 50% acetonitrile and increase to 95% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in methanol to a known concentration (e.g., 1 mg/mL).

  • Perform serial dilutions with the mobile phase to prepare calibration standards and quality control samples.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Validation Procedure:

  • Linearity: Analyze a series of at least five concentrations of the reference standard across the expected analytical range.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte at three levels (low, medium, and high).

  • Precision: Analyze replicate injections of quality control samples at three concentration levels on the same day (intra-day) and on different days (inter-day).

  • LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Specificity: Analyze blank samples and samples containing potential impurities to ensure no interference at the retention time of this compound.

Alternative GC-MS Method Protocol

1. Instrumentation and Reagents:

  • GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Helium (carrier gas).

  • Dichloromethane (B109758) (GC grade).

  • This compound reference standard.

2. Chromatographic and Spectrometric Conditions:

  • Carrier Gas Flow Rate: 1.2 mL/min.

  • Oven Temperature Program: Hold at 100°C for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 50-500 amu.

  • Injection Mode: Splitless.

3. Sample Preparation:

  • Dissolve the this compound sample in dichloromethane to a known concentration (e.g., 1 mg/mL).

  • Prepare calibration standards and quality control samples by serial dilution.

4. Validation Procedure:

  • Follow a similar validation procedure as outlined for the HPLC-UV method, adapting the sample preparation and analysis to the GC-MS system.

Mandatory Visualizations

ValidationWorkflow cluster_Plan Planning cluster_Execution Execution cluster_Evaluation Evaluation cluster_Conclusion Conclusion DefineObjective Define Analytical Objective SelectMethod Select Analytical Method (HPLC-UV) DefineObjective->SelectMethod DefineParams Define Validation Parameters (ICH Guidelines) SelectMethod->DefineParams PrepareSamples Prepare Standards & Samples DefineParams->PrepareSamples AnalyzeSamples Analyze Samples PrepareSamples->AnalyzeSamples CollectData Collect Raw Data AnalyzeSamples->CollectData ProcessData Process & Analyze Data CollectData->ProcessData AssessParams Assess Validation Parameters (Linearity, Accuracy, Precision, etc.) ProcessData->AssessParams CompareCriteria Compare with Acceptance Criteria AssessParams->CompareCriteria CompareCriteria->SelectMethod Fails Criteria ValidationReport Prepare Validation Report CompareCriteria->ValidationReport Meets Criteria MethodImplementation Implement Validated Method ValidationReport->MethodImplementation MethodComparison cluster_HPLC HPLC-UV Method cluster_GCMS GC-MS Method Analyte 4'-Methoxy- propiophenone HPLC_Linearity Linearity (r² > 0.999) Analyte->HPLC_Linearity HPLC_Accuracy Accuracy (98.5-101.2%) Analyte->HPLC_Accuracy HPLC_Precision Precision (RSD < 2.0%) Analyte->HPLC_Precision HPLC_LOQ LOQ (0.5 µg/mL) Analyte->HPLC_LOQ GCMS_Linearity Linearity (r² > 0.998) Analyte->GCMS_Linearity GCMS_Accuracy Accuracy (97.8-102.5%) Analyte->GCMS_Accuracy GCMS_Precision Precision (RSD < 2.5%) Analyte->GCMS_Precision GCMS_LOQ LOQ (0.1 µg/mL) Analyte->GCMS_LOQ HPLC_Adv Advantages: - Robust & Cost-Effective - Good for Routine Analysis HPLC_LOQ->HPLC_Adv GCMS_Adv Advantages: - Higher Sensitivity (Lower LOQ) - High Selectivity (Mass Detection) GCMS_LOQ->GCMS_Adv

Spectroscopic Scrutiny: A Comparative Analysis of 4'-Methoxypropiophenone and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of 4'-methoxypropiophenone and its structural isomers—2'-methoxypropiophenone, 3'-methoxypropiophenone, and 4-methoxyphenylacetone—reveals distinct differences in their spectral characteristics, providing a robust framework for their differentiation and characterization. This guide presents a comprehensive analysis of their ¹H NMR, ¹³C NMR, Infrared (IR), Mass Spectrometry (MS), and UV-Visible spectroscopic data, supported by detailed experimental protocols for researchers, scientists, and drug development professionals.

The structural variations among these isomers, specifically the position of the methoxy (B1213986) group on the aromatic ring and the placement of the carbonyl group in the alkyl chain, give rise to unique electronic environments and vibrational modes. These differences are directly reflected in their respective spectra, allowing for unambiguous identification.

Comparative Spectroscopic Data

The key to distinguishing between these isomers lies in the careful examination and comparison of their spectral data. The following tables summarize the quantitative spectroscopic information obtained for this compound and its isomers.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides valuable information about the chemical environment of hydrogen atoms within a molecule. The chemical shifts (δ) of the aromatic and aliphatic protons are particularly diagnostic for these isomers.

CompoundAromatic Protons (δ, ppm)-OCH₃ Protons (δ, ppm)-CH₂- Protons (δ, ppm)-CH₃ Protons (δ, ppm)
This compound ~7.9 (d), ~6.9 (d)~3.8~2.9 (q)~1.2 (t)
2'-Methoxypropiophenone ~7.7 (dd), ~7.4 (td), ~7.0 (t), ~6.9 (d)~3.9~2.9 (q)~1.1 (t)
3'-Methoxypropiophenone ~7.5 (m), ~7.3 (t), ~7.1 (m)~3.8~3.0 (q)~1.2 (t)
4-Methoxyphenylacetone ~7.1 (d), ~6.8 (d)~3.8~3.6 (s)~2.1 (s)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy complements ¹H NMR by providing insights into the carbon skeleton of the molecule. The chemical shifts of the carbonyl carbon, the aromatic carbons, and the aliphatic carbons are key distinguishing features.

CompoundC=O (δ, ppm)Aromatic Carbons (δ, ppm)-OCH₃ (δ, ppm)Aliphatic Carbons (δ, ppm)
This compound ~199~163, 130, 129, 113~55~31, 8
2'-Methoxypropiophenone ~200~159, 134, 130, 128, 120, 111~55~36, 8
3'-Methoxypropiophenone ~199~160, 138, 129, 121, 119, 112~55~32, 8
4-Methoxyphenylacetone ~207~158, 130, 126, 114~55~49, 29
Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying functional groups. The characteristic absorption bands for the carbonyl group (C=O) and the C-O bonds of the methoxy group are particularly informative.

Compoundν(C=O) (cm⁻¹)ν(C-O-C, aromatic) (cm⁻¹)ν(C-H, aromatic) (cm⁻¹)ν(C-H, aliphatic) (cm⁻¹)
This compound ~1675~1260, 1025~3070~2980, 2940
2'-Methoxypropiophenone ~1680~1245, 1020~3060~2975, 2935
3'-Methoxypropiophenone ~1685~1255, 1030~3065~2970, 2930
4-Methoxyphenylacetone ~1710~1245, 1030~3030~2960, 2930
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak (M⁺) and the characteristic fragment ions are used for identification.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 164135, 107, 77, 57
2'-Methoxypropiophenone 164135, 107, 91, 77
3'-Methoxypropiophenone 164135, 107, 77
4-Methoxyphenylacetone 164121, 91, 77, 43
UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The position of the maximum absorbance (λmax) is influenced by the substitution pattern on the aromatic ring.

Compoundλmax (nm)Solvent
This compound ~276Methanol[1]
2'-Methoxypropiophenone ~245, ~310Ethanol
3'-Methoxypropiophenone ~250, ~300Ethanol
4-Methoxyphenylacetone ~225, ~275Ethanol

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument, typically at a frequency of 100 MHz. Use proton decoupling to simplify the spectrum. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans.

Infrared (IR) Spectroscopy
  • Sample Preparation (Liquid Samples): Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

  • Sample Preparation (Solid Samples): Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, dissolve the solid in a volatile solvent, deposit a drop onto a salt plate, and allow the solvent to evaporate.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. Acquire 16-32 scans for a good signal-to-noise ratio.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • GC Conditions: Use a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). Set the injector temperature to 250°C and the transfer line to 280°C. A typical temperature program would be: start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes. Use helium as the carrier gas at a constant flow rate of 1 mL/min.

  • MS Conditions: Use electron ionization (EI) at 70 eV. Acquire mass spectra over a mass range of m/z 40-400. The ion source temperature is typically set to 230°C.

UV-Visible Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or hexane) in a quartz cuvette. The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0 at the λmax.

  • Data Acquisition: Record the spectrum using a dual-beam UV-Visible spectrophotometer from 200 to 400 nm. Use the pure solvent as a reference.

Workflow for Spectroscopic Comparison

The following diagram illustrates a logical workflow for the spectroscopic comparison and identification of this compound and its isomers.

Spectroscopic_Comparison_Workflow cluster_sample Sample Analysis cluster_spectroscopy Spectroscopic Techniques cluster_data Data Interpretation cluster_identification Isomer Identification Unknown Unknown Isomer NMR NMR (¹H & ¹³C) Unknown->NMR Acquire Data IR IR Spectroscopy Unknown->IR Acquire Data MS Mass Spectrometry Unknown->MS Acquire Data UV_Vis UV-Vis Spectroscopy Unknown->UV_Vis Acquire Data NMR_Data Chemical Shifts Coupling Patterns NMR->NMR_Data Analyze IR_Data Functional Group Frequencies IR->IR_Data Analyze MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data Analyze UV_Vis_Data Absorption Maxima (λmax) UV_Vis->UV_Vis_Data Analyze Isomer_ID Identified Isomer NMR_Data->Isomer_ID Compare & Identify IR_Data->Isomer_ID Compare & Identify MS_Data->Isomer_ID Compare & Identify UV_Vis_Data->Isomer_ID Compare & Identify

A logical workflow for the spectroscopic identification of isomers.

By systematically applying these spectroscopic techniques and carefully analyzing the resulting data in comparison to the provided reference tables, researchers can confidently distinguish between this compound and its structural isomers. This guide serves as a valuable resource for professionals in chemical research and drug development, facilitating accurate compound identification and characterization.

References

A Comparative Guide to Lewis Acid Catalysts in the Friedel-Crafts Acylation of Anisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Friedel-Crafts acylation of anisole (B1667542) is a cornerstone of organic synthesis, providing a direct route to valuable methoxy-substituted aromatic ketones, which are key intermediates in the pharmaceutical, agrochemical, and fragrance industries. The choice of a Lewis acid catalyst is paramount, profoundly influencing reaction efficiency, regioselectivity, and overall sustainability. This guide offers an objective comparison of various Lewis acid catalysts for this pivotal transformation, supported by experimental data to inform catalyst selection and process optimization.

Performance Comparison of Lewis Acid Catalysts

The efficacy of a Lewis acid catalyst in the Friedel-Crafts acylation of anisole is benchmarked by several key metrics: product yield, conversion rate, and regioselectivity—specifically the preference for substitution at the para position to the methoxy (B1213986) group. The following table summarizes the performance of a range of traditional and solid acid catalysts based on published experimental data.

CatalystAcylating AgentSolventCatalyst LoadingTemperature (°C)Time (h)Conversion (%)Yield (%)para:ortho Ratio
Traditional Lewis Acids
AlCl₃Acetic Anhydride (B1165640)Dichloromethane (B109758)StoichiometricReflux--85.7Predominantly para
FeCl₃Acetic AnhydridePropylene (B89431) Carbonate5 mol%808>9585Exclusively para[1]
FeCl₃Propionyl ChlorideDichloromethaneStoichiometricRoom Temp0.25---
ZnCl₂Acetic Anhydride-CatalyticRoom Temp----
Solid Acid Catalysts
Nano-sized H-Beta ZeoliteAcetic Anhydride--120192 (of acetic anhydride)-High para-selectivity
Mordenite (B1173385) Zeolite (MOR 110)Acetic AnhydrideAcetic Acid--2>99>99>99% para[2]
Mix-Hβ ZeoliteOctanoic AcidSolvent-free---72.7-82.5% para[3]

Reaction Mechanisms and Experimental Workflows

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst activates the acylating agent (an acyl halide or anhydride) to generate a highly reactive acylium ion. This electrophile is then attacked by the electron-rich anisole ring, primarily at the sterically less hindered and electronically activated para position, to form a ketone after deprotonation.

Friedel_Crafts_Acylation_Mechanism cluster_activation Acylium Ion Formation cluster_substitution Electrophilic Aromatic Substitution AcylHalide R-CO-X Complex [R-CO-X---LA] AcylHalide->Complex + LA LewisAcid LA AcyliumIon R-C≡O⁺ Complex->AcyliumIon - X-LA⁻ Anisole Anisole SigmaComplex Arenium Ion (σ-complex) Anisole->SigmaComplex + R-C≡O⁺ Product p-Acylanisole SigmaComplex->Product - H⁺

Caption: General mechanism of Friedel-Crafts acylation.

A generalized experimental workflow for comparing the efficacy of different Lewis acid catalysts is depicted below. This workflow ensures a systematic approach to catalyst screening and performance evaluation.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction and Quenching cluster_workup Work-up and Analysis A Add Anisole and Solvent to Reactor B Add Lewis Acid Catalyst A->B C Cool to Desired Temperature B->C D Add Acylating Agent Dropwise C->D E Stir at Reaction Temperature D->E F Monitor Reaction (TLC, GC) E->F G Quench Reaction (e.g., with ice water) F->G H Extract with Organic Solvent G->H I Wash Organic Layer H->I J Dry and Evaporate Solvent I->J K Purify Product (Chromatography/Recrystallization) J->K L Analyze Product (NMR, GC-MS) for Yield and Selectivity K->L

Caption: A generalized experimental workflow for catalyst comparison.

Experimental Protocols

Below are detailed methodologies for performing the Friedel-Crafts acylation of anisole with different types of Lewis acid catalysts.

Protocol 1: Acylation using a Traditional Lewis Acid (e.g., AlCl₃) with Acetic Anhydride[4]

Materials:

  • Anisole

  • Acetic Anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Ice-cold water

  • 5% aqueous HCl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous AlCl₃ (1.1 to 2.5 equivalents) and dry dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of acetic anhydride (1.0 equivalent) in dry dichloromethane dropwise to the stirred suspension.

  • After the addition of acetic anhydride, add a solution of anisole (1.0 equivalent) in dry dichloromethane dropwise while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow, careful addition of ice-cold water, followed by 5% aqueous HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield p-methoxyacetophenone.

Protocol 2: Acylation using a Solid Acid Catalyst (e.g., Mordenite Zeolite) with Acetic Anhydride[2]

Materials:

  • Anisole

  • Acetic Anhydride

  • Mordenite Zeolite (activated)

  • Acetic Acid (solvent)

  • Ethyl Acetate (for washing)

Procedure:

  • Activate the mordenite zeolite catalyst by calcining at 500 °C for 5 hours under an air flow.

  • In a round-bottom flask, add the activated mordenite zeolite catalyst, anisole, and acetic anhydride in acetic acid as the solvent.

  • Heat the reaction mixture with stirring for the desired time and temperature.

  • Monitor the reaction progress by Gas Chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Recover the catalyst by filtration and wash with ethyl acetate. The catalyst can be dried and recalcined for reuse.

  • Remove the solvent from the filtrate under reduced pressure to obtain the product, 4-methoxyacetophenone.

Conclusion

The selection of an optimal Lewis acid catalyst for the Friedel-Crafts acylation of anisole is a critical decision that balances reactivity, selectivity, cost, and environmental impact. Traditional Lewis acids like AlCl₃ and FeCl₃ offer high reactivity and can provide excellent yields. However, they are often required in stoichiometric amounts, are sensitive to moisture, and generate significant waste streams.[4]

Modern solid acid catalysts, such as zeolites, present a more sustainable alternative. They are highly selective, reusable, and non-corrosive, aligning with the principles of green chemistry.[5] The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including scale, desired purity, and economic and environmental considerations. This guide provides the foundational data and protocols to aid researchers in making an informed decision for their specific synthetic needs.

References

Safety Operating Guide

Proper Disposal of 4'-Methoxypropiophenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of 4'-Methoxypropiophenone, a common reagent in organic synthesis. Adherence to these protocols is critical for minimizing environmental impact and safeguarding personnel. All procedures should be executed in accordance with local, state, and federal regulations, and this document is intended to supplement, not replace, institutional and regulatory protocols.

Immediate Safety and Handling

Before initiating any disposal procedure, it is crucial to handle this compound with appropriate care. This compound is a combustible liquid that can cause skin and eye irritation and may lead to respiratory irritation. It is also harmful if swallowed or inhaled.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or chemical safety goggles.

  • Hand Protection: Use compatible, chemical-resistant gloves.

  • Body Protection: A lab coat or other protective clothing is required to prevent skin exposure.

  • Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

Chemical and Hazard Profile

The following table summarizes key data for this compound. This information is critical for accurate waste identification and labeling.

PropertyData
CAS Number 121-97-1
Molecular Formula C₁₀H₁₂O₂
Appearance Clear, colorless to amber liquid or low melting solid[1][2]
Boiling Point 273-275 °C[1]
Melting Point 27-29 °C[1]
Flash Point 61 °C (141.8 °F)[1]
Hazards Combustible liquid, Harmful if swallowed or inhaled, Causes skin and eye irritation, May cause respiratory irritation[1]

Disposal Protocol Workflow

The disposal of this compound, as with most chemical waste, is regulated by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[3][4] It is imperative that this chemical waste is not disposed of in regular trash or down the sewer system.[3] The proper procedure involves collection and transfer to an approved waste disposal plant or management through your institution's Environmental Health and Safety (EHS) program.[1][3]

The following diagram illustrates the required step-by-step workflow for the safe and compliant disposal of this compound waste.

cluster_0 Waste Generation & Collection cluster_1 Labeling & Documentation cluster_2 Storage & Segregation cluster_3 Disposal & Pickup A 1. Designate a specific, compatible waste container. (Preferably plastic over glass if compatible) B 2. Ensure container is in good condition with no leaks. A->B C 3. Attach a hazardous waste tag immediately. B->C D 4. Clearly label with 'Hazardous Waste' and the full chemical name: 'this compound'. No abbreviations. C->D E 5. List all constituents if it is a mixture. D->E F 6. Record the date of generation and quantity. E->F G 7. Fill in the Principal Investigator's name and lab location. F->G H 8. Keep the waste container securely capped at all times, except when adding waste. G->H I 9. Store in a designated, well-ventilated satellite accumulation area. H->I J 10. Segregate from incompatible materials (e.g., strong oxidizing agents). I->J K 11. Do not accumulate more than 55 gallons of hazardous waste. J->K L 12. Submit a hazardous waste pickup request to your institution's EHS department. K->L M 13. EHS will transport the waste to an approved waste disposal facility. L->M

Figure 1. Step-by-step workflow for the proper disposal of this compound.

Detailed Experimental Protocols

Empty Container Disposal: Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.

  • Triple-Rinse Procedure: Triple-rinse the empty container with a suitable solvent that can dissolve this compound (e.g., ethanol (B145695) or acetone).[5]

  • Collect Rinsate: The solvent rinsate must be collected and disposed of as hazardous waste along with the this compound waste.[5]

  • Container Disposal: After triple-rinsing and air drying, deface the original label, and the container may then be disposed of in the regular trash, if institutional policy allows.[5][6]

Spill Cleanup: In the event of a spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand, or earth). Sweep up the absorbed material and place it into a suitable, labeled container for disposal as hazardous waste.[1] Ensure the area is well-ventilated.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4'-Methoxypropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the secure and effective handling of 4'-Methoxypropiophenone in a laboratory setting. This guide provides drug development professionals, researchers, and scientists with immediate, actionable information on personal protective equipment (PPE), operational procedures, and disposal methods. By adhering to these guidelines, you can mitigate risks and ensure a safe research environment.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive PPE strategy is mandatory to prevent skin and eye contact, inhalation, and ingestion.[1][2] The following table summarizes the required PPE, drawing from safety data sheets and chemical resistance guides.

PPE CategoryItemSpecificationRationale
Hand Protection Chemical-resistant glovesButyl rubber or Polyvinyl Alcohol (PVA) gloves are highly recommended for handling ketones.[3][4][5] Nitrile gloves may offer some protection for incidental contact but are not suitable for prolonged handling of aromatic ketones.Provides a barrier against skin contact, which can cause irritation. Butyl and PVA gloves offer superior resistance to ketones compared to more common glove types.[1][3][4][5]
Eye and Face Protection Safety goggles and face shieldANSI Z87.1-compliant safety goggles are essential. A face shield should be worn over the goggles, especially when there is a risk of splashing.Protects against eye irritation and serious eye damage from splashes or dust.
Body Protection Laboratory coatA flame-resistant lab coat that fully covers the arms is required.Protects the skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respiratorA respirator with an organic vapor cartridge is necessary when working outside of a certified chemical fume hood or when dealing with dusts.Prevents inhalation of harmful vapors or dust, which can cause respiratory irritation and other health effects.[1]

Operational Plan: From Receipt to Disposal

A structured operational plan ensures that this compound is handled safely and efficiently throughout its lifecycle in the laboratory.

Receiving and Storage
  • Inspect Packaging: Upon receipt, visually inspect the packaging for any signs of damage or leaks.[6] If compromised, follow your institution's hazardous material spill protocol.

  • Dedicated Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard symbols, and date of receipt.

Handling and Experimental Procedures
  • Controlled Environment: All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before handling the chemical.

  • Weighing and Transfer: When weighing the solid, use a balance inside the fume hood or in a ventilated enclosure to prevent the dispersion of dust. Use appropriate tools (e.g., spatulas) for transfer.

  • Avoid Contamination: Do not return unused chemical to the original container.

Emergency Procedures: Spill and Exposure Management

Chemical Spill Cleanup

In the event of a spill, immediate and correct action is crucial. The following workflow outlines the necessary steps for a solid chemical spill.

Spill_Cleanup_Workflow Workflow for Solid Chemical Spill Cleanup A Spill Occurs B Alert personnel and evacuate the immediate area A->B C Don appropriate PPE (gloves, goggles, respirator) B->C D Contain the spill with absorbent pads or dikes C->D E Carefully scoop the solid material into a labeled hazardous waste container D->E F Clean the spill area with a damp cloth or sponge E->F G Place all contaminated materials (gloves, cloths, etc.) in the hazardous waste container F->G H Decontaminate reusable tools G->H I Report the spill to the laboratory supervisor and EHS H->I

Workflow for Solid Chemical Spill Cleanup
First Aid and Exposure

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[2]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its contaminated waste is essential to protect the environment and comply with regulations.

  • Waste Segregation: Collect all waste materials contaminated with this compound, including unused chemical, contaminated PPE, and cleanup materials, in a dedicated and clearly labeled hazardous waste container.

  • Container Requirements: The waste container must be made of a compatible material, kept closed, and stored in a designated hazardous waste accumulation area.

  • Disposal Method: The primary recommended method for the disposal of aromatic ketones is incineration by a licensed hazardous waste disposal company.[7] Do not dispose of this chemical down the drain or in the regular trash.

  • Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations for hazardous waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for waste pickup.

The logical relationship for the disposal decision-making process is illustrated below.

Disposal_Decision_Process Disposal Decision-Making Process A Waste Generated (Unused chemical, contaminated PPE, etc.) B Is the waste contaminated with this compound? A->B C Place in a labeled hazardous waste container B->C Yes D Dispose of as non-hazardous waste (follow institutional guidelines) B->D No E Store in designated hazardous waste accumulation area C->E F Arrange for pickup by licensed hazardous waste disposal company for incineration E->F

Disposal Decision-Making Process

By implementing these comprehensive safety and handling procedures, researchers can confidently work with this compound while minimizing risks and ensuring a secure laboratory environment. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) for the chemical before beginning any work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.